Nec-4
Description
Properties
Molecular Formula |
C15H13ClFN3O |
|---|---|
Molecular Weight |
305.73 g/mol |
IUPAC Name |
N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-5-cyano-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C15H13ClFN3O/c1-9(14-11(16)4-3-5-12(14)17)19-15(21)13-7-6-10(8-18)20(13)2/h3-7,9H,1-2H3,(H,19,21)/t9-/m0/s1 |
InChI Key |
OVRPUVGBRNDNAS-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)F)NC(=O)C2=CC=C(N2C)C#N |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)NC(=O)C2=CC=C(N2C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Nectin-4 Signaling in Breast Cancer: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the Nectin-4 signaling pathway in breast cancer, designed for researchers, scientists, and drug development professionals. Nectin-4, a cell adhesion molecule, is increasingly recognized for its significant role in breast cancer progression and as a promising therapeutic target.
Core Signaling Pathways of Nectin-4 in Breast Cancer
Nectin-4 is a type I transmembrane protein that plays a crucial role in cell-cell adhesion. Its overexpression in breast cancer is linked to tumor progression and metastasis.[1] Nectin-4's intracellular domain interacts with afadin, a scaffold protein, connecting it to the actin cytoskeleton and activating downstream signaling pathways.[2]
Key signaling cascades influenced by Nectin-4 in breast cancer include the PI3K/Akt and Wnt/β-catenin pathways. Activation of the PI3K/Akt pathway by Nectin-4 promotes tumor cell growth, migration, and epithelial-mesenchymal transition (EMT).[3] Furthermore, Nectin-4 has been identified as a marker for breast cancer stem cells (BCSCs) and induces WNT/β-catenin signaling through the PI3K/Akt axis to support the self-renewal of these cells.
Under hypoxic conditions, the metalloproteinase ADAM-17 can cleave the extracellular domain of Nectin-4. This soluble form of Nectin-4 can then promote angiogenesis by interacting with integrin-β4 on endothelial cells, further activating the PI3K/Akt pathway.[4]
Below is a diagram illustrating the core Nectin-4 signaling pathway in breast cancer.
Quantitative Data on Nectin-4 in Breast Cancer
The expression of Nectin-4 varies across different breast cancer subtypes and is often associated with prognosis. The following tables summarize key quantitative data from recent studies.
Table 1: Nectin-4 Expression in Breast Cancer Subtypes
| Breast Cancer Subtype | Nectin-4 Expression Level (mRNA) | Percentage of Cases with Medium/High Expression | Reference |
| HR+/HER2- | Median 77.8 TPM (IQR 50.1-116.5) | 28% | [5] |
| HER2+ | Median 73.7 TPM (IQR 51.9-107.8) | 29% | [5] |
| Triple-Negative (TNBC) | Median 99.7 TPM (IQR 57.8-148.3) | 49% | [5] |
| Ductal Carcinoma | High in 61% of cases | - | [6] |
| Lobular Carcinoma | High in 6% of cases | - | [6] |
Table 2: Correlation of Nectin-4 Expression with Clinicopathological Parameters and Prognosis
| Parameter | Correlation with Nectin-4 Expression | Statistical Significance | Reference |
| Tumor Grade | Positive | p < 0.0001 | |
| Tumor Size | Positive | p < 0.0001 | |
| Lymph Node Invasion | Positive | p < 0.0001 | |
| Overall Survival (All Subtypes) | Negative (Higher expression associated with worse OS) | p < 0.001 | [5] |
| Overall Survival (TNBC) | Positive (Higher expression associated with better OS) | p < 0.001 | [7] |
| Disease-Free Survival (Luminal B) | Negative | p < 0.001 |
Table 3: Clinical Trial Data for Nectin-4-Targeting Antibody-Drug Conjugates (ADCs) in Breast Cancer
| ADC | Phase | Breast Cancer Subtype | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| 9MW2821 | Phase II | Triple-Negative (TNBC) | 50.0% | 80.0% | 5.9 months | |
| Enfortumab Vedotin | Phase II | HR+/HER2- | 15.6% | - | 5.4 months | [7] |
| Enfortumab Vedotin | Phase II | Triple-Negative (TNBC) | 19.0% | - | 3.5 months | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to study Nectin-4 in breast cancer.
Immunohistochemistry (IHC) for Nectin-4
This protocol is for the detection of Nectin-4 in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.
Western Blotting for Nectin-4
This protocol outlines the detection of Nectin-4 in breast cancer cell lysates.
-
Protein Extraction: Lyse breast cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nectin-4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Co-Immunoprecipitation (Co-IP) for Nectin-4 Interaction
This protocol is to investigate the interaction of Nectin-4 with other proteins.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., Nectin-4) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 1-3 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against the prey protein.
Cell Proliferation Assay (MTT) after Nectin-4 Knockdown
This protocol measures the effect of Nectin-4 knockdown on the proliferation of breast cancer cells.
This technical guide provides a comprehensive resource for understanding and investigating the role of Nectin-4 in breast cancer. The provided data and protocols aim to facilitate further research into this promising therapeutic target.
References
- 1. Targeted therapeutic strategies for Nectin-4 in breast cancer: Recent advances and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Nectin-4 is a new histological and serological tumor associated marker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lbbc.org [lbbc.org]
- 7. ascopubs.org [ascopubs.org]
The Role of Nectin-4 in Epithelial-Mesenchymal Transition: A Technical Guide for Researchers
Abstract: Nectin-4, a cell adhesion molecule of the immunoglobulin superfamily, has emerged as a critical player in oncogenesis.[1] Normally exhibiting minimal expression in adult tissues, its upregulation is a hallmark of various malignancies, including urothelial, breast, lung, and pancreatic cancers, where it is frequently associated with poor prognosis and disease progression.[2][3][4][5][6][7] A key mechanism through which Nectin-4 exerts its pro-tumorigenic effects is by promoting the epithelial-mesenchymal transition (EMT), a cellular reprogramming event that endows cancer cells with migratory and invasive capabilities, facilitating metastasis.[4][8][9] This technical guide provides an in-depth examination of the molecular mechanisms by which Nectin-4 drives EMT, summarizes key quantitative data, details relevant experimental protocols, and explores the implications for therapeutic development.
Nectin-4: A Molecular Driver of the EMT Phenotype
Epithelial-mesenchymal transition is a reversible biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype with enhanced motility and invasiveness.[10][11] This transition is critical for tumor progression and metastasis.[12] Accumulating evidence demonstrates that overexpression of Nectin-4 is a potent inducer of EMT across a spectrum of cancers.[4][13]
Studies have consistently shown that elevated Nectin-4 levels lead to a canonical shift in EMT marker expression. This includes the downregulation of epithelial markers, such as E-cadherin and Zonula occludens-1 (ZO-1), which are crucial for maintaining the integrity of epithelial cell junctions.[4][14] Concurrently, Nectin-4 upregulates the expression of mesenchymal markers like Vimentin and N-Cadherin, which are associated with increased cell motility and invasion.[4][9] Furthermore, Nectin-4 has been shown to increase the expression of key transcription factors that orchestrate the EMT program, including Slug and Zeb1.[4]
Core Signaling Pathways Activated by Nectin-4
Nectin-4 initiates a cascade of intracellular signaling events that converge to activate the EMT program. The Phosphoinositide 3-kinase (PI3K)/AKT pathway is central to this process.[2][4][15][16][17]
2.1. The PI3K/AKT/NF-κB Axis Upon activation, Nectin-4 stimulates the PI3K/AKT signaling pathway.[18][19] Activated AKT, a serine/threonine kinase, then phosphorylates a variety of downstream targets, including components of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] This activation of NF-κB is crucial for the transcriptional regulation of genes involved in cell survival, proliferation, and EMT.[1] In osteosarcoma, for instance, Nectin-4 overexpression promotes EMT and migration through the PI3K/AKT/NF-κB axis.[1][4] Inhibition of either PI3K or NF-κB has been shown to reverse the EMT phenotype induced by Nectin-4, confirming the critical role of this signaling cascade.[1][4]
2.2. The WNT/β-Catenin Pathway in Breast Cancer In the context of breast cancer, Nectin-4 has been identified as a marker for breast cancer stem cells (BCSCs) and has been shown to induce WNT/β-catenin signaling.[15] This activation is mediated through the PI3K/Akt axis, which in turn promotes the self-renewal of BCSCs and drives metastasis.[15] This highlights a specialized role for Nectin-4 in linking EMT with cancer stemness, two phenomena that are increasingly understood to be interconnected.
Quantitative Data on Nectin-4-Mediated EMT
The following tables summarize quantitative findings from studies investigating the impact of Nectin-4 modulation on the expression of key EMT markers in various cancer cell lines.
Table 1: Effect of Nectin-4 Overexpression on EMT Marker Expression in Osteosarcoma Cells Data derived from RT-qPCR and Western Blotting experiments in U2OS and MG63 cell lines.[4]
| Marker | Type | Change upon Nectin-4 Overexpression | Signaling Pathway Implicated |
| ZO-1 | Epithelial | ↓ Decreased | PI3K/AKT/NF-κB |
| Vimentin | Mesenchymal | ↑ Increased | PI3K/AKT/NF-κB |
| N-Cadherin | Mesenchymal | ↑ Increased | PI3K/AKT/NF-κB |
| Zeb1 | Transcription Factor | ↑ Increased | PI3K/AKT/NF-κB |
| Slug | Transcription Factor | ↑ Increased | PI3K/AKT/NF-κB |
Table 2: Effect of Nectin-4 Knockdown on EMT Marker Expression in Ovarian Cancer Cells Data derived from Western Blotting experiments in CAOV3 and NIH:OVCAR5 cell lines.[14]
| Marker | Type | Change upon Nectin-4 Knockdown |
| E-cadherin | Epithelial | ↑ Increased |
| Claudin-1 | Epithelial | ↑ Increased |
| Vimentin | Mesenchymal | ↓ Decreased |
| β-catenin | Mesenchymal | ↓ Decreased |
Key Experimental Protocols
This section provides standardized methodologies for investigating the role of Nectin-4 in EMT.
4.1. Protocol: Western Blotting for EMT Marker Analysis
This protocol is for detecting changes in protein levels of Nectin-4 and EMT markers.
-
Cell Lysis: Lyse cultured cells (e.g., Nectin-4 knockdown vs. control) in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine protein concentration using a BCA protein assay.[20]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:
-
Anti-Nectin-4 (e.g., Proteintech 21903-1-AP, 1:5000 dilution).[21]
-
Anti-E-cadherin, Anti-Vimentin, Anti-N-cadherin, Anti-Slug, Anti-Zeb1 (use manufacturer's recommended dilutions).
-
Anti-β-actin or Anti-GAPDH (loading control).
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.
-
Quantification: Perform densitometric analysis using software like ImageJ to quantify band intensities, normalizing to the loading control.
4.2. Protocol: Immunohistochemistry (IHC) for Nectin-4 in Tissue
This protocol is for visualizing Nectin-4 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval. A common method is to incubate slides in a citrate-based buffer (pH 6.0) or an EDTA-based buffer (e.g., Ventana's CC1 buffer) at 95-100°C for 20-60 minutes.[22][23]
-
Peroxidase Block: Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.
-
Blocking: Block non-specific binding by incubating with a protein block (e.g., serum from the secondary antibody host species) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with a primary anti-Nectin-4 antibody (e.g., Abcam clone EPR15613–68, 1:100 dilution) for 1 hour at room temperature or overnight at 4°C.[22][24]
-
Detection System: Wash slides with buffer (e.g., PBS or TBS). Apply a polymer-based detection system (e.g., HRP-polymer anti-rabbit/mouse) and incubate according to the manufacturer's instructions.
-
Chromogen Application: Apply a chromogen substrate like 3,3'-Diaminobenzidine (DAB) and monitor for color development.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Scoring: Analyze slides under a microscope. Expression can be quantified using an H-score, calculated as: H-score = Σ (Intensity × Percentage of cells), where intensity is scored from 0 (negative) to 3 (strong).[24][25]
4.3. Protocol: siRNA-Mediated Knockdown of Nectin-4
This protocol describes the transient silencing of Nectin-4 gene expression in cultured cells.
-
Cell Seeding: One day prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute Nectin-4 specific siRNA (or a non-targeting control siRNA) into serum-free medium (e.g., Opti-MEM).
-
In a second tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation and Functional Assays: After incubation, harvest the cells. Validate knockdown efficiency by RT-qPCR or Western Blotting. Use the remaining cells for functional assays, such as migration or invasion assays, to assess the phenotypic consequences of Nectin-4 silencing.
Implications for Drug Development and Therapeutic Targeting
The integral role of Nectin-4 in promoting EMT and metastasis makes it a highly attractive target for cancer therapy.[19][26][27] By driving the transition to an invasive mesenchymal state, Nectin-4 contributes directly to the lethal progression of many cancers.
The most significant clinical validation of Nectin-4 as a therapeutic target is the FDA approval of enfortumab vedotin (EV) , an antibody-drug conjugate (ADC).[2][3] EV consists of a human monoclonal antibody directed against Nectin-4, which is linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[2] Upon binding to Nectin-4 on the surface of tumor cells, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.[28] This approach has shown remarkable efficacy in patients with locally advanced or metastatic urothelial carcinoma.[29]
The mechanistic link between Nectin-4 and the PI3K/AKT pathway suggests that therapeutic strategies aimed at inhibiting this cascade could be effective in tumors with high Nectin-4 expression.[17] Targeting Nectin-4 directly with ADCs, or inhibiting its downstream signaling pathways, represents a promising strategy to counteract EMT, suppress metastasis, and improve outcomes for patients with Nectin-4-expressing cancers.
Conclusion
Nectin-4 is a key regulator of the epithelial-mesenchymal transition in a multitude of solid tumors. It functions by activating potent oncogenic signaling pathways, primarily the PI3K/AKT axis, which in turn modulates EMT-inducing transcription factors and alters the expression of canonical epithelial and mesenchymal markers. This activity endows cancer cells with the migratory and invasive properties essential for metastasis. The successful development of Nectin-4-targeted therapies like enfortumab vedotin underscores the clinical significance of this pathway. Further research into the nuanced roles of Nectin-4 in different cancer contexts will continue to refine its utility as both a prognostic biomarker and a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 3. Nectin-4: A promising prognostic marker and therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nectin-4 promotes osteosarcoma progression and metastasis through activating PI3K/AKT/NF-κB signaling by down-regulation of miR-520c-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nectin-4 expression contributes to tumor proliferation, angiogenesis and patient prognosis in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Role of Nectin‑4 protein in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NECTIN4 promotes papillary thyroid cancer cell proliferation, migration, and invasion and triggers EMT by activating AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upholding a role for EMT in pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.foxchase.org [profiles.foxchase.org]
- 13. NECTIN4 promotes papillary thyroid cancer cell proliferation, migration, and invasion and triggers EMT by activating AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nectin-4 is a breast cancer stem cell marker that induces WNT/β-catenin signaling via Pi3k/Akt axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nectin-4: New Antibody-Drug Conjugate (ADC) Target | Biopharma PEG [biochempeg.com]
- 17. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Targeting nectin-4 by antibody-drug conjugates for the treatment of urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring membranous NECTIN‐4 expression patterns and enfortumab vedotin response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nectin-4/PVRL4 antibody (21903-1-AP) | Proteintech [ptglab.com]
- 22. Membranous NECTIN-4 Expression Frequently Decreases during Metastatic Spread of Urothelial Carcinoma and Is Associated with Enfortumab Vedotin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rndsystems.com [rndsystems.com]
- 24. ascopubs.org [ascopubs.org]
- 25. Expression of Nectin-4 in Bladder Urothelial Carcinoma and in Morphologic Variants and Non-Urothelial Histotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Anti-Nectin 4: A Promising Tumor Cells Target. A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. onclive.com [onclive.com]
- 28. researchgate.net [researchgate.net]
- 29. New Biomarker May Predict Treatment Response in Bladder Cancer - News Center [news.feinberg.northwestern.edu]
Nectin-4: A Core Regulator of Cell Adhesion and Migration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Nectin-4, a transmembrane adhesion protein belonging to the immunoglobulin superfamily, has emerged as a critical player in the intricate processes of cell-cell adhesion and migration.[1][2] Predominantly expressed during embryonic development, its re-emergence and overexpression in various cancers are linked to tumor progression, metastasis, and poor prognosis.[1][3] This technical guide provides a comprehensive overview of Nectin-4's function, the signaling pathways it governs, and the experimental methodologies used to investigate its role in cell adhesion and migration.
The Molecular Basis of Nectin-4-Mediated Cell Adhesion
Nectin-4's primary role in cell adhesion is mediated by its extracellular domain, which consists of three immunoglobulin-like loops.[4] This domain facilitates both homophilic (binding to other Nectin-4 molecules) and heterophilic (binding to Nectin-1) trans-interactions with adjacent cells.[4][5] These interactions are calcium-independent, a distinguishing feature from the cadherin family of adhesion molecules.[1]
The initial formation of nectin-based cell-cell contacts is a crucial step that precedes and facilitates the recruitment of the cadherin-catenin complex to establish mature adherens junctions.[4] The cytoplasmic tail of Nectin-4 is essential for its connection to the actin cytoskeleton, a linkage mediated by the F-actin-binding protein afadin.[4][5][6] This connection provides the structural support necessary for stable cell-cell adhesion.
Nectin-4's Role in Orchestrating Cell Migration
Beyond its static role in adhesion, Nectin-4 is a dynamic regulator of cell migration. Its expression levels directly correlate with the migratory and invasive potential of cancer cells.[7][8] Several mechanisms contribute to this function:
-
Epithelial-Mesenchymal Transition (EMT): Nectin-4 is a key modulator of EMT, a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility.[3][7][9] Overexpression of Nectin-4 is associated with the upregulation of mesenchymal markers like Vimentin and N-Cadherin and the downregulation of epithelial markers such as E-cadherin.[9][10]
-
Signaling Pathway Activation: Nectin-4 acts as a signaling hub, primarily through the PI3K/AKT pathway, to promote cell migration.[1][3][10] This activation can lead to the regulation of downstream effectors like Rac1, a small GTPase that controls actin cytoskeleton reorganization and the formation of migratory protrusions.[3]
-
Crosstalk with Other Receptors: Nectin-4 can engage in crosstalk with other cell surface receptors, such as integrins and receptor tyrosine kinases, to coordinate adhesion and migration signals.[1] For instance, soluble Nectin-4, shed from the cell surface, can interact with integrin-β4 on endothelial cells to promote angiogenesis, a process vital for tumor metastasis.[1]
Quantitative Insights into Nectin-4 Function
The following tables summarize key quantitative data from studies investigating Nectin-4's role in cell adhesion and migration.
Table 1: Inhibition of Nectin-4-Mediated Cell Adhesion
| Inhibitor | Target Cells | Assay | IC50 Value | Reference |
| Anti-Nectin-4 mAb | NIH:OVCAR5-N4-over | Cell Adhesion Assay | 0.18 µg/ml | [4] |
| Nectin-4 Peptide | NIH:OVCAR5-N4-over | Cell Adhesion Assay | 0.006 - 0.041 mg/ml | [4] |
| Nectin-1 Peptide | NIH:OVCAR5-N4-over | Cell Adhesion Assay | 0.006 - 0.041 mg/ml | [4] |
Table 2: Impact of Nectin-4 Expression on Cell Migration
| Cell Line | Nectin-4 Status | Assay | Observation | Reference |
| CAOV3 | Knockdown | Wound Healing | Slower migration compared to parental cells.[4][11] | [4][11] |
| NIH:OVCAR5 | Knockdown | Wound Healing | Slower migration compared to parental cells.[4] | [4] |
| Papillary Thyroid Cancer Cells | Knockdown | Transwell Migration | Significantly inhibited migration and invasion.[8][12] | [8][12] |
| Osteosarcoma Cells | Overexpression | Transwell Migration | Increased migration ability.[9] | [9] |
| Cutaneous Squamous Carcinoma Cells | Knockdown | Wound Healing | Significantly increased cell migration.[13] | [13] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of Nectin-4 function. Below are protocols for key experiments cited in the literature.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate coated with a specific protein.
Methodology:
-
Coating: Coat 96-well plates with the extracellular domain of Nectin-1 or a control protein and incubate overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1 hour at room temperature.
-
Cell Seeding: Harvest cells (e.g., NIH:OVCAR5 overexpressing Nectin-4) and label them with a fluorescent dye (e.g., Calcein-AM). Resuspend the cells in serum-free media and add them to the coated wells.
-
Incubation: Allow the cells to adhere for a specified time (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The intensity of the fluorescence is proportional to the number of adherent cells. For inhibition studies, pre-incubate the cells with antibodies or peptides before adding them to the wells.
Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to full confluency.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized wound healing tool.
-
Imaging: Immediately after creating the wound, capture images of the gap at multiple defined locations (time 0).
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 6-12 hours) until the wound is closed.
-
Analysis: Measure the area of the wound at each time point using image analysis software. The rate of wound closure is calculated to determine the migration speed.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the migratory capacity of individual cells in response to a chemoattractant.
Methodology:
-
Chamber Setup: Place a Transwell insert with a porous membrane (e.g., 8 µm pores) into a well of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., serum) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free media and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient for cells to migrate through the pores (e.g., 12-48 hours).
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain them with a dye (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in multiple microscopic fields. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).
Visualizing Nectin-4 Signaling and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with Nectin-4.
Nectin-4 mediated heterophilic cell-cell adhesion.
Nectin-4 signaling pathway in cell migration.
Experimental workflow for a wound healing assay.
Experimental workflow for a transwell migration assay.
Conclusion
Nectin-4 is a multifaceted protein that plays a central role in both the establishment of stable cell-cell adhesions and the dynamic processes of cell migration and invasion. Its intricate signaling network, particularly through the PI3K/AKT pathway, and its involvement in EMT highlight its significance in cancer progression. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of Nectin-4 and to develop novel therapeutic strategies targeting this key molecule. The continued investigation into the precise mechanisms of Nectin-4 function will undoubtedly unveil new avenues for cancer diagnosis and treatment.
References
- 1. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 2. Nectin-4 expression patterns and therapeutics in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The expression of Nectin-4 on the surface of ovarian cancer cells alters their ability to adhere, migrate, aggregate, and proliferate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nectin4/PRR4, a new afadin-associated member of the nectin family that trans-interacts with nectin1/PRR1 through V domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | Interaction of Nectins with Afadin [reactome.org]
- 7. The expression of Nectin-4 on the surface of ovarian cancer cells alters their ability to adhere, migrate, aggregate, and proliferate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NECTIN4 promotes papillary thyroid cancer cell proliferation, migration, and invasion and triggers EMT by activating AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nectin-4 promotes osteosarcoma progression and metastasis through activating PI3K/AKT/NF-κB signaling by down-regulation of miR-520c-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. NECTIN4 promotes papillary thyroid cancer cell proliferation, migration, and invasion and triggers EMT by activating AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nectin Cell Adhesion Molecule 4 (NECTIN4) Expression in Cutaneous Squamous Cell Carcinoma: A New Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nectin-4 in Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nectin-4, a member of the nectin family of cell adhesion molecules, has emerged as a critical player in cancer progression.[1][2] While its role in tumor cell proliferation and migration is increasingly understood, its specific mechanisms in promoting tumor angiogenesis are a burgeoning area of research with significant therapeutic implications. This technical guide provides an in-depth exploration of the molecular mechanisms by which Nectin-4 contributes to the formation of new blood vessels in tumors, offering a comprehensive resource for researchers and drug development professionals.
Under normal physiological conditions, Nectin-4 expression is primarily restricted to embryonic and placental tissues, with minimal presence in healthy adult tissues.[3] However, its expression is significantly upregulated in a variety of malignant solid tumors, including breast, bladder, pancreatic, and lung cancers, where it is often associated with poor prognosis.[1][2][4][5][6] This differential expression profile makes Nectin-4 an attractive target for cancer therapies.
This guide will dissect the signaling pathways initiated by Nectin-4 that converge on the stimulation of angiogenesis. We will present quantitative data on Nectin-4's expression and its effects on endothelial cells, provide detailed protocols for key experimental assays, and visualize the complex molecular interactions through signaling pathway diagrams.
The Core Mechanism: Soluble Nectin-4 and Integrin-β4 Interaction
A key mechanism through which Nectin-4 promotes tumor angiogenesis involves its soluble form (sNectin-4). Under hypoxic conditions, a common feature of the tumor microenvironment, the extracellular domain of Nectin-4 is shed from the surface of cancer cells.[1][2] This shedding is mediated by metalloproteinases of the ADAM (A Disintegrin and Metalloproteinase) family.[2]
The liberated sNectin-4 then acts as a signaling molecule, interacting with integrin-β4 on the surface of endothelial cells.[1][2] This interaction triggers a downstream signaling cascade that promotes endothelial cell migration, proliferation, and tube formation – the cellular hallmarks of angiogenesis.
Signaling Pathways Driving Nectin-4-Mediated Angiogenesis
The binding of soluble Nectin-4 to endothelial integrin-β4 initiates a phosphorylation cascade involving several key signaling proteins:
-
Src Family Kinases: Upon sNectin-4 binding, Src, a non-receptor tyrosine kinase, is activated. Src plays a pivotal role in relaying the signal from the cell surface to downstream effectors.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activated Src subsequently phosphorylates and activates the PI3K/Akt pathway.[1][2] This pathway is a central regulator of cell growth, survival, and proliferation. In the context of angiogenesis, Akt activation is crucial for endothelial cell survival and proliferation.
-
Endothelial Nitric Oxide Synthase (eNOS): The PI3K/Akt pathway leads to the activation of endothelial nitric oxide synthase (eNOS).[1][2] eNOS produces nitric oxide (NO), a potent vasodilator and a key signaling molecule in angiogenesis that promotes endothelial cell migration and vessel permeability.
This signaling axis, from sNectin-4/integrin-β4 to Src, PI3K/Akt, and finally eNOS, represents the core pathway through which Nectin-4 stimulates the formation of new blood vessels in tumors.
Nectin-4 and VEGF Signaling
In addition to the direct signaling cascade, Nectin-4 expression has been positively correlated with the expression of Vascular Endothelial Growth Factor (VEGF), a master regulator of angiogenesis.[7] While the precise molecular link is still under investigation, this correlation suggests a potential synergistic relationship where Nectin-4 may either upregulate VEGF expression or sensitize endothelial cells to VEGF signaling, further amplifying the pro-angiogenic stimulus within the tumor microenvironment.
Quantitative Data on Nectin-4 in Tumor Angiogenesis
The following tables summarize the available quantitative data regarding Nectin-4 expression and its functional impact on angiogenesis-related processes.
Table 1: Nectin-4 Expression in Tumor vs. Normal Tissues
| Tissue Type | Nectin-4 Expression in Tumor | Nectin-4 Expression in Normal Tissue | Reference |
| Breast Carcinoma | 61% of ductal carcinomas expressed Nectin-4. | Not detected in normal breast epithelium. | [4] |
| Hepatocellular Carcinoma (HCC) | Median mRNA expression significantly upregulated in tumor tissues (3.79 ± 1.44 vs 2.15 ± 0.81 in adjacent non-tumor tissue). 67.82% of tumor tissues showed protein expression. | Lower expression in adjacent non-tumor liver tissues. | [5] |
| Pancreatic Cancer | High expression correlated with poorer postoperative prognosis. | Low to no expression in normal pancreatic tissue. | [7] |
| Bladder Cancer | 83% of 524 cases were positive for Nectin-4 expression. | Limited expression in normal urothelium. | |
| Various Solid Tumors (Bladder, Breast, Ovarian, etc.) | 69% of 2394 specimens stained positive for Nectin-4. | Minimal expression in most healthy adult tissues. | [1] |
Table 2: Functional Effects of Nectin-4 on Endothelial and Tumor Cells
| Cell Type | Experimental Condition | Observed Effect | Quantitative Change | Reference |
| Human Esophageal Cancer (EC) Cell Lines (Eca-109, TE-1) | Knockdown of Nectin-4 | Decreased cell proliferation. | Significantly lower proliferation rate at 48 and 72 hours (P < 0.01). | [8] |
| Human Esophageal Cancer (EC) Cell Lines (Eca-109, TE-1) | Overexpression of Nectin-4 | Increased cell proliferation. | Significantly higher proliferation rate at 48 and 72 hours (P < 0.01). | [8] |
| Human Esophageal Cancer (EC) Cell Lines (Eca-109, TE-1) | Knockdown of Nectin-4 | Decreased cell migration. | Significantly wider cell-free area in wound healing assay at 24 hours (P < 0.05 in Eca-109, P < 0.01 in TE-1). | [9] |
| Human Esophageal Cancer (EC) Cell Lines (Eca-109, TE-1) | Overexpression of Nectin-4 | Increased cell migration. | Significantly narrower cell-free area in wound healing assay at 24 hours (P < 0.01). | [9] |
| Human Pancreatic Cancer | High Nectin-4 expression | Positive correlation with VEGF expression. | R = 0.566, P < 0.001 (n=38). | [7] |
| Human Pancreatic Cancer | High Nectin-4 expression | Positive correlation with intratumoral microvessel density (IMD). | R = 0.254, P = 0.005. | [7] |
| Angiosarcoma Cells | NECTIN4 knockdown | Inhibited proliferation and angiogenesis. | Data not quantified in the abstract. | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Nectin-4's role in tumor angiogenesis are provided below.
Immunohistochemistry (IHC) for Nectin-4 Detection in Tumor Tissues
This protocol is adapted from a study on Nectin-4 in breast cancer.[4]
Materials:
-
Frozen tissue sections (5 µm)
-
Acetone
-
Tris-buffered saline with Tween 20 (TBST)
-
Primary antibody: Anti-Nectin-4 monoclonal antibody (e.g., N4.61 or N4.40 at 0.5 µg/ml)
-
Secondary antibody: Alkaline phosphatase-conjugated anti-mouse IgG
-
Fast Red substrate-chromogen solution
-
DAKO EnVision™ System
-
Microscope
Procedure:
-
Fix frozen tissue sections in acetone for 10 minutes.
-
Air-dry the sections for 10 minutes.
-
Rehydrate the sections in TBST.
-
Incubate the slides with the primary anti-Nectin-4 antibody for 30 minutes at room temperature.
-
Wash the slides thoroughly with TBST.
-
Incubate the slides with the alkaline phosphatase-conjugated secondary antibody for 30 minutes at room temperature.
-
Prepare and apply the Fast Red substrate-chromogen solution to visualize the staining.
-
Counterstain with hematoxylin (optional).
-
Dehydrate, clear, and mount the slides.
-
Analyze the staining intensity and distribution using a light microscope.
Co-Immunoprecipitation (Co-IP) of Nectin-4 and Integrin-β4
This protocol is a generalized procedure that can be adapted for the specific interaction between Nectin-4 and integrin-β4.
Materials:
-
Cell lysate from endothelial cells (e.g., HUVECs) stimulated with soluble Nectin-4.
-
Co-IP Lysis/Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% Nonidet P-40 (NP-40), 2 mM EDTA, with protease and phosphatase inhibitors).
-
Primary antibodies: Anti-Nectin-4 antibody and anti-integrin-β4 antibody.
-
Protein A/G magnetic beads or agarose beads.
-
Elution buffer (e.g., glycine-HCl, pH 2.5).
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis: Lyse the stimulated endothelial cells with ice-cold Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-Nectin-4) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer. Neutralize the eluate with a neutralization buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-integrin-β4 antibody to detect the co-precipitated protein.
In Vitro Endothelial Cell Tube Formation Assay
This protocol is a standard method to assess the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
Matrigel or other basement membrane extract.
-
24-well plates.
-
Soluble Nectin-4 or conditioned medium from Nectin-4-overexpressing tumor cells.
-
Calcein AM (for fluorescent visualization).
-
Inverted microscope with a digital camera.
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a medium containing the treatment condition (e.g., soluble Nectin-4 or control).
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
(Optional) For visualization, stain the cells with Calcein AM.
-
Observe and capture images of the tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops.
Wound Healing (Scratch) Assay for Endothelial Cell Migration
This assay measures the rate of collective cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
6-well plates.
-
P200 pipette tip or a specialized wound-making tool.
-
Endothelial cell growth medium with and without soluble Nectin-4.
-
Inverted microscope with a digital camera and time-lapse capabilities.
Procedure:
-
Seed HUVECs in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile P200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the experimental conditions (e.g., with or without soluble Nectin-4).
-
Place the plate on a microscope stage within an incubator.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Measure the width of the scratch at different points for each time point and calculate the rate of wound closure.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses angiogenesis in a living system.[11][12]
Materials:
-
Fertilized chicken eggs.
-
Egg incubator.
-
Sterile PBS.
-
Thermanox coverslips or sterile filter paper discs.
-
Soluble Nectin-4 or tumor cell spheroids overexpressing Nectin-4.
-
Stereomicroscope with a digital camera.
Procedure:
-
Incubate fertilized chicken eggs for 3-4 days at 37°C with humidity.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Gently place a sterile Thermanox coverslip or filter paper disc saturated with the test substance (soluble Nectin-4 or tumor cells) onto the CAM.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 3-5 days of further incubation, open the window and observe the CAM.
-
Capture images of the blood vessels surrounding the implant using a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branches converging towards the implant.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Nectin-4 is a new histological and serological tumor associated marker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and clinical significance of Nectin-4 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nectin-4 expression contributes to tumor proliferation, angiogenesis and patient prognosis in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
Nectin-4 Protein-Protein Interaction Network: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nectin-4, a calcium-independent immunoglobulin-like cell adhesion molecule, has emerged as a critical player in various physiological and pathological processes.[1][2][3] While its expression is limited in most normal adult tissues, Nectin-4 is frequently overexpressed in a multitude of cancers, including urothelial, breast, lung, pancreatic, and ovarian cancers, where it is often associated with tumor progression and poor prognosis.[1][2][4][5] This technical guide provides an in-depth overview of the Nectin-4 protein-protein interaction network, detailing its key interacting partners, the signaling pathways it modulates, and the experimental methodologies used to elucidate these connections. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target Nectin-4-related pathways.
Core Nectin-4 Interaction Network
Nectin-4 participates in both homophilic and heterophilic interactions that mediate cell-cell adhesion and signaling.[6][7][8] Its cytoplasmic tail links to the actin cytoskeleton through the scaffolding protein afadin, while its extracellular domain can be shed to interact with other cell surface receptors, influencing processes like angiogenesis and immune evasion.[9][10][11]
Key Interacting Partners of Nectin-4
| Interacting Partner | Interaction Type | Cellular Context/Function | Key Experimental Evidence |
| Nectin-4 | Homophilic | Cell-cell adhesion | Co-immunoprecipitation, Cell aggregation assays |
| Nectin-1 | Heterophilic | Cell-cell adhesion | Co-immunoprecipitation, Soluble receptor binding assays[12] |
| Afadin | Direct (Cytoplasmic) | Links Nectin-4 to the F-actin cytoskeleton, crucial for adherens junction formation.[11][12][13] | Co-immunoprecipitation, Yeast two-hybrid[13] |
| ErbB2 (HER2) | cis-interaction | Enhances ErbB2 activation and downstream PI3K/AKT signaling, promoting DNA synthesis.[10][14] | Co-immunoprecipitation, Western Blotting[15] |
| TIGIT | Ligand-Receptor | Nectin-4 on tumor cells binds to TIGIT on T cells and NK cells, leading to immune suppression.[9][16] | Soluble receptor binding assays, ELISA, Flow cytometry[3][17] |
| Integrin-β4 | Soluble Nectin-4 | The shed ectodomain of Nectin-4 interacts with integrin-β4 on endothelial cells to promote angiogenesis.[5][9][10] | Co-immunoprecipitation, Angiogenesis assays |
| SOCS1 | Direct (Cytoplasmic) | Nectin-4 sequesters SOCS1, preventing its inhibition of the JAK2-STAT5a pathway.[18][19] | Co-immunoprecipitation[5][7] |
| Prolactin Receptor | cis-interaction | Nectin-4 acts as a co-receptor, enhancing prolactin-induced signaling.[19] | Co-immunoprecipitation[7] |
Nectin-4 Signaling Pathways
Nectin-4 is a central node in several signaling pathways that are critical for cancer progression. Its interactions trigger a cascade of intracellular events that promote cell proliferation, migration, invasion, and survival.
PI3K/AKT Signaling Pathway
A predominant pathway activated by Nectin-4 is the PI3K/AKT pathway. This activation can occur through several mechanisms, including interaction with ErbB2 or through afadin-mediated signaling.[10] Downstream effects include the activation of NF-κB and the Rho GTPase Rac1, which are pivotal for cell survival, proliferation, and motility.[6][20][21][22]
Wnt/β-catenin Signaling Pathway
In breast cancer stem cells, Nectin-4 has been shown to induce the Wnt/β-catenin signaling pathway through the PI3K/Akt axis.[23] This pathway is crucial for the self-renewal and proliferation of cancer stem cells, contributing to tumor growth and metastasis.
JAK/STAT Signaling Pathway
Nectin-4 can act as a co-receptor for the prolactin receptor, and its cytoplasmic domain directly interacts with Suppressor of Cytokine Signaling 1 (SOCS1).[5][7] This interaction inhibits the negative feedback function of SOCS1 on the JAK2-STAT5a signaling pathway, leading to enhanced STAT5a phosphorylation and downstream signaling.[5][7][19]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the Nectin-4 protein-protein interaction network.
Co-immunoprecipitation (Co-IP) for Nectin-4 and Interacting Partners
This protocol is designed to isolate Nectin-4 and its binding partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-Nectin-4 antibody (or antibody against the putative interacting protein)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cleared lysate) to a new tube.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add protein A/G beads to the cleared lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-Nectin-4) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate. Incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform electrophoresis, transfer to a PVDF membrane, and probe with antibodies against Nectin-4 and the suspected interacting protein.
Yeast Two-Hybrid (Y2H) Screen to Identify Novel Nectin-4 Interactors
The Y2H system is a powerful genetic method to screen for binary protein-protein interactions.
Materials:
-
Yeast strains of opposite mating types (e.g., AH109 and Y187)
-
"Bait" plasmid (e.g., pGBKT7) containing the Nectin-4 coding sequence fused to a DNA-binding domain (DBD)
-
"Prey" plasmid library (e.g., pGADT7) containing a cDNA library fused to a transcriptional activation domain (AD)
-
Yeast transformation reagents
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Procedure:
-
Bait Plasmid Construction and Validation: Clone the full-length or a specific domain of Nectin-4 into the bait plasmid. Transform the bait plasmid into a suitable yeast strain and confirm its expression and lack of auto-activation on selective media.
-
Library Screening: Transform the prey cDNA library into a yeast strain of the opposite mating type.
-
Mating: Mate the bait-expressing yeast strain with the prey library-expressing strain by co-culturing them on rich media (YPD) for 24 hours.
-
Selection of Diploids: Plate the mated yeast on double dropout media (SD/-Trp/-Leu) to select for diploid cells containing both bait and prey plasmids.
-
Selection for Interactions: Replica-plate the diploid colonies onto high-stringency quadruple dropout media (SD/-Trp/-Leu/-His/-Ade). Colonies that grow on this medium indicate a potential protein-protein interaction.
-
Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast colonies. Transform the rescued plasmids into E. coli for amplification and subsequent DNA sequencing to identify the interacting protein.
-
Validation: Confirm the interaction by re-transforming the identified prey plasmid with the original bait plasmid into yeast and re-streaking on selective media. Further validation can be performed using in vitro methods like co-immunoprecipitation.
Western Blotting for Analysis of Signaling Pathway Activation
This protocol is used to detect changes in protein expression and phosphorylation status in response to Nectin-4 activity.
Materials:
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Treat cells as required (e.g., with growth factors or inhibitors). Lyse the cells and determine the protein concentration of the cleared lysates.
-
Electrophoresis: Normalize protein concentrations for all samples. Add SDS-PAGE sample buffer and boil for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative changes in protein expression or phosphorylation.
Conclusion
The Nectin-4 protein-protein interaction network is a complex and dynamic system that plays a pivotal role in cancer biology. Its interactions with cell adhesion molecules, growth factor receptors, and immune checkpoint proteins trigger a cascade of downstream signaling events that drive tumor progression. A thorough understanding of this network, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel and effective cancer therapies targeting Nectin-4 and its associated pathways. The continued exploration of the Nectin-4 interactome will undoubtedly unveil new therapeutic opportunities and deepen our understanding of cancer cell biology.
References
- 1. ulab360.com [ulab360.com]
- 2. Strona domeny infona.pl [infona.pl]
- 3. Nectin4 is a novel TIGIT ligand which combines checkpoint inhibition and tumor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nectin-4/PVRL4 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Nectin-4 co-stimulates the prolactin receptor by interacting with SOCS1 and inhibiting its activity on the JAK2-STAT5a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel PI3K/AKT signaling axis mediates Nectin-4-induced gallbladder cancer cell proliferation, metastasis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nectin-4 co-stimulates the prolactin receptor by interacting with SOCS1 and inhibiting its activity on the JAK2-STAT5a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 13. Nectin4/PRR4, a new afadin-associated member of the nectin family that trans-interacts with nectin1/PRR1 through V domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Nectin-4 cis-interacts with ErbB2 and its trastuzumab-resistant splice variants, enhancing their activation and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nectin4 is a novel TIGIT ligand which combines checkpoint inhibition and tumor specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Nectin-4/PVRL4 Antibody (#17402) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 22. Nectin-4 promotes osteosarcoma progression and metastasis through activating PI3K/AKT/NF-κB signaling by down-regulation of miR-520c-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to Nectin-4: Gene Regulation, Expression, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nectin-4, also known as Poliovirus Receptor-Related 4 (PVRL4), is a transmembrane cell adhesion molecule belonging to the nectin family of immunoglobulin-like proteins. Initially recognized for its role in embryonic development and the formation of adherens junctions, Nectin-4 has emerged as a protein of significant interest in oncology. It is minimally expressed in most normal adult tissues but becomes highly upregulated in a variety of solid tumors, where it plays a crucial role in tumor progression, metastasis, and angiogenesis. This overexpression has positioned Nectin-4 as a compelling biomarker and a prime target for novel cancer therapeutics, most notably antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the current understanding of Nectin-4, focusing on its gene regulation, expression patterns in health and disease, involvement in key signaling pathways, and its application as a therapeutic target. Detailed experimental protocols and structured data summaries are included to support ongoing research and drug development efforts.
Nectin-4 Gene (PVRL4) and Regulation
The PVRL4 gene, located on chromosome 1q23.3, encodes the Nectin-4 protein. Its expression is tightly controlled, with distinct mechanisms governing its transcription in different cellular contexts.
Transcriptional Regulation
Recent studies have begun to elucidate the transcriptional control of PVRL4. A key finding is the role of the transcription factor FOS , a component of the AP-1 complex, in regulating PVRL4 expression in breast cancer cells. Research has identified a distant enhancer region within intron 4 of the PVRL4 gene. FOS has been shown to interact with this enhancer region, thereby driving the transcriptional upregulation of PVRL4. Site-directed mutagenesis of the FOS-binding motifs within this enhancer region significantly decreases reporter gene activity, confirming the functional importance of this interaction.
Post-Transcriptional Regulation
In addition to transcriptional control, PVRL4 expression is also modulated at the post-transcriptional level by microRNAs (miRNAs). In osteosarcoma, Nectin-4 has been shown to downregulate miR-520c-3p. This miRNA directly targets the transcripts of AKT1 and p65 (a subunit of NF-κB), leading to the activation of the PI3K/AKT/NF-κB signaling pathway. This suggests a feedback loop where Nectin-4 can influence its own downstream signaling pathways by suppressing specific miRNAs.
Nectin-4 Expression Patterns
Nectin-4 exhibits a highly differential expression pattern, with low to undetectable levels in most normal adult tissues and significant upregulation in various cancers. This tumor-specific expression is a key attribute that makes it an attractive therapeutic target.
Expression in Normal Tissues
In healthy adults, Nectin-4 expression is generally low. The Human Protein Atlas reports membranous and cytoplasmic expression in several tissues, with the most abundant levels found in squamous epithelia, placenta, skin, and bladder. RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas confirm that the highest mRNA expression is in the skin, followed by moderate expression in the placenta, vagina, and esophagus. Most other major organs, including the brain, heart, lung, liver, and kidney, show very low to no expression.
Table 1: Nectin-4 mRNA Expression in Selected Normal Human Tissues
| Tissue | Median Expression (TPM - GTEx/TCGA) | Protein Expression Level (Immunohistochemistry) |
|---|---|---|
| Skin | 205 | High |
| Placenta | - | High |
| Esophagus | - | Medium |
| Vagina | - | Medium |
| Bladder | - | Medium to Strong |
| Breast | 16.74 - 47 | Not Detected |
| Lung | - | Low |
| Liver | - | Not Detected |
| Skeletal Muscle | ~0.5 | Not Detected |
TPM: Transcripts Per Million. Data sourced from the Human Protein Atlas, GTEx, and TCGA as cited.
Overexpression in Malignant Tumors
A hallmark of Nectin-4 is its significant overexpression across a wide range of solid tumors. This upregulation is often associated with more aggressive disease, metastasis, and poor prognosis.
Breast Cancer: Nectin-4 expression is frequently elevated in breast cancer, especially in aggressive subtypes like triple-negative breast cancer (TNBC) and HER2-positive tumors. One study found that 49% of TNBC cases had medium to high NECTIN4 mRNA expression, compared to 28% in HR+/HER2- cases. High Nectin-4 expression has been linked to worse overall survival in some cohorts. However, another study on TNBC found high Nectin-4 expression was associated with a significantly better overall survival and lower tumor stage, highlighting the need for further research into its prognostic role in different breast cancer contexts.
Other Solid Tumors: High Nectin-4 expression has also been documented in lung, ovarian, pancreatic, gastric, and gallbladder cancers. In many of these cancers, its expression correlates with advanced tumor stage and poor patient outcomes. NECTIN4 gene amplification is also a frequent event, occurring in approximately 17% of muscle-invasive bladder cancers and 5-10% of breast and lung cancers, which often correlates with higher protein expression.
Table 2: Nectin-4 Expression in Various Cancer Types
| Cancer Type | Positive Expression Rate (IHC) | Key Findings |
|---|---|---|
| Urothelial Carcinoma | >83% | High and uniform expression, especially in non-invasive tumors. |
| Breast Cancer | 33% (medium/high mRNA), 58% (high protein in TNBC) | Higher in TNBC and HER2+ subtypes; prognostic role is complex. |
| Lung Cancer | - | Upregulation associated with poor prognosis. |
| Ovarian Cancer | - | Identified as a potential diagnostic and prognostic marker. |
| Gastric Cancer | - | High expression associated with advanced TNM stage and poor prognosis. |
| Pancreatic Cancer | - | Upregulation stimulates cell growth and angiogenesis. |
IHC: Immunohistochemistry
Signaling Pathways Involving Nectin-4
Nectin-4 functions as a key signaling hub, primarily activating pro-tumorigenic pathways that drive cell proliferation, survival, migration, and angiogenesis.
The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that is consistently activated by Nectin-4 across multiple cancer types. This activation promotes several cancer hallmarks:
-
Proliferation and Survival: Nectin-4 can form a complex with AFADIN, which in turn activates the PI3K/Akt cascade, leading to enhanced tumor cell survival and suppression of apoptosis.
-
Metastasis and EMT: In breast cancer, Nectin-4 induces the Wnt/β-catenin signaling pathway, which is critical for cancer stem cell self-renewal, via the PI3K/Akt axis. In osteosarcoma, Nectin-4 activates PI3K/Akt/NF-κB signaling, which promotes epithelial-mesenchymal transition (EMT) and cell migration.
-
Angiogenesis: Under hypoxic conditions, the extracellular domain of Nectin-4 can be shed. This soluble Nectin-4 interacts with integrin-β4 on endothelial cells, promoting angiogenesis through the Src, PI3K, and Akt pathways.
Nectin-4 activates the PI3K/Akt signaling cascade.
Other Signaling Interactions
While the PI3K/Akt pathway is a major downstream effector, Nectin-4 also engages in other critical signaling activities. In gallbladder cancer, for example, Nectin-4 activates Rac1 , a small GTPase that regulates the actin cytoskeleton, through the PI3K/Akt pathway to control cell shape and metastasis. This highlights how Nectin-4 can orchestrate complex cellular processes by integrating signals through multiple downstream effectors.
Nectin-4 as a Therapeutic Target
The high tumor-specific expression and role in driving cancer progression make Nectin-4 an ideal target for cancer therapy.
Enfortumab Vedotin (Padcev®)
The most successful therapeutic agent targeting Nectin-4 to date is Enfortumab Vedotin (EV). EV is an antibody-drug conjugate (ADC) composed of a fully human IgG1 monoclonal antibody directed against Nectin-4, which is conjugated to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a protease-cleavable linker.
Mechanism of Action:
-
Binding: The antibody component of EV binds with high specificity to Nectin-4 on the surface of cancer cells.
-
Internalization: Upon binding, the Nectin-4/EV complex is internalized into the cell via endocytosis.
-
Trafficking and Cleavage: The complex is trafficked to the lysosomes, where the acidic environment and proteases cleave the linker, releasing the cytotoxic MMAE payload into the cytoplasm.
-
Cytotoxicity: Free MMAE binds to tubulin and disrupts the microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptotic cell death.
-
Bystander Effect: The released MMAE is cell-permeable, allowing it to diffuse out of the targeted Nectin-4-positive cell and kill nearby Nectin-4-negative cancer cells, a phenomenon known as the bystander effect.
This targeted delivery mechanism concentrates the cytotoxic agent within the tumor, maximizing efficacy while minimizing systemic toxicity to healthy tissues.
Mechanism of action for Enfortumab Vedotin.
Experimental Protocols
Reproducible and standardized methods are crucial for studying Nectin-4. Below are foundational protocols for assessing Nectin-4 expression.
Immunohistochemistry (IHC) for Nectin-4
This protocol provides a general framework for the detection of Nectin-4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes. b. Rehydrate through a graded series of ethanol: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min). c. Rinse with distilled water.
2. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER). b. Submerge slides in a Target Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0). c. Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. d. Allow slides to cool to room temperature for 20 minutes. e. Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
3. Staining Procedure: a. Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer. b. Blocking: Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding. c. Primary Antibody: Incubate with a primary antibody against Nectin-4 (e.g., a validated rabbit polyclonal or mouse monoclonal antibody) diluted in antibody diluent. Incubation is typically for 1 hour at room temperature or overnight at 4°C. d. Secondary Antibody: Rinse slides 3x with wash buffer. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature. e. Detection: Rinse slides 3x with wash buffer. Apply a chromogen substrate solution, such as DAB (3,3'-Diaminobenzidine), and incubate until the desired brown stain intensity develops (typically 1-10 minutes). f. Counterstaining: Rinse with distilled water. Counterstain with Hematoxylin for 30-60 seconds to stain cell nuclei. g. Dehydration and Mounting: "Blue" the hematoxylin in running tap water or a bluing reagent. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene. Mount with a permanent mounting medium.
4. Scoring (H-Score): a. Staining is often evaluated using the H-score system, which combines staining intensity and the percentage of positive cells. b. Intensity Score: 0 (negative), 1+ (weak), 2+ (moderate), 3+ (strong). c. Percentage Score: The percentage of tumor cells staining at each intensity level (0-100%). d. Calculation: H-Score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)]. The score ranges from 0 to 300. e. Categorization: Scores can be categorized (e.g., Negative: 0-14, Weak: 15-99, Moderate: 100-199, Strong: 200-300).
Quantitative Real-Time PCR (qPCR) for PVRL4 mRNA
This protocol outlines the steps for quantifying PVRL4 gene expression from cell lines or tissue samples.
1. RNA Extraction: a. Homogenize cells or tissue samples in a lysis buffer (e.g., containing guanidinium thiocyanate). b. Extract total RNA using a silica-membrane spin column kit or a phenol-chloroform extraction method. c. Treat with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and/or a bioanalyzer.
2. cDNA Synthesis (Reverse Transcription): a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript). b. Use a mix of oligo(dT) and random hexamer primers for comprehensive transcript coverage. c. Perform the reaction according to the manufacturer's protocol (e.g., 65°C for 5 min, then 42-50°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).
3. qPCR Reaction: a. Prepare the qPCR reaction mix on ice. For each reaction, combine:
- SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
- Forward Primer (for PVRL4)
- Reverse Primer (for PVRL4)
- cDNA template (diluted)
- Nuclease-free water b. Include a reference gene (e.g., GAPDH, ACTB, or B2M) for normalization. c. Run the reaction in a real-time PCR cycler with a typical program:
- Initial Denaturation: 95°C for 10 min.
- Cycling (40 cycles): 95°C for 15 sec, 60°C for 60 sec.
- Melt Curve Analysis: To verify the specificity of the amplified product.
4. Data Analysis: a. Determine the cycle threshold (Ct) value for PVRL4 and the reference gene in each sample. b. Calculate the relative expression using the ΔΔCt method:
- ΔCt = Ct(PVRL4) - Ct(Reference Gene)
- ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)
- Relative Expression (Fold Change) = 2-ΔΔCt
Conclusion and Future Directions
Nectin-4 has transitioned from a developmental cell adhesion molecule to a clinically validated cancer biomarker and therapeutic target. Its highly tumor-specific expression profile and its role in driving key oncogenic signaling pathways, particularly PI3K/Akt, underscore its importance in cancer biology. The success of Enfortumab Vedotin in urothelial carcinoma has paved the way for investigating Nectin-4-targeted therapies in a broader range of solid tumors.
Future research should focus on:
-
Deeper understanding of gene regulation: Identifying other transcription factors and epigenetic mechanisms that control PVRL4 expression in different cancers.
-
Biomarker refinement: Clarifying the prognostic value of Nectin-4 expression in various cancer subtypes and investigating whether its subcellular localization (membranous vs. cytoplasmic) predicts response to therapy.
-
Combination therapies: Exploring the synergistic potential of Nectin-4-targeted ADCs with other agents, such as immune checkpoint inhibitors, to overcome resistance and improve patient outcomes.
This guide provides a foundational resource for the scientific community to build upon as we continue to unravel the complexities of Nectin-4 and harness its potential for the next generation of cancer therapies.
An In-depth Technical Guide to the Core Downstream Signaling Cascades of Nectin-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nectin-4, a calcium-independent immunoglobulin-like cell adhesion molecule, has emerged as a critical player in various physiological and pathological processes. While its expression is limited in most normal adult tissues, Nectin-4 is frequently overexpressed in a multitude of cancers, where it plays a pivotal role in tumor progression, metastasis, and therapeutic resistance. This technical guide provides a comprehensive overview of the core downstream signaling cascades initiated by Nectin-4. We will delve into the molecular mechanisms of the PI3K/AKT, MAPK/ERK, JAK/STAT, WNT/β-catenin, and Hippo/YAP/TAZ pathways, which are aberrantly activated by Nectin-4 in cancer cells. Furthermore, this document presents quantitative data on Nectin-4 interactions, detailed experimental protocols for studying its signaling, and visual representations of the key pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Nectin-4
Nectin-4, also known as Poliovirus Receptor-Like 4 (PVRL4), is a type I transmembrane glycoprotein.[1][2] It consists of an extracellular domain with three immunoglobulin-like loops, a single transmembrane region, and a cytoplasmic tail.[3] Nectin-4 mediates cell-cell adhesion through both homophilic (Nectin-4 to Nectin-4) and heterophilic (Nectin-4 to Nectin-1) interactions.[1][4] While its physiological role is still under investigation, its re-emergence and high expression in various cancers, including breast, lung, pancreatic, and urothelial carcinomas, have made it a significant focus of oncological research and a promising target for cancer therapy.[5]
Core Downstream Signaling Pathways
Nectin-4's engagement on the cell surface triggers a cascade of intracellular signaling events that drive cancer progression. The following sections dissect the primary signaling pathways downstream of Nectin-4.
The PI3K/AKT Signaling Pathway: A Central Hub
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central node in Nectin-4-mediated signaling, promoting cell proliferation, survival, migration, and angiogenesis.[6][7]
Mechanism of Activation:
Nectin-4 activates the PI3K/AKT pathway through several distinct mechanisms:
-
Interaction with Receptor Tyrosine Kinases (RTKs): Nectin-4 can form a complex with RTKs such as ErbB2 (HER2). This cis-interaction enhances ErbB2 dimerization and activation, leading to the recruitment and activation of the p85 regulatory subunit of PI3K.[8][9]
-
Activation of Src Family Kinases (SFKs): Soluble Nectin-4, shed from the cell surface, can interact with integrin-β4 on endothelial cells. This interaction activates SFKs, which in turn can phosphorylate and activate the p85 subunit of PI3K.[6]
-
Regulation of Rac1: Nectin-4 can interact with the scaffolding protein afadin, leading to the activation of the small GTPase Rac1. Activated Rac1 is a known upstream activator of the PI3K/AKT pathway.[10][11]
Downstream Effects:
Once activated, AKT phosphorylates a plethora of downstream targets, leading to:
-
Increased Cell Proliferation and Survival: By phosphorylating and inactivating pro-apoptotic proteins like Bad and activating transcription factors like NF-κB.
-
Enhanced Cell Migration and Invasion: Through the activation of Rac1 and subsequent cytoskeletal rearrangements.
-
Promotion of Angiogenesis: By increasing the expression of pro-angiogenic factors.
// Nodes Nectin4 [label="Nectin-4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ErbB2 [label="ErbB2 (HER2)", fillcolor="#FBBC05", fontcolor="#202124"]; IntegrinB4 [label="Integrin-β4", fillcolor="#FBBC05", fontcolor="#202124"]; Afadin [label="Afadin", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rac1 [label="Rac1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellPro [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=2.2, height=0.8]; CellMig [label="Cell Migration\n& Invasion", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=2.2, height=0.8]; Angio [label="Angiogenesis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=2.2, height=0.8];
// Edges Nectin4 -> ErbB2 [label="cis-interaction", style=dashed]; Nectin4 -> IntegrinB4 [label="soluble Nectin-4", style=dashed]; Nectin4 -> Afadin [style=dashed]; ErbB2 -> PI3K; IntegrinB4 -> Src; Src -> PI3K; Afadin -> Rac1; Rac1 -> PI3K; PI3K -> PIP3; PIP2 -> PIP3 [arrowhead=none, style=dashed, label=" converts to"]; PIP3 -> AKT; AKT -> mTOR; AKT -> NFkB; mTOR -> CellPro; NFkB -> CellPro; AKT -> CellMig; Rac1 -> CellMig; AKT -> Angio; } .dot Caption: Nectin-4 activates the PI3K/AKT pathway through multiple mechanisms.
Crosstalk with NF-κB Signaling
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Nectin-4 can activate NF-κB signaling, often in a PI3K/AKT-dependent manner.
Mechanism of Activation:
One proposed mechanism involves the downregulation of microRNA-520c-3p (miR-520c-3p) by Nectin-4. MiR-520c-3p normally targets and inhibits AKT1 and p65 (a subunit of NF-κB). By reducing miR-520c-3p levels, Nectin-4 relieves this inhibition, leading to increased AKT and subsequent NF-κB activation.[9][12]
Downstream Effects:
Activated NF-κB translocates to the nucleus and promotes the transcription of genes involved in:
-
Inflammation and Immunity
-
Cell Survival and Proliferation
-
Metastasis
// Nodes Nectin4 [label="Nectin-4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; miR520c [label="miR-520c-3p", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p65 [label="p65 (NF-κB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_activation [label="NF-κB Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival,\nMetastasis)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=2.5, height=1];
// Edges Nectin4 -> miR520c [arrowhead=tee, label="downregulates"]; miR520c -> PI3K_AKT [arrowhead=tee, label="inhibits"]; miR520c -> p65 [arrowhead=tee, label="inhibits"]; PI3K_AKT -> NFkB_activation; p65 -> NFkB_activation; NFkB_activation -> Gene_Expression; } .dot Caption: Nectin-4 activates NF-κB by downregulating miR-520c-3p.
WNT/β-catenin Pathway Activation
The WNT/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. Nectin-4 has been shown to induce WNT/β-catenin signaling, particularly in the context of cancer stem cells.
Mechanism of Activation:
The activation of the WNT/β-catenin pathway by Nectin-4 appears to be mediated through the PI3K/AKT axis. Activated AKT can phosphorylate and inactivate Glycogen Synthase Kinase 3 Beta (GSK3β), a key component of the β-catenin destruction complex. This inactivation prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[10][13]
Downstream Effects:
In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes that promote:
-
Cancer Stem Cell Self-Renewal and Proliferation
-
Epithelial-Mesenchymal Transition (EMT) and Metastasis
// Nodes Nectin4 [label="Nectin-4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSK3b [label="GSK3β", fillcolor="#FBBC05", fontcolor="#202124"]; Destruction_Complex [label="β-catenin\nDestruction Complex", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; b_catenin [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCF_LEF [label="TCF/LEF", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene Expression\n(Stemness, EMT)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=2.5, height=1];
// Edges Nectin4 -> PI3K_AKT; PI3K_AKT -> GSK3b [arrowhead=tee, label="inhibits"]; GSK3b -> Destruction_Complex [arrowhead=normal]; Destruction_Complex -> b_catenin [arrowhead=tee, label="degrades"]; b_catenin -> TCF_LEF [label="translocates to nucleus\nand binds"]; TCF_LEF -> Gene_Expression; } .dot Caption: Nectin-4 activates WNT/β-catenin signaling via the PI3K/AKT pathway.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Nectin-4 can modulate JAK/STAT signaling, particularly in conjunction with other receptors.
Mechanism of Activation:
Nectin-4 cis-interacts with the prolactin receptor. This interaction is required for prolactin-induced activation of the JAK2-STAT5a signaling pathway. The cytoplasmic domain of Nectin-4 directly interacts with the Suppressor of Cytokine Signaling 1 (SOCS1), a negative regulator of JAK signaling. This interaction inhibits the ability of SOCS1 to bind to and inactivate JAK2, thereby potentiating STAT5a phosphorylation and activation.[8][14] Additionally, Nectin-4 can enhance p95-ErbB2-induced activation of the JAK-STAT3 signaling pathway.[7][9]
Downstream Effects:
Activated STATs dimerize, translocate to the nucleus, and regulate the expression of genes involved in:
-
Cell Proliferation, Differentiation, and Survival
-
Mammary Gland Development
// Nodes Nectin4 [label="Nectin-4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProlactinR [label="Prolactin Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; p95ErbB2 [label="p95-ErbB2", fillcolor="#FBBC05", fontcolor="#202124"]; SOCS1 [label="SOCS1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT5a [label="STAT5a", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene Expression\n(Proliferation, Differentiation)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=2.5, height=1];
// Edges Nectin4 -> ProlactinR [label="cis-interaction", style=dashed]; Nectin4 -> p95ErbB2 [label="cis-interaction", style=dashed]; Nectin4 -> SOCS1 [style=dashed, label="cytoplasmic\ninteraction"]; SOCS1 -> JAK2 [arrowhead=tee, label="inhibits"]; ProlactinR -> JAK2; p95ErbB2 -> STAT3; JAK2 -> STAT5a; STAT5a -> Gene_Expression; STAT3 -> Gene_Expression; } .dot Caption: Nectin-4 modulates JAK/STAT signaling through receptor interactions.
Hippo/YAP/TAZ Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, primarily by controlling the activity of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). While the direct regulation of the Hippo pathway by Nectin-4 is still being elucidated, evidence suggests a cooperative role with other signaling molecules.
Mechanism of Regulation:
In breast cancer cells, Nectin-4 and a splice variant of ErbB2, p95-ErbB2, have been shown to cooperatively regulate Hippo signaling-dependent SOX2 gene expression. This cooperation leads to the activation of the Hippo pathway, resulting in the phosphorylation and inactivation of YAP. Paradoxically, in this context, YAP appears to inhibit SOX2 gene expression, so its inactivation by the Nectin-4/p95-ErbB2 complex leads to increased SOX2 expression and enhanced anchorage-independent cell proliferation. The precise molecular links between the Nectin-4/p95-ErbB2 complex and the core Hippo kinases (MST1/2 and LATS1/2) remain to be fully characterized.
Downstream Effects:
The modulation of the Hippo/YAP/TAZ pathway by Nectin-4 can influence:
-
Stem Cell-related Gene Expression (e.g., SOX2)
-
Anchorage-Independent Growth
-
Cell Proliferation
// Nodes Nectin4 [label="Nectin-4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p95ErbB2 [label="p95-ErbB2", fillcolor="#FBBC05", fontcolor="#202124"]; Hippo_Core [label="Hippo Core Kinases\n(MST1/2, LATS1/2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; YAP [label="YAP", fillcolor="#34A853", fontcolor="#FFFFFF"]; SOX2 [label="SOX2 Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Anchorage-Independent\nProliferation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=2.5, height=1];
// Edges Nectin4 -> p95ErbB2 [label="cooperative interaction", style=dashed]; p95ErbB2 -> Hippo_Core; Hippo_Core -> YAP [arrowhead=tee, label="phosphorylates and\ninactivates"]; YAP -> SOX2 [arrowhead=tee, label="inhibits"]; SOX2 -> Cell_Proliferation; } .dot Caption: Nectin-4 and p95-ErbB2 cooperatively regulate Hippo signaling.
Quantitative Data on Nectin-4 Interactions
Quantitative understanding of protein-protein interactions is crucial for drug development. While comprehensive quantitative data for all Nectin-4 interactions is still an active area of research, some key parameters have been determined.
| Interacting Partner | Interaction Type | Dissociation Constant (Kd) | Method | Reference |
| Nectin-1 | Heterophilic, trans | 100 nM | Surface Plasmon Resonance | [15] |
Experimental Protocols
Investigating the downstream signaling of Nectin-4 requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Study Nectin-4 Protein Interactions
This protocol is designed to isolate Nectin-4 and its interacting partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-Nectin-4 antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Magnetic rack
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic rack and collect the supernatant. This step removes proteins that non-specifically bind to the beads.
-
-
Immunoprecipitation:
-
Add the anti-Nectin-4 antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Place the tubes on a magnetic rack to pellet the beads.
-
Remove the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Collect the eluate using a magnetic rack.
-
-
Analysis:
-
Analyze the eluate by Western blotting using antibodies against Nectin-4 and its putative interacting partners.
-
// Nodes Cell_Lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_Clearing [label="Pre-Clearing\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; IP [label="Immunoprecipitation\n(Anti-Nectin-4 Ab)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [label="Washing", fillcolor="#FBBC05", fontcolor="#202124"]; Elution [label="Elution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Western Blot\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Lysis -> Pre_Clearing; Pre_Clearing -> IP; IP -> Washing; Washing -> Elution; Elution -> Analysis; } .dot Caption: A generalized workflow for Co-Immunoprecipitation.
Western Blotting for Phosphorylated AKT
This protocol is for detecting the activation of the PI3K/AKT pathway downstream of Nectin-4.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in the Co-IP protocol, ensuring the use of phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AKT antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of antibodies and re-probed with an anti-total-AKT antibody to normalize for protein loading.
-
// Nodes Sample_Prep [label="Sample Preparation\n(Lysis, Quantitation, Boiling)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="Protein Transfer\n(to Membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation\n(anti-pAKT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis & Normalization\n(to total AKT)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample_Prep -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } .dot Caption: Workflow for Western Blotting of phosphorylated proteins.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of Nectin-4 signaling on cell migration.
Materials:
-
Culture plates (e.g., 6-well plates)
-
Sterile pipette tips (p200) or cell culture inserts
-
Microscope with a camera
-
Image analysis software
Procedure:
-
Cell Seeding:
-
Seed cells in a culture plate to form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile p200 pipette tip, make a straight scratch across the cell monolayer.
-
Alternatively, use commercially available culture inserts to create a more uniform cell-free gap.
-
-
Image Acquisition:
-
Wash the cells with PBS to remove detached cells.
-
Add fresh culture medium (with or without inhibitors of specific signaling pathways).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the rate of cell migration by determining the change in the wound area over time.
-
Conclusion and Future Directions
Nectin-4 is a key driver of oncogenesis, primarily through the activation of a complex network of downstream signaling pathways. The PI3K/AKT pathway stands out as a central hub, integrating signals from Nectin-4 and its interacting partners to promote cancer cell proliferation, survival, and motility. The crosstalk with other critical pathways, including NF-κB, WNT/β-catenin, JAK/STAT, and Hippo/YAP/TAZ, further highlights the multifaceted role of Nectin-4 in tumor biology.
For researchers and drug development professionals, a thorough understanding of these signaling cascades is paramount for the design of effective therapeutic strategies. The development of antibody-drug conjugates targeting Nectin-4, such as enfortumab vedotin, has already shown significant clinical promise. Future research should focus on further dissecting the intricate crosstalk between these pathways, identifying novel downstream effectors of Nectin-4, and exploring combination therapies that target multiple nodes within the Nectin-4 signaling network. The continued investigation into the quantitative aspects of these interactions and the refinement of experimental approaches will undoubtedly pave the way for novel and more effective cancer treatments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. mybiosource.com [mybiosource.com]
- 3. researchgate.net [researchgate.net]
- 4. Nectin4/PRR4, a new afadin-associated member of the nectin family that trans-interacts with nectin1/PRR1 through V domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conigen.com [conigen.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 8. Nectin-4 co-stimulates the prolactin receptor by interacting with SOCS1 and inhibiting its activity on the JAK2-STAT5a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nectin-4 cis-interacts with ErbB2 and its trastuzumab-resistant splice variants, enhancing their activation and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nectin-4 is a breast cancer stem cell marker that induces WNT/β-catenin signaling via Pi3k/Akt axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nectin-4 promotes osteosarcoma progression and metastasis through activating PI3K/AKT/NF-κB signaling by down-regulation of miR-520c-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nectin-4 co-stimulates the prolactin receptor by interacting with SOCS1 and inhibiting its activity on the JAK2-STAT5a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prominent role of the Ig-like V domain in trans-interactions of nectins. Nectin3 and nectin 4 bind to the predicted C-C'-C"-D beta-strands of the nectin1 V domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Biology of Nectin-4 and Its Ligands: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Nectin-4, a member of the nectin family of Ca2+-independent immunoglobulin-like cell adhesion molecules, has emerged as a protein of significant interest in both fundamental cell biology and clinical oncology.[1] Encoded by the PVRL4 gene, this type I transmembrane glycoprotein plays a crucial role in the formation and maintenance of adherens junctions.[1] Structurally, its extracellular region features three immunoglobulin-like loops: one V-type and two C2-type domains.[1] While its expression is limited in most normal adult tissues, Nectin-4 is notably overexpressed in various malignancies, including urothelial, breast, lung, and pancreatic cancers, where it is often associated with poor prognosis.[1] This differential expression profile has positioned Nectin-4 as a compelling target for novel therapeutics, most notably the antibody-drug conjugate (ADC) enfortumab vedotin, which has received FDA approval for the treatment of urothelial carcinoma.[1] Furthermore, Nectin-4 serves as a cellular receptor for the measles virus, highlighting its importance in infectious disease pathogenesis. This guide provides an in-depth technical overview of the structural biology of Nectin-4 and its interactions with key ligands, aimed at researchers, scientists, and professionals involved in drug development.
Structural Overview of Nectin-4
The structural architecture of Nectin-4 is fundamental to its function in cell adhesion and its recognition by various ligands. The extracellular domain, responsible for mediating interactions, is comprised of three Ig-like domains. The N-terminal V-type domain is primarily responsible for the binding of its ligands, including homophilic interactions with other Nectin-4 molecules and heterophilic interactions. The crystal structure of the human Nectin-4 extracellular fragment (D1-D2 domains) has been resolved, providing key insights into its dimeric assembly.
Table 1: Structural Data for Human Nectin-4 and its Complexes
| PDB ID | Description | Resolution (Å) | Method |
| 4FRW | Crystal structure of human Nectin-4 extracellular fragment D1-D2 | 3.50 | X-ray Diffraction |
| 4GJT | Complex structure of Nectin-4 bound to Measles Virus Hemagglutinin (MV-H) | 3.10 | X-ray Diffraction |
Ligands of Nectin-4 and Their Binding Interactions
Nectin-4 engages with a variety of ligands, including other nectin family members, viral proteins, and therapeutic antibodies. These interactions are critical for its roles in cell adhesion, signaling, and as a therapeutic target.
Homophilic and Heterophilic Interactions
Nectin-4 participates in both homophilic (binding to another Nectin-4 molecule) and heterophilic (binding to other nectin family members, such as Nectin-1) interactions to form cell-cell junctions. These interactions are primarily mediated by the V-domain. The binding affinities for these interactions vary, with homodimerization being relatively weak.
Viral Ligands: Measles Virus Hemagglutinin (MV-H)
Nectin-4 is a key epithelial receptor for the measles virus. The viral hemagglutinin (H) protein binds to the V-domain of Nectin-4 with high affinity, initiating viral entry into host cells. Structural studies of the Nectin-4/MV-H complex have revealed that the binding interface is dominated by hydrophobic interactions.
Therapeutic Ligands: Enfortumab Vedotin
Enfortumab vedotin is an antibody-drug conjugate that targets Nectin-4-expressing cancer cells. The antibody component, enfortumab, is a humanized IgG1 monoclonal antibody that binds to the extracellular domain of Nectin-4 with high affinity. This binding event leads to the internalization of the ADC and subsequent release of the cytotoxic payload, monomethyl auristatin E (MMAE), within the tumor cell.
Table 2: Quantitative Data on Nectin-4 Ligand Interactions
| Ligand | Nectin-4 Construct | Method | Binding Affinity (K D ) |
| Nectin-4 (Homodimerization) | Human ectodomain | Analytical Ultracentrifugation | ~100 µM |
| Measles Virus Hemagglutinin (MV-H) | Human ectodomain | Surface Plasmon Resonance | 20 nM |
| Enfortumab (antibody component of Enfortumab Vedotin) | Human ectodomain | Not specified | 0.01 nM |
| 9MW2821 (ADC) | Human ectodomain | ELISA | 0.23 nM (EC 50 ) |
| AJ647 (PET tracer) | Human ectodomain | Surface Plasmon Resonance | 15.0 ± 10.1 nM |
Nectin-4 Signaling Pathways
Upon ligand binding, Nectin-4 can initiate intracellular signaling cascades that influence cell proliferation, migration, and survival. The most well-characterized pathway involves the Phosphoinositide 3-kinase (PI3K)/AKT signaling axis.
PI3K/AKT Pathway
In cancer cells, Nectin-4 overexpression can lead to the activation of the PI3K/AKT pathway.[1] This can occur through several mechanisms, including the interaction of Nectin-4's cytoplasmic tail with afadin, a scaffolding protein that can recruit signaling molecules.[2] Activation of this pathway promotes tumor progression by enhancing cell proliferation, survival, and migration.[3][4] In some contexts, Nectin-4 has been shown to downregulate the microRNA miR-520c-3p, which in turn activates the PI3K/AKT/NF-κB signaling pathway.[5][6]
Experimental Methodologies
A variety of biophysical and biochemical techniques are employed to study the structural biology of Nectin-4 and its interactions with ligands. Below are detailed protocols for key experiments.
X-ray Crystallography for Nectin-4 Structure Determination
This protocol outlines the general steps for determining the crystal structure of the Nectin-4 extracellular domain.
-
Protein Expression and Purification:
-
Clone the cDNA encoding the extracellular domain (e.g., residues 32-350) of human Nectin-4 into a suitable expression vector with a purification tag (e.g., His-tag or Fc-tag).
-
Transfect a mammalian cell line (e.g., HEK293) with the expression construct.
-
Culture the cells and harvest the supernatant containing the secreted Nectin-4 ectodomain.
-
Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged protein or Protein A for Fc-tagged protein).
-
Further purify the protein using size-exclusion chromatography to ensure homogeneity.
-
-
Crystallization:
-
Concentrate the purified Nectin-4 protein to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Screen for crystallization conditions using commercially available sparse-matrix screens (e.g., Crystal Screen, Index from Hampton Research) via the sitting-drop or hanging-drop vapor diffusion method.
-
Mix equal volumes of the protein solution and the reservoir solution (typically 1 µL each) and equilibrate against the reservoir solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution and a cryoprotectant (e.g., 20-25% glycerol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software such as HKL2000 or XDS.
-
Solve the structure using molecular replacement if a homologous structure is available, or experimental phasing methods.
-
Refine the atomic model against the diffraction data using software like PHENIX or REFMAC5.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol describes the measurement of Nectin-4 binding to a ligand.
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the ligand (e.g., anti-Nectin-4 antibody or measles virus H protein) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration on the chip surface.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the analyte (purified Nectin-4 ectodomain) in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the analyte dilutions over the ligand-immobilized surface and a reference flow cell (without ligand) at a constant flow rate.
-
Record the association phase during injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
Determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
Immunoprecipitation of Nectin-4
This protocol is for the immunoprecipitation of Nectin-4 from cell lysates to study its interactions with other proteins.
-
Cell Lysis:
-
Culture cells expressing Nectin-4 to ~80-90% confluency.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against Nectin-4 to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using antibodies against Nectin-4 and its putative interacting partners.
-
Conclusion
The structural and functional characterization of Nectin-4 and its interactions with various ligands has provided invaluable insights into its roles in normal physiology and disease. The detailed understanding of its structure has enabled the development of targeted therapies like enfortumab vedotin, which has shown significant clinical benefit. Continued research into the structural biology of Nectin-4 will undoubtedly uncover further details of its complex biology and may lead to the development of novel therapeutic strategies for a range of diseases. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers dedicated to advancing our knowledge of this important molecule.
References
- 1. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel PI3K/AKT signaling axis mediates Nectin-4-induced gallbladder cancer cell proliferation, metastasis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nectin-4 promotes osteosarcoma progression and metastasis through activating PI3K/AKT/NF-κB signaling by down-regulation of miR-520c-3p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nectin-4 promotes osteosarcoma progression and metastasis through activating PI3K/AKT/NF-κB signaling by down-regulation of miR-520c-3p - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nectin-4 Isoforms and Their Functional Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nectin-4 (PVRL4, Poliovirus Receptor-Like 4) is a transmembrane adhesion molecule belonging to the nectin family of immunoglobulin (Ig) superfamily proteins.[1][2] It plays a crucial role in the formation and maintenance of adherens junctions and tight junctions, thereby regulating cell adhesion, proliferation, migration, and differentiation.[3][4] While expressed at low levels in healthy adult tissues, Nectin-4 is frequently overexpressed in various malignancies, including breast, urothelial, lung, and pancreatic cancers, making it a compelling target for cancer therapy.[4][5] This technical guide provides a comprehensive overview of the known isoforms of Nectin-4, their functional differences, associated signaling pathways, and the experimental methodologies employed for their characterization.
Nectin-4 Protein Structure and Known Isoforms
The canonical Nectin-4 protein is a type I transmembrane glycoprotein with a molecular weight of approximately 66 kDa.[6] Its structure comprises:
-
An extracellular domain: Containing three Ig-like domains (one V-type and two C2-type) that mediate cell-cell adhesion through homophilic and heterophilic interactions.[7]
-
A single transmembrane domain. [7]
-
A cytoplasmic tail: Which contains a motif that binds to the scaffolding protein AF-6/afadin, linking the protein to the actin cytoskeleton.[8]
Predicted Nectin-4 Isoforms
While the canonical full-length Nectin-4 is the most studied form, several splice variants are predicted based on transcript analysis. The functional characterization of these specific protein isoforms at the experimental level is currently limited in published literature. The National Center for Biotechnology Information (NCBI) Reference Sequence Database lists several predicted isoforms for human Nectin-4. Below is a summary of these predicted isoforms.
| Isoform | NCBI Accession Number | Predicted Characteristics |
| Canonical (Isoform 1) | NP_112178.2 | Full-length protein with 510 amino acids. Contains the V-type and two C2-type Ig-like domains, a transmembrane domain, and a cytoplasmic tail.[9] |
| Isoform X1 | XP_011508323.1 | Predicted protein of 489 amino acids. |
| Isoform X2 | XP_011508324.1 | Predicted protein of 456 amino acids. Lacks a portion of the extracellular domain.[10] |
| Isoform X3 | XP_005245565.1 | Predicted protein of 427 amino acids. |
| Isoform X4 | XP_047287244.1 | Predicted protein of 488 amino acids. |
Note: The functional differences between these predicted isoforms (X1-X4) have not yet been experimentally elucidated in the scientific literature. Further research is required to understand their specific expression patterns, localization, and biological activities.
The Soluble Form of Nectin-4
In addition to the membrane-bound forms, a soluble form of Nectin-4 (sNectin-4) has been identified in the serum of cancer patients.[2] This soluble form is generated through the proteolytic cleavage of the extracellular domain of the membrane-bound Nectin-4 by the metalloproteinase ADAM17/TACE.[9][11]
| Form | Molecular Weight (Predicted) | Origin | Key Functions |
| Membrane-bound Nectin-4 | ~66 kDa | Transmembrane protein | Cell-cell adhesion, intracellular signaling.[6] |
| Soluble Nectin-4 (sNectin-4) | ~43 kDa | Ectodomain shedding by ADAM17/TACE | Promotes angiogenesis, potential biomarker for cancer.[2][11] |
Functional Differences and Roles in Cancer
The majority of functional studies to date have focused on the canonical transmembrane Nectin-4 and its soluble form. Their overexpression in tumors is associated with enhanced proliferation, migration, invasion, and angiogenesis.[2][12]
Nectin-4 Expression in Cancer
Quantitative data from various studies indicate the overexpression of Nectin-4 in several cancer types.
| Cancer Type | Method | Key Findings | Reference |
| Breast Cancer | Immunohistochemistry (IHC) | Expressed in 61% of ductal carcinomas. Strong correlation with basal-like markers. | [13] |
| mRNA sequencing (TCGA) | Medium/high expression in 33% of patients, associated with worse overall survival. | [14] | |
| Urothelial Carcinoma | IHC | Positive staining in a high percentage of tumors. | [15] |
| Hepatocellular Carcinoma | qRT-PCR, Western Blot, IHC | Significantly upregulated mRNA and protein levels in tumor tissues compared to adjacent non-tumor tissues. Positive expression in 67.82% of tumors. | [16] |
| Lung Cancer | IHC | High expression associated with poor prognosis. | [17] |
| Ovarian Cancer | ELISA | Elevated serum Nectin-4 levels detected, suggesting its potential as a biomarker. | [18] |
Signaling Pathways Involving Nectin-4
Nectin-4 is implicated in the activation of several key signaling pathways that drive tumorigenesis.
PI3K/AKT Signaling Pathway
The interaction of Nectin-4 with other proteins can lead to the activation of the PI3K/AKT pathway, which is central to cell proliferation, survival, and growth.[19][20]
References
- 1. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 3. cusabio.com [cusabio.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Role of Nectin‑4 protein in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nectin family of cell-adhesion molecules: structural and molecular aspects of function and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. uniprot.org [uniprot.org]
- 11. NECTIN4 nectin cell adhesion molecule 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Nectin-4 is a new histological and serological tumor associated marker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. Membranous NECTIN-4 Expression Frequently Decreases during Metastatic Spread of Urothelial Carcinoma and Is Associated with Enfortumab Vedotin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression and clinical significance of Nectin-4 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nectin-4 as Blood-Based Biomarker Enables Detection of Early Ovarian Cancer Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. conigen.com [conigen.com]
- 20. researchgate.net [researchgate.net]
Nectin-4 Expression: A Comparative Analysis in Normal and Cancerous Tissues
An In-depth Technical Guide for Researchers and Drug Development Professionals
Nectin-4, a member of the nectin family of cell adhesion molecules, has emerged as a compelling therapeutic target in oncology, particularly with the advent of antibody-drug conjugates (ADCs) like enfortumab vedotin.[1] Its limited expression in healthy adult tissues and overexpression in various malignancies make it an attractive candidate for targeted cancer therapies.[2][3] This technical guide provides a comprehensive overview of Nectin-4 expression in normal versus cancerous tissues, details the experimental methodologies used for its detection, and elucidates its role in oncogenic signaling pathways.
Quantitative Analysis of Nectin-4 Expression
The differential expression of Nectin-4 between normal and cancerous tissues is a key factor in its therapeutic targeting. The following tables summarize quantitative data on Nectin-4 expression across various human tissues and tumor types, primarily derived from immunohistochemistry (IHC) and gene expression analyses.
Table 1: Nectin-4 Expression in Normal Human Tissues
| Tissue | Expression Level | Method | Reference |
| Bladder | Moderate to strong staining in 60% of samples | IHC | [4] |
| Skin | Positive staining | IHC | [3] |
| Salivary Glands | Positive staining | IHC | [3] |
| Esophagus | Positive staining | IHC | [3] |
| Placenta | Abundant membranous and cytoplasmic expression | IHC | [5][6][7] |
| Trachea | Slight expression | Northern Blot | [8] |
| Ovary | No staining | IHC | [3] |
| Spleen | No staining | IHC | [3] |
| Most Adult Tissues | Minimal or undetectable levels | Various | [2][9] |
Table 2: Nectin-4 Expression in Cancerous Tissues
| Cancer Type | Positive Expression Rate | Key Findings | Method | Reference |
| Urothelial Carcinoma | 69% of all tumor samples stained positive | High expression is a hallmark of this cancer type. | IHC | [10] |
| 87% in non-muscle invasive bladder cancer | High expression observed across different stages. | IHC | [11] | |
| 83% of 524 bladder cancer cases | Relatively equal proportions of low, moderate, and strong staining. | IHC | [11] | |
| Lower expression in variant histology (e.g., small cell) | Expression heterogeneity may have therapeutic implications. | IHC | [12] | |
| Breast Cancer | 62% of ductal carcinoma | Expression correlates with basal subtype markers. | IHC | [8] |
| 6% of lobular carcinoma | Lower expression compared to ductal type. | IHC | [8] | |
| 68% of breast cancer cell lines | Varied expression levels observed. | FACS | [8] | |
| Pancreatic Cancer | 56.1% classified as high expression | High expression correlates with poorer prognosis. | IHC | [13] |
| Gastric Cancer | 60.4% in tumor tissue vs. 15.4% in normal | High expression associated with advanced stage and metastasis. | IHC | [14] |
| Hepatocellular Carcinoma | 67.82% in tumor tissues | Positive expression linked to larger tumor size and metastasis. | IHC | [15] |
| Ovarian Cancer | 50% of tumor cell lines | Moderate expression in a subset of cases. | FACS | [8] |
| Lung Cancer | Upregulated in tumor tissue | Considered a promising therapeutic target. | IHC, TCGA data | [9] |
Experimental Protocols
Accurate assessment of Nectin-4 expression is crucial for both research and clinical applications. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for Nectin-4 Detection
IHC is a widely used technique to visualize the distribution and intensity of Nectin-4 protein expression in tissue samples.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm thick) are mounted on positively charged slides.[11][16]
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. A common method involves using a solution like EDTA buffer (pH 9.0) in a pressure cooker or water bath.[11][17]
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., serum-free protein block).[18]
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for Nectin-4. The choice of antibody and dilution is critical. For example, a rabbit monoclonal anti-Nectin-4 antibody can be used at a dilution of 1:1000.[11] Incubation is typically performed overnight at 4°C.[7]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-Diaminobenzidine) substrate-chromogen system, which produces a brown precipitate at the site of the antigen.[11][18]
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.[7]
-
Dehydration and Mounting: Slides are dehydrated through a graded ethanol series and xylene, and then coverslipped.
-
Scoring: Nectin-4 expression is often semi-quantitatively assessed using an H-score, which considers both the intensity of staining (0-3+) and the percentage of positive cells. An H-score is calculated as: H-score = Σ (Intensity × Percentage of cells).[12][19]
Western Blotting for Nectin-4 Quantification
Western blotting allows for the quantification of Nectin-4 protein levels in cell or tissue lysates.
Protocol:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease inhibitors to extract total protein.[20]
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.[20]
-
SDS-PAGE: Equal amounts of protein are mixed with loading buffer, denatured by heating, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against Nectin-4, typically overnight at 4°C. A common dilution is 1:1000.[17]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the Nectin-4 band is quantified and normalized to a loading control (e.g., β-actin) to ensure equal protein loading.[21]
Nectin-4 Signaling Pathways and Experimental Workflow
Nectin-4 is implicated in several signaling pathways that drive cancer progression. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for Nectin-4 analysis.
Caption: Nectin-4 signaling pathways in cancer.
The diagram above illustrates how Nectin-4 can activate the PI3K/AKT and JAK/STAT signaling cascades. In breast cancer, Nectin-4 interacts with ErbB2 to activate the PI3K/AKT pathway, promoting DNA synthesis.[10] Soluble Nectin-4 can also interact with integrin-β4 to promote angiogenesis through the Src, PI3K, and Akt pathways.[10] Additionally, Nectin-4 can engage the JAK2-STAT5a pathway, which is crucial for the growth of certain malignancies.[10]
Caption: Experimental workflow for Nectin-4 expression analysis.
This workflow outlines the key steps in assessing Nectin-4 expression, from initial sample collection to the final determination of expression levels and localization. The process can involve protein-level analysis through IHC and Western blotting, as well as transcript-level analysis via RNA sequencing.[11][20][22]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Therapy for Bladder Cancer: Enfortumab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue expression of NECTIN4 - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. NECTIN4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Nectin-4 is a new histological and serological tumor associated marker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of Nectin-4 in Bladder Urothelial Carcinoma and in Morphologic Variants and Non-Urothelial Histotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Nectin-4 expression contributes to tumor proliferation, angiogenesis and patient prognosis in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Expression and clinical significance of Nectin-4 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. testcatalog.org [testcatalog.org]
- 17. Nectin-4/PVRL4 antibody (21903-1-AP) | Proteintech [ptglab.com]
- 18. OncoIHC™ Nectin-4/PVRL4 Ready-To-Use IHC Kit - Creative Biolabs [creative-biolabs.com]
- 19. ascopubs.org [ascopubs.org]
- 20. Exploring membranous NECTIN‐4 expression patterns and enfortumab vedotin response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nectin-4/PVRL4 Antibody | Cell Signaling Technology [cellsignal.com]
- 22. carislifesciences.com [carislifesciences.com]
Methodological & Application
Application Notes and Protocols for Anti-Nectin-4 Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nectin-4 (also known as Poliovirus Receptor-Related 4) is a transmembrane protein involved in cell adhesion. While its expression is minimal in healthy adult tissues, it is significantly overexpressed in various malignancies, including urothelial, breast, lung, and pancreatic cancers.[1][2] This differential expression profile makes Nectin-4 an ideal target for cancer therapies.[2] Antibody-drug conjugates (ADCs) are a class of biotherapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to antigen-expressing tumor cells.[3][4] The development of anti-Nectin-4 ADCs, most notably the FDA-approved Enfortumab Vedotin (EV), has validated Nectin-4 as a compelling therapeutic target and provided a new treatment paradigm for cancers like advanced urothelial carcinoma.[2][5][6]
These application notes provide an overview of the mechanism, key preclinical data, and detailed protocols for the development and evaluation of anti-Nectin-4 ADCs.
Mechanism of Action of Anti-Nectin-4 ADCs
The therapeutic activity of an anti-Nectin-4 ADC is a multi-step process designed for targeted cytotoxicity:[7][8]
-
Binding: The ADC's monoclonal antibody component selectively binds to Nectin-4 expressed on the surface of tumor cells.[7][9]
-
Internalization: Upon binding, the entire ADC-Nectin-4 complex is internalized by the cell through endocytosis.[7][9]
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosomes, where the linker connecting the antibody and the cytotoxic payload is cleaved by cellular enzymes.[7][10] This releases the active cytotoxic agent into the cytoplasm.[9]
-
Cytotoxicity: The released payload, such as Monomethyl Auristatin E (MMAE), disrupts essential cellular processes. MMAE is a microtubule-disrupting agent that leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[8][11]
-
Bystander Effect: A key feature of ADCs with cleavable linkers and membrane-permeable payloads is the "bystander effect."[12][13] The released cytotoxic drug can diffuse out of the targeted, antigen-positive cancer cell and kill neighboring cells, including antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[13][14]
Nectin-4 Signaling in Cancer
Nectin-4 is not merely a passive docking site for ADCs; it actively contributes to cancer progression.[15] It has been shown to promote tumor cell growth, proliferation, migration, and angiogenesis.[15][16] One of the key mechanisms is through the activation of the PI3K/AKT signaling pathway.[15][16][17] This pathway is central to regulating cell survival and proliferation.[16] The interaction of Nectin-4 with other cell surface molecules can trigger this cascade, leading to enhanced tumor cell survival and suppression of apoptosis.[16][17] In some cancers, Nectin-4 has also been linked to the activation of NF-κB signaling, further promoting tumor progression.[18]
References
- 1. Nectin-4 expression patterns and therapeutics in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Nectin-4: The Rise of Enfortumab Vedotin in ADC Cancer Therapy [synapse.patsnap.com]
- 3. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting nectin-4 by antibody-drug conjugates for the treatment of urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 7. PADCEV® (enfortumab vedotin-ejfv) Mechanism of Action [padcevhcp.com]
- 8. What is the mechanism of action of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]
- 9. What is the mechanism of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Advancements in Therapy for Bladder Cancer: Enfortumab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Detecting Nectin-4 Expression in Tumors: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nectin-4, a cell adhesion molecule, has emerged as a significant biomarker and therapeutic target in various solid tumors. Its expression is generally low in healthy adult tissues but is frequently upregulated in cancers such as urothelial, breast, lung, and ovarian carcinomas[1]. This differential expression makes Nectin-4 an attractive target for diagnostic and therapeutic applications, including the antibody-drug conjugate (ADC) enfortumab vedotin, which has been approved for the treatment of urothelial carcinoma.
These application notes provide a comprehensive overview of the principal techniques for detecting Nectin-4 expression in tumor samples. Detailed protocols for immunohistochemistry (IHC), quantitative reverse transcription PCR (qRT-PCR), fluorescence in situ hybridization (FISH), Western blotting, flow cytometry, and enzyme-linked immunosorbent assay (ELISA) are presented to guide researchers in accurately assessing Nectin-4 status.
Nectin-4 Signaling Pathway
Nectin-4 is involved in multiple signaling pathways that promote tumor progression, including cell proliferation, migration, and angiogenesis. A key pathway influenced by Nectin-4 is the PI3K/AKT signaling cascade. Upon activation, Nectin-4 can engage with various signaling molecules to drive oncogenic processes[2][3]. The shedding of the Nectin-4 ectodomain can also trigger downstream signaling, further contributing to the tumor-promoting microenvironment[2][3].
Comparison of Detection Techniques
The selection of a suitable method for detecting Nectin-4 expression depends on the research question, sample type, and desired output (protein vs. mRNA, quantification, and spatial resolution). The following tables summarize the key characteristics and reported performance of the major techniques.
Table 1: Qualitative and Semi-Quantitative Comparison of Nectin-4 Detection Methods
| Technique | Analyte | Sample Type | Throughput | Localization | Key Advantages | Key Limitations |
| Immunohistochemistry (IHC) | Protein | FFPE tissue, Frozen tissue | Low to Medium | Yes | Preserves tissue architecture, widely available. | Semi-quantitative, subject to antibody variability. |
| qRT-PCR | mRNA | Fresh/Frozen tissue, FFPE tissue, Cells | High | No | Highly sensitive and quantitative. | No spatial information, RNA quality is critical. |
| Fluorescence In Situ Hybridization (FISH) | Gene (DNA) | FFPE tissue, Cells | Low to Medium | Yes | Detects gene amplification, provides spatial context. | Does not measure protein expression, can be complex. |
| Western Blotting | Protein | Fresh/Frozen tissue, Cells | Low | No | Good for protein size and relative quantification. | Not suitable for FFPE, lower throughput. |
| Flow Cytometry | Protein | Single-cell suspensions | High | No (cell surface vs. intracellular) | High-throughput, single-cell analysis. | Requires fresh tissue, loses tissue context. |
| ELISA | Protein (soluble) | Serum, Plasma, Cell culture supernatant | High | No | Highly sensitive for quantifying soluble protein. | Only detects shed form, not cell-associated protein. |
Table 2: Quantitative Performance of Nectin-4 Detection Methods in Urothelial Carcinoma
| Technique | Sensitivity | Specificity | Reported Expression Rates | Reference |
| IHC | - | - | 58% in muscle-infiltrating, 87% in non-muscle-infiltrating tumors were positive. | [4] |
| FISH (for gene amplification) | - | - | NECTIN4 amplification in ~26% of metastatic urothelial cancer. | [5] |
| Urine ELISA | 98% | 80% | - |
Experimental Protocols
The following section provides detailed protocols for the detection of Nectin-4 expression.
Immunohistochemistry (IHC) for Nectin-4 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for detecting Nectin-4 protein in FFPE tumor sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-Nectin-4 antibody (use at manufacturer's recommended dilution, e.g., 1:100)
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-Nectin-4 antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate with DAB substrate solution until the desired stain intensity develops (typically 1-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring: Nectin-4 expression is often evaluated using a semi-quantitative H-score, which considers both the staining intensity and the percentage of positive cells[2][6][7][8][9][10][11].
-
Intensity Score: 0 (no staining), 1+ (weak), 2+ (moderate), 3+ (strong).
-
Percentage of Positive Cells: 0-100%.
-
H-Score Calculation: (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells). The H-score ranges from 0 to 300.
Quantitative Reverse Transcription PCR (qRT-PCR) for Nectin-4 mRNA
This protocol describes the quantification of Nectin-4 mRNA expression from tumor tissue or cells using a SYBR Green-based qRT-PCR assay and the delta-delta Ct (ΔΔCt) method for relative quantification.
Materials:
-
Fresh or frozen tumor tissue or cultured cells
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Nectin-4 specific primers (e.g., from OriGene HP215464)[12]:
-
Forward: 5'-GCATCTACGTCTGCCATGTCAG-3'
-
Reverse: 5'-CTGACACTAGGTCCACCTGCTT-3'
-
-
Reference gene primers (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction and Quantification:
-
Extract total RNA from the sample using a commercial kit according to the manufacturer's instructions.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix on ice. For a 20 µL reaction:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Include no-template controls (NTC) for each primer set.
-
-
qPCR Cycling:
-
Perform the qPCR on a real-time PCR system with the following cycling conditions (may require optimization):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
-
-
Data Analysis (ΔΔCt Method):
-
Determine the Ct value for Nectin-4 and the reference gene in each sample.
-
Calculate ΔCt: ΔCt = Ct(Nectin-4) - Ct(Reference Gene).
-
Normalize to a calibrator sample (e.g., normal tissue): ΔΔCt = ΔCt(Tumor Sample) - ΔCt(Calibrator Sample).
-
Calculate the fold change: Fold Change = 2^(-ΔΔCt).
-
Fluorescence In Situ Hybridization (FISH) for NECTIN4 Gene Amplification
This protocol provides a general guideline for detecting NECTIN4 gene copy number variations in FFPE tissue sections. Commercially available probe kits (e.g., from CytoTest or ZytoVision) are recommended and their specific instructions should be followed[13][14].
Materials:
-
FFPE tissue sections (4-6 µm)
-
Pretreatment kit (dewaxing, protease digestion)
-
NECTIN4 FISH probe (e.g., ZytoLight SPEC NECTIN4/1p12 Dual Color Probe)
-
Hybridization buffer
-
Wash buffers (e.g., 0.4x SSC, 2x SSC with Tween-20)
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Deparaffinization and Pretreatment:
-
Denaturation:
-
Apply the FISH probe to the slide and cover with a coverslip.
-
Denature the slide and probe on a hot plate at 75-80°C for 5-10 minutes[13].
-
-
Hybridization:
-
Incubate the slide in a humidified chamber at 37°C overnight[13].
-
-
Post-Hybridization Washes:
-
Counterstaining and Mounting:
-
Apply DAPI counterstain and mount with an antifade medium.
-
-
Analysis:
-
Visualize the signals using a fluorescence microscope. NECTIN4 gene amplification is identified by an increased ratio of NECTIN4 probe signals to the control probe signals per nucleus.
-
Western Blotting for Nectin-4 Protein
This protocol describes the detection of Nectin-4 protein in cell lysates or fresh/frozen tissue extracts.
Materials:
-
Cell or tissue lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Nectin-4 antibody (e.g., Cell Signaling Technology #17402 at 1:1000 dilution)[17]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and Protein Quantification:
-
Prepare protein lysates from cells or tissues.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane 3 x 5 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature[17].
-
-
Detection:
-
Wash the membrane 3 x 5 minutes with TBST.
-
Incubate with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Flow Cytometry for Surface Nectin-4 Expression
This protocol is for the detection of Nectin-4 on the surface of single-cell suspensions.
Materials:
-
Single-cell suspension from fresh tissue or cultured cells
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-Nectin-4 antibody or a primary anti-Nectin-4 antibody and a matching fluorochrome-conjugated secondary antibody
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension and wash the cells with staining buffer.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Staining:
-
Add the fluorochrome-conjugated anti-Nectin-4 antibody to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
(If using an unconjugated primary antibody, wash and then incubate with a secondary antibody for 30 minutes at 4°C in the dark).
-
-
Washing:
-
Wash the cells twice with staining buffer.
-
-
Viability Staining and Analysis:
-
Resuspend the cells in staining buffer containing a viability dye.
-
Analyze the cells on a flow cytometer. Gate on live, single cells to determine the percentage of Nectin-4 positive cells and the mean fluorescence intensity.
-
ELISA for Soluble Nectin-4
This protocol outlines the quantification of soluble Nectin-4 in serum, plasma, or cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Nectin-4 ELISA kit (follow manufacturer's instructions)
-
Serum, plasma, or cell culture supernatant samples
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Coat a 96-well plate with a capture antibody against Nectin-4.
-
Block the plate to prevent non-specific binding.
-
-
Sample and Standard Incubation:
-
Add standards and samples to the wells.
-
Incubate as recommended by the kit manufacturer.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody against Nectin-4 and incubate.
-
-
Enzyme and Substrate Incubation:
-
Wash the plate.
-
Add a streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
-
Measurement:
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification:
-
Generate a standard curve and use it to determine the concentration of soluble Nectin-4 in the samples.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 5. Metastatic Urothelial Cancer NECTIN4 Amplification and Response to Enfortumab Vedotin - The ASCO Post [ascopost.com]
- 6. scbt.com [scbt.com]
- 7. ascopubs.org [ascopubs.org]
- 8. bicycletherapeutics.com [bicycletherapeutics.com]
- 9. Expression of Nectin-4 in Variant Histologies of Bladder Cancer and Its Prognostic Value—Need for Biomarker Testing in High-Risk Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Membranous NECTIN-4 Expression Frequently Decreases during Metastatic Spread of Urothelial Carcinoma and Is Associated with Enfortumab Vedotin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bu.edu [bu.edu]
- 15. FFPE FISH protocol [ogt.com]
- 16. FISH Procedure for FFPE Specimens - CytoTest [cytotest.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. biomol.com [biomol.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Developing Nectin-4 Targeted Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to Nectin-4 as a Therapeutic Target
Nectin-4 (also known as Poliovirus Receptor-Related 4 or PVRL4) is a transmembrane adhesion molecule belonging to the nectin family of immunoglobulin-like proteins. While its expression is limited in healthy adult tissues, Nectin-4 is frequently overexpressed in a variety of solid tumors, including urothelial carcinoma, breast cancer, lung cancer, and pancreatic cancer.[1][2] This differential expression profile makes Nectin-4 an attractive target for cancer immunotherapies.
Upregulation of Nectin-4 has been associated with tumor progression, metastasis, and poor prognosis in several cancer types.[1] It plays a crucial role in cell adhesion, proliferation, and migration. Nectin-4 is involved in the activation of key oncogenic signaling pathways, most notably the PI3K/AKT pathway, which promotes tumor cell growth and survival.[1][3]
The clinical validation of Nectin-4 as a therapeutic target was firmly established with the FDA approval of Enfortumab Vedotin (Padcev®), an antibody-drug conjugate (ADC) for the treatment of advanced urothelial carcinoma.[4] This has spurred further research into various Nectin-4 targeted therapeutic modalities.
II. Therapeutic Strategies Targeting Nectin-4
Several immunotherapeutic strategies are being explored to target Nectin-4-expressing cancer cells. These approaches aim to selectively deliver cytotoxic agents or modulate the immune system to eliminate tumors.
Antibody-Drug Conjugates (ADCs)
ADCs are a major class of therapeutics targeting Nectin-4. They consist of a monoclonal antibody that specifically binds to Nectin-4 on the surface of cancer cells, linked to a potent cytotoxic payload. Upon binding, the ADC is internalized by the cancer cell, and the cytotoxic agent is released, leading to cell death.[5][6][7]
Enfortumab Vedotin (EV) is the first-in-class and most prominent Nectin-4-targeting ADC.[4] It is composed of a fully human anti-Nectin-4 IgG1 monoclonal antibody conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[5][6]
Chimeric Antigen Receptor (CAR) T-Cell Therapy
CAR-T cell therapy represents a promising and evolving approach for targeting Nectin-4. This strategy involves genetically engineering a patient's own T cells to express a CAR that recognizes Nectin-4. These engineered CAR-T cells are then infused back into the patient, where they can identify and kill Nectin-4-positive tumor cells.[8] Preclinical studies have demonstrated the potential of Nectin-4 CAR-T cells in solid tumor models.[9][10]
III. Data Presentation: Nectin-4 Expression and Therapeutic Efficacy
Quantitative data from preclinical and clinical studies are crucial for evaluating the potential of Nectin-4 targeted therapies. The following tables summarize key findings.
Table 1: Nectin-4 Expression in Various Cancer Types
| Cancer Type | Percentage of Nectin-4 Positive Tumors (%) | Reference |
| Urothelial Carcinoma | 83 | [4] |
| Breast Cancer | 78 | [4] |
| Lung Cancer | 69 (across 7 tumor types) | [4] |
| Pancreatic Cancer | High expression reported | [1][11] |
| Ovarian Cancer | High expression reported | [1] |
Table 2: Preclinical Efficacy of Enfortumab Vedotin (EV) in Xenograft Models
| Cancer Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Bladder Cancer (Patient-Derived Xenograft) | Enfortumab Vedotin | Significant inhibition and regression | [11] |
| Breast Cancer (Triple-Negative) | Enfortumab Vedotin | Significant inhibition and regression | [4][11] |
| Pancreatic Cancer (Xenograft) | Enfortumab Vedotin | Significant inhibition | [11] |
| Lung Cancer (Xenograft) | Enfortumab Vedotin | Significant inhibition | [11] |
Table 3: Clinical Efficacy of Enfortumab Vedotin in Metastatic Urothelial Carcinoma (EV-301 Trial)
| Outcome | Enfortumab Vedotin | Chemotherapy | p-value | Reference |
| Overall Survival (Median) | 12.88 months | 8.97 months | 0.001 | [4] |
| Progression-Free Survival (Median) | 5.55 months | 3.71 months | <0.001 | [4] |
| Objective Response Rate | 40.6% | 17.9% | <0.001 | [4] |
IV. Experimental Protocols
This section provides detailed protocols for key experiments in the development and evaluation of Nectin-4 targeted immunotherapies.
Protocol 1: Immunohistochemistry (IHC) for Nectin-4 Detection in Tumor Tissues
Objective: To detect the expression and localization of Nectin-4 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-Nectin-4 antibody (e.g., rabbit monoclonal or goat polyclonal)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-goat IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Cover slips
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 10 minutes. b. Immerse slides in 100% ethanol for 2 x 10 minutes. c. Immerse slides in 95% ethanol for 5 minutes. d. Immerse slides in 70% ethanol for 5 minutes. e. Rinse with deionized water for 5 minutes.
-
Antigen Retrieval: a. Immerse slides in pre-heated Antigen Retrieval Buffer. b. Heat at 95-100°C for 20-30 minutes (water bath or steamer). Alternatively, use a pressure cooker for 5-10 minutes. c. Allow slides to cool to room temperature (approx. 20 minutes). d. Rinse with deionized water.
-
Peroxidase Blocking: a. Incubate slides with 3% Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity. b. Rinse with PBS for 2 x 5 minutes.
-
Blocking: a. Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the anti-Nectin-4 primary antibody in Blocking Buffer to the predetermined optimal concentration. b. Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber. A 32-minute incubation at 37°C has also been reported.[12][13]
-
Secondary Antibody Incubation: a. Rinse slides with PBS for 3 x 5 minutes. b. Incubate slides with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Detection: a. Rinse slides with PBS for 3 x 5 minutes. b. Prepare DAB substrate solution according to the manufacturer's instructions. c. Incubate slides with DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope. d. Stop the reaction by rinsing with deionized water.
-
Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes. b. Rinse with deionized water. c. "Blue" the slides in running tap water or a bluing agent.
-
Dehydration and Mounting: a. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and xylene. b. Apply a drop of mounting medium and cover with a coverslip.
-
Analysis: a. Examine the slides under a microscope. Nectin-4 staining will appear as a brown precipitate. The localization (membranous, cytoplasmic) and intensity of staining should be evaluated.
Protocol 2: Western Blot for Nectin-4 Detection in Cell Lysates
Objective: To detect and quantify Nectin-4 protein expression in cancer cell lines.
Materials:
-
Cancer cell lines (Nectin-4 positive and negative controls)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody: Anti-Nectin-4 antibody (e.g., rabbit polyclonal or goat polyclonal)
-
Loading Control Antibody: Anti-β-actin or Anti-GAPDH
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-goat IgG
-
ECL (Enhanced Chemiluminescence) Substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: a. Lyse cells in RIPA buffer on ice for 30 minutes. b. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Transfer the supernatant (cell lysate) to a new tube. d. Determine protein concentration using a BCA assay. e. Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: a. Load samples into the wells of an SDS-PAGE gel. b. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: a. Dilute the anti-Nectin-4 and loading control primary antibodies in Blocking Buffer. b. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: a. Wash the membrane with TBST for 3 x 10 minutes. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane with TBST for 3 x 10 minutes. b. Prepare the ECL substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate. d. Capture the chemiluminescent signal using an imaging system.
-
Analysis: a. Analyze the band intensities to quantify Nectin-4 expression relative to the loading control.
Protocol 3: Flow Cytometry for Cell Surface Nectin-4 Expression
Objective: To quantify the percentage of cells expressing Nectin-4 on their surface and the mean fluorescence intensity (MFI) of expression.
Materials:
-
Single-cell suspension of cancer cells
-
FACS Buffer (PBS with 1-2% FBS)
-
Fc Block (to prevent non-specific antibody binding)
-
Primary Antibody: PE-conjugated anti-Nectin-4 antibody or an unconjugated primary antibody
-
If using an unconjugated primary: Fluorochrome-conjugated secondary antibody
-
Isotype control antibody (matched to the primary antibody)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Harvest cells and prepare a single-cell suspension. b. Wash cells with cold FACS buffer and centrifuge at 300-400 x g for 5 minutes. c. Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/100 µL.
-
Fc Receptor Blocking: a. Add Fc Block to the cell suspension and incubate for 10-15 minutes on ice.
-
Primary Antibody Staining: a. Aliquot 100 µL of the cell suspension into FACS tubes. b. Add the anti-Nectin-4 antibody or isotype control at the predetermined optimal concentration (e.g., 0.25 µg/10^6 cells).[16] c. Incubate for 30 minutes on ice in the dark.
-
Secondary Antibody Staining (if applicable): a. Wash cells twice with FACS buffer. b. Resuspend cells in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody. c. Incubate for 30 minutes on ice in the dark.
-
Final Washes and Resuspension: a. Wash cells twice with FACS buffer. b. Resuspend cells in 300-500 µL of FACS buffer. c. Add a viability dye just before analysis.
-
Data Acquisition and Analysis: a. Acquire data on a flow cytometer. b. Gate on live, single cells. c. Analyze the fluorescence intensity of the Nectin-4 stained cells compared to the isotype control to determine the percentage of positive cells and the MFI.
Protocol 4: In Vitro Cytotoxicity Assay for Nectin-4 Targeted ADC
Objective: To determine the in vitro potency (e.g., IC50) of a Nectin-4 targeted ADC on cancer cell lines with varying Nectin-4 expression.
Materials:
-
Nectin-4 positive and negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Nectin-4 targeted ADC (e.g., Enfortumab Vedotin)
-
Isotype control ADC
-
Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate overnight to allow cells to attach.
-
Drug Treatment: a. Prepare serial dilutions of the Nectin-4 ADC and control ADC in complete medium. A typical concentration range for Enfortumab Vedotin could be from 0.01 ng/mL to 1000 ng/mL. b. Remove the medium from the wells and add 100 µL of the diluted ADCs or medium alone (untreated control). c. Incubate for 72-120 hours.
-
Cell Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 1-4 hours for MTT). c. Read the absorbance or luminescence on a plate reader.
-
Data Analysis: a. Normalize the data to the untreated control wells. b. Plot the cell viability (%) against the log of the ADC concentration. c. Use a non-linear regression model to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 5: Generation of Nectin-4 CAR-T Cells
Objective: To generate human T cells that express a chimeric antigen receptor targeting Nectin-4.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit
-
T-cell activation beads (e.g., anti-CD3/CD28)
-
T-cell culture medium (e.g., RPMI-1640 supplemented with FBS, IL-2, IL-7, IL-15)
-
Lentiviral vector encoding the Nectin-4 CAR construct
-
Lentiviral packaging plasmids
-
HEK293T cells for lentivirus production
-
Transduction reagent (e.g., Polybrene, Retronectin)
Procedure:
-
T-Cell Isolation and Activation: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Isolate T cells from PBMCs using a negative selection kit. c. Activate T cells by culturing with anti-CD3/CD28 beads in T-cell culture medium containing cytokines.
-
Lentivirus Production: a. Co-transfect HEK293T cells with the Nectin-4 CAR lentiviral vector and packaging plasmids. b. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. c. Concentrate the lentivirus.
-
T-Cell Transduction: a. 24-48 hours after activation, transduce the T cells with the Nectin-4 CAR lentivirus in the presence of a transduction reagent. b. Centrifuge the plates (spinoculation) to enhance transduction efficiency. c. Culture the transduced T cells in medium containing cytokines.
-
CAR-T Cell Expansion: a. Expand the CAR-T cells for 10-14 days, monitoring cell viability and density. b. Add fresh medium with cytokines as needed.
-
Assessment of CAR Expression: a. On day 7-10 post-transduction, assess the percentage of CAR-positive T cells by flow cytometry using an anti-Fab antibody or a recombinant Nectin-4 protein.
Protocol 6: In Vivo Efficacy Study of Nectin-4 CAR-T Cells
Objective: To evaluate the anti-tumor efficacy of Nectin-4 CAR-T cells in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Nectin-4 positive tumor cell line (e.g., bladder or breast cancer)
-
Matrigel (optional)
-
Nectin-4 CAR-T cells
-
Control T cells (untransduced or expressing a non-targeting CAR)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing tumor cells)
Procedure:
-
Tumor Inoculation: a. Subcutaneously inject Nectin-4 positive tumor cells (e.g., 1-5 x 10^6 cells) into the flank of the mice. b. Monitor tumor growth regularly using calipers.
-
CAR-T Cell Administration: a. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. b. Administer Nectin-4 CAR-T cells or control T cells via intravenous (tail vein) injection (e.g., 5-10 x 10^6 cells per mouse).
-
Monitoring and Data Collection: a. Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²) b. Monitor mouse body weight and overall health. c. If using bioluminescence, image the mice periodically to assess tumor burden.
-
Endpoint and Analysis: a. Euthanize mice when tumors reach a predetermined endpoint size or if they show signs of significant morbidity. b. Plot tumor growth curves for each treatment group. c. Perform statistical analysis to compare the efficacy of Nectin-4 CAR-T cells to the control groups. d. At the end of the study, tumors can be harvested for histological or molecular analysis.
V. Visualizations
Signaling Pathways and Mechanisms of Action
References
- 1. Nectin-4: New Antibody-Drug Conjugate (ADC) Target | Biopharma PEG [biochempeg.com]
- 2. ADC Development Services Targeting Nectin 4 - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting nectin-4 by antibody-drug conjugates for the treatment of urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enfortumab vedotin in metastatic urothelial carcinoma: the solution EVentually? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enfortumab Vedotin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]
- 8. CAR T-Cell Therapy Infographic - NCI [cancer.gov]
- 9. Development of Nectin4/FAP-targeted CAR-T cells secreting IL-7, CCL19, and IL-12 for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innate-pharma.com [innate-pharma.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Membranous NECTIN-4 Expression Frequently Decreases during Metastatic Spread of Urothelial Carcinoma and Is Associated with Enfortumab Vedotin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring membranous NECTIN‐4 expression patterns and enfortumab vedotin response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nectin-4/PVRL4 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Anti-Nectin-4 antibody [RM1257] (ab322927) | Abcam [abcam.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: Investigating Nectin-4 Function Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nectin-4 (also known as Poliovirus Receptor-Like 4, PVRL4) is a transmembrane cell adhesion molecule belonging to the immunoglobulin superfamily.[1][2] It plays a crucial role in the formation of adherens junctions and maintaining cell-cell adhesion.[3] While its expression is limited in healthy adult tissues, Nectin-4 is frequently overexpressed in various malignancies, including breast, lung, pancreatic, and urothelial cancers.[4][5][6] This overexpression is often correlated with tumor progression, metastasis, and poor prognosis, making Nectin-4 a compelling target for cancer therapy.[4][7] Notably, the antibody-drug conjugate enfortumab vedotin, which targets Nectin-4, has been approved for the treatment of urothelial carcinoma.[1][5][7]
Nectin-4 is implicated in several key signaling pathways that drive cancer progression, most notably the PI3K/AKT pathway, which regulates cell proliferation, survival, and migration.[1][7][8] Furthermore, Nectin-4 has been identified as a cellular receptor for the measles virus, highlighting its potential role in virology and oncolytic virus therapies.[9][10][11]
The advent of CRISPR/Cas9 gene-editing technology provides a powerful tool to elucidate the precise functions of proteins like Nectin-4. By creating a specific knockout of the NECTIN4 gene, researchers can systematically study its impact on cellular phenotypes and signaling pathways. This application note provides detailed protocols for the CRISPR/Cas9-mediated knockout of Nectin-4 and subsequent functional assays to investigate its role in cancer biology and as a viral receptor.
Core Signaling Pathway of Nectin-4
Caption: Simplified Nectin-4 signaling cascade.
Experimental Workflow for Studying Nectin-4 Function
Caption: Workflow for Nectin-4 knockout and functional analysis.
Data Presentation
Table 1: Effect of Nectin-4 Knockout on Cellular Phenotypes
| Functional Assay | Wild-Type Cells (Control) | Nectin-4 KO Cells | Percentage Change | Reference Cell Line(s) |
| Cell Proliferation (Absorbance at 490 nm) | 1.25 ± 0.08 | 0.85 ± 0.06 | ↓ 32% | Pancreatic Cancer Cells[6] |
| Cell Migration (Wound Closure % at 24h) | 85% ± 5% | 40% ± 7% | ↓ 53% | Esophageal Cancer Cells[12] |
| Cell Invasion (Number of Invading Cells) | 250 ± 20 | 110 ± 15 | ↓ 56% | Osteosarcoma Cells[13] |
| Measles Virus Entry (GFP Positive Cells %) | 75% ± 6% | 10% ± 3% | ↓ 87% | Adenocarcinoma Cells[4][14] |
Table 2: Effect of Nectin-4 Knockout on PI3K/AKT Signaling
| Protein Target | Wild-Type Cells (Relative Density) | Nectin-4 KO Cells (Relative Density) | Percentage Change | Reference Cell Line(s) |
| p-AKT (Ser473) | 1.00 ± 0.12 | 0.45 ± 0.09 | ↓ 55% | Gastric Cancer Cells[8] |
| Total AKT | 1.00 ± 0.10 | 0.98 ± 0.11 | No significant change | Gastric Cancer Cells[8] |
| p-mTOR (Ser2448) | 1.00 ± 0.15 | 0.52 ± 0.10 | ↓ 48% | Osteosarcoma Cells[1] |
| Total mTOR | 1.00 ± 0.13 | 1.05 ± 0.14 | No significant change | Osteosarcoma Cells[1] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of Nectin-4
This protocol outlines the generation of a stable Nectin-4 knockout cell line using a plasmid-based CRISPR/Cas9 system.
1.1. sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting the early exons of the NECTIN4 gene using a publicly available design tool.
-
Select sgRNAs with high on-target scores and low predicted off-target effects.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).
1.2. Transfection:
-
Seed the target cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the sgRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Include a control transfection with a non-targeting sgRNA plasmid.
1.3. Selection of Edited Cells:
-
48 hours post-transfection, begin selection by adding the appropriate concentration of the selection agent (e.g., puromycin) to the culture medium.
-
Maintain selection for 3-5 days, or until non-transfected control cells are completely eliminated.
1.4. Single-Cell Cloning:
-
After selection, dilute the surviving cells to a concentration of a single cell per 100 µL in 96-well plates.
-
Allow single cells to grow into colonies over 2-3 weeks.
1.5. Validation of Knockout:
-
Expand the individual clones.
-
Isolate genomic DNA from each clone and from wild-type cells.
-
Perform PCR to amplify the region of the NECTIN4 gene targeted by the sgRNAs.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of Nectin-4 protein expression in validated knockout clones by Western blotting.
Protocol 2: Cell Proliferation Assay (MTS Assay)
This assay measures cell viability as an indicator of proliferation.
-
Seed 5,000 wild-type and Nectin-4 knockout cells per well in a 96-well plate in complete medium.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values to the 24-hour time point to determine the relative proliferation rate.
Protocol 3: Wound Healing (Scratch) Migration Assay
This assay assesses the migratory capacity of cells.
-
Seed wild-type and Nectin-4 knockout cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Replace with serum-free or low-serum medium to inhibit proliferation.
-
Capture images of the scratch at 0 hours and 24 hours using a microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure as: [(Initial Width - Final Width) / Initial Width] * 100.
Protocol 4: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.
-
In the lower chamber of a 24-well plate, add complete medium containing a chemoattractant (e.g., 10% FBS).
-
Seed 50,000 wild-type and Nectin-4 knockout cells in serum-free medium into the upper chamber of the transwell inserts.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
Protocol 5: Western Blot Analysis of PI3K/AKT Signaling
This protocol is for detecting changes in key signaling proteins.
-
Lyse wild-type and Nectin-4 knockout cells and quantify the protein concentration.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software.
Protocol 6: Measles Virus Entry Assay
This assay determines the role of Nectin-4 as a viral receptor.
-
Seed wild-type and Nectin-4 knockout cells in a 24-well plate.
-
Infect the cells with a recombinant measles virus expressing a fluorescent protein (e.g., GFP) at a multiplicity of infection (MOI) of 1.0.
-
Incubate for 24-48 hours.
-
Observe the cells under a fluorescence microscope to visualize GFP-positive (infected) cells.
-
Quantify the percentage of GFP-positive cells using flow cytometry.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for utilizing CRISPR/Cas9 to investigate the multifaceted functions of Nectin-4. By systematically ablating Nectin-4 expression, researchers can gain valuable insights into its role in cancer cell proliferation, migration, and invasion, as well as its involvement in key oncogenic signaling pathways like PI3K/AKT. Furthermore, the viral entry assay confirms its importance as a receptor for the measles virus, opening avenues for research in oncolytic virotherapy. These methodologies are crucial for academic researchers studying cancer biology and for professionals in the pharmaceutical industry working on the development of novel therapeutics targeting Nectin-4.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 3. Tumor Cell Marker PVRL4 (Nectin 4) Is an Epithelial Cell Receptor for Measles Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Cell Marker PVRL4 (Nectin 4) Is an Epithelial Cell Receptor for Measles Virus | PLOS Pathogens [journals.plos.org]
- 5. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nectin-4 expression contributes to tumor proliferation, angiogenesis and patient prognosis in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adherens junction protein nectin-4 is the epithelial receptor for measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Nectin-4 promotes osteosarcoma progression and metastasis through activating PI3K/AKT/NF-κB signaling by down-regulation of miR-520c-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Nectin-4 Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Nectin-4 in formalin-fixed, paraffin-embedded (FFPE) human tissues. Nectin-4, a cell adhesion molecule, is a clinically relevant biomarker and therapeutic target, with notable overexpression in various malignancies, including bladder, breast, and lung cancers, while showing limited expression in normal adult tissues.[1][2][3][4] Accurate and reproducible IHC detection of Nectin-4 is crucial for both basic research and clinical applications, such as patient stratification for Nectin-4 targeted therapies like enfortumab vedotin.[5][6][7]
Nectin-4 Signaling Pathway in Cancer
Nectin-4 plays a significant role in tumor progression by activating key signaling pathways. In cancer cells, the ectodomain of Nectin-4 can be shed, a process often triggered by hypoxia. This soluble Nectin-4 can then interact with other cell surface receptors to promote angiogenesis and cell migration. A critical pathway activated by Nectin-4 is the PI3K/AKT signaling cascade, which is central to cell proliferation, survival, and invasion.[1][8][9][10] In some contexts, Nectin-4 can also interact with receptor tyrosine kinases like HER2 to further amplify PI3K/AKT signaling.[10] Downstream of PI3K/AKT, other effectors such as NF-κB can be activated, contributing to the epithelial-mesenchymal transition (EMT) and metastasis.[11]
Quantitative Data Summary for Nectin-4 IHC
The following table summarizes key quantitative parameters for Nectin-4 immunohistochemical staining, compiled from various sources. These values should serve as a starting point, with optimization recommended for specific laboratory conditions and antibody lots.
| Parameter | Recommended Conditions | Notes | Source(s) |
| Primary Antibody | |||
| Clone | EPR15613-68 (Rabbit Monoclonal) | A commonly used recombinant antibody. | [5][12] |
| Clone | N4.61 or N4.40 (Mouse Monoclonal) | Used in early studies characterizing Nectin-4 expression. | [2] |
| Dilution | 1:100 to 1:1000 | Optimal dilution is antibody-dependent and requires validation. | [5][13][14] |
| Incubation Time | 30-60 minutes | Can be adjusted based on antibody affinity and signal intensity. | [2] |
| Incubation Temperature | Room Temperature or 37°C | Higher temperatures can reduce incubation time. | [2][12] |
| Antigen Retrieval | |||
| Method | Heat-Induced Epitope Retrieval (HIER) | Generally preferred over proteolytic methods for Nectin-4. | [15][16] |
| Buffer | Tris-EDTA (pH 9.0) or Citrate Buffer (pH 6.0) | The optimal buffer can depend on the specific antibody and tissue. | [15] |
| Heating Time | 20 minutes | Common duration for microwave or pressure cooker methods. | [13] |
| Heating Temperature | 95°C - 100°C | Ensure consistent heating without boiling the buffer dry. | [16] |
| Detection System | |||
| Method | Polymer-based detection system (e.g., HRP) | Provides high sensitivity and low background. | [2][14] |
| Visualization | DAB (3,3'-Diaminobenzidine) | Results in a stable brown precipitate at the site of the antigen. | [13][14] |
| Scoring | |||
| Method | H-score (Histochemical Score) | Semi-quantitative method combining staining intensity and percentage of positive cells. | [3][6][7][14] |
| Intensity Scoring | 0 (Negative), 1 (Weak), 2 (Moderate), 3 (Strong) | Based on the chromogen intensity in tumor cells. | [5][7][14] |
| Calculation | H-score = Σ (Intensity Score × % of Cells) | The final score ranges from 0 to 300. | [7][14] |
Detailed Experimental Protocol for Nectin-4 IHC
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Reagents and Materials
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA pH 9.0)
-
Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)
-
Hydrogen Peroxide Block (3%)
-
Protein Block (e.g., Normal Goat Serum)
-
Primary Antibody: Anti-Nectin-4 (e.g., Abcam ab192033, clone EPR15613-68)
-
Polymer-based HRP-conjugated secondary antibody
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars, humidified chamber, microscope
2. Experimental Workflow
The following diagram illustrates the key steps in the Nectin-4 IHC workflow.
References
- 1. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 2. Nectin-4 is a new histological and serological tumor associated marker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nectin-4 is widely expressed in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Expression of nectin-4 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Nectin-4 antibody [EPR15613-68] - recombinant (ab192033) | Abcam [abcam.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. ascopubs.org [ascopubs.org]
- 15. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 16. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Screening Nectin-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nectin-4 (also known as Poliovirus Receptor-Related 4, PVRL4) is a transmembrane cell adhesion molecule belonging to the nectin family.[1][2] While its expression is limited in healthy adult tissues, Nectin-4 is significantly overexpressed in a variety of solid tumors, including urothelial, breast, lung, and pancreatic cancers.[3][4][5] This differential expression profile makes Nectin-4 an attractive and promising target for cancer therapy.[6][7] The clinical validation of Nectin-4 as a therapeutic target was firmly established with the U.S. Food and Drug Administration (FDA) approval of the antibody-drug conjugate (ADC) Enfortumab Vedotin for the treatment of urothelial carcinoma.[1][2]
Nectin-4 plays a crucial role in tumor progression by promoting cell adhesion, proliferation, migration, and invasion.[1][4] Its signaling is primarily mediated through the PI3K/AKT pathway, which is a central regulator of cell growth and survival.[4] The development of inhibitors that can block Nectin-4 function represents a promising strategy for the treatment of Nectin-4-positive cancers.
These application notes provide a comprehensive overview of various assays and detailed protocols for screening and characterizing Nectin-4 inhibitors, from initial high-throughput screening to lead optimization.
Nectin-4 Signaling Pathway
Nectin-4 promotes tumorigenesis primarily through the activation of the PI3K/AKT signaling cascade. Upon engagement, Nectin-4 can trigger a signaling cascade that leads to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, leading to increased cell proliferation, survival, and migration. The diagram below illustrates this key signaling pathway.
Caption: Nectin-4 signaling cascade.
Experimental Workflow for Screening Nectin-4 Inhibitors
The process of identifying and validating Nectin-4 inhibitors typically follows a multi-step workflow, beginning with a broad primary screen and progressing to more detailed secondary and functional assays. This tiered approach ensures the efficient identification of potent and selective compounds.
Caption: Inhibitor screening workflow.
Quantitative Data for Nectin-4 Inhibitors
The following table summarizes the quantitative data for selected Nectin-4 inhibitors. This data is crucial for comparing the potency and binding affinities of different compounds.
| Inhibitor Name | Inhibitor Type | Assay Type | Target Species | IC50 | Kd | Citation |
| Enfortumab Vedotin (AGS-22M6E) | Antibody-Drug Conjugate | Cell Viability | Human | 1.523 nM | 0.057 nM | [1] |
| Enfortumab Vedotin (ASG-22CE) | Antibody-Drug Conjugate | Cell Viability | Human | 1.674 nM | 0.060 nM | [1] |
| BT8009 | Bicyclic Peptide-Drug Conjugate | Surface Plasmon Resonance (SPR) | Human | - | 2.50 nM | [1] |
| Bicyclic Peptide Family 2 | Bicyclic Peptide | Fluorescence Polarization | Human | - | 208 nM | [1] |
| Bicyclic Peptide Family 1 | Bicyclic Peptide | Fluorescence Polarization | Human | - | 508 nM | [1] |
| Bicyclic Peptide Family 3 | Bicyclic Peptide | Fluorescence Polarization | Human | - | 888 nM | [1] |
| Ligand N231 | Bicyclic Peptide | Not Specified | Human | - | 4.29 nM | [8] |
| 68Ga-N188 | Bicyclic Peptide-based PET tracer | Not Specified | Human | - | 23.7 nM | [6] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Nectin-4 Inhibition
This protocol describes a competitive ELISA to screen for inhibitors that block the interaction between Nectin-4 and a binding partner (e.g., a specific antibody or another interacting protein).
Materials:
-
Recombinant human Nectin-4 protein
-
Nectin-4 binding partner (e.g., biotinylated anti-Nectin-4 antibody)
-
High-bind 96-well microplates
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant Nectin-4 (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Compound Addition: Add 50 µL of test compounds at various concentrations (serially diluted in Assay Buffer) to the wells. Add 50 µL of Assay Buffer with DMSO for control wells.
-
Binding Partner Addition: Add 50 µL of biotinylated anti-Nectin-4 antibody (at a pre-determined optimal concentration) to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 2, but with five washes.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well and incubate until sufficient color development (typically 15-30 minutes).
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This generalized protocol outlines the development of a TR-FRET assay to measure the inhibition of Nectin-4 binding to an interacting partner.
Materials:
-
Recombinant human Nectin-4 (e.g., with a His-tag)
-
Binding partner (e.g., with a GST-tag or biotinylated)
-
Anti-His antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-GST antibody or Streptavidin labeled with a FRET acceptor (e.g., d2 or XL665)
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Test compounds
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of Nectin-4, binding partner, donor-labeled antibody, and acceptor-labeled conjugate in Assay Buffer. The optimal concentrations of each reagent should be determined through titration experiments.
-
Compound Dispensing: Dispense test compounds at various concentrations into the wells of a 384-well plate.
-
Reagent Addition: Add the Nectin-4 and binding partner mixture to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature to allow for binding.
-
Detection Reagent Addition: Add the mixture of donor- and acceptor-labeled detection reagents.
-
Final Incubation: Incubate for 1-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (Acceptor emission / Donor emission) and determine the percent inhibition and IC50 values for the test compounds.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Screen
This protocol provides a framework for developing an AlphaLISA assay to screen for Nectin-4 inhibitors.
Materials:
-
Biotinylated recombinant human Nectin-4
-
Binding partner conjugated to AlphaLISA Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
Test compounds
-
384-well ProxiPlates
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of test compounds in AlphaLISA Assay Buffer. Prepare a mixture of the Acceptor bead-conjugated binding partner.
-
Compound and Acceptor Bead Addition: Add the test compounds and the Acceptor bead mixture to the wells of a ProxiPlate.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Biotinylated Nectin-4 Addition: Add biotinylated Nectin-4 to the wells.
-
Incubation: Incubate for another 60 minutes at room temperature.
-
Donor Bead Addition: Add Streptavidin-coated Donor beads to all wells in subdued light.
-
Final Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Determine the percent inhibition and IC50 values from the AlphaLISA signal.
Cell-Based Nectin-4 Inhibition Assay (Cytotoxicity)
This assay measures the cytotoxic effect of Nectin-4 inhibitors on cancer cells that endogenously express Nectin-4.
Materials:
-
Nectin-4-positive cancer cell line (e.g., bladder cancer cell line HT-1376)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: Seed Nectin-4-positive cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time for the chosen reagent.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 values for each compound.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
This protocol describes the use of SPR to determine the binding affinity (Kd) and kinetic parameters (ka and kd) of inhibitors to Nectin-4.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human Nectin-4
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
-
Test compounds
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization: Immobilize recombinant Nectin-4 onto the sensor chip surface via amine coupling. A reference flow cell should be activated and blocked without protein immobilization.
-
Compound Preparation: Prepare a series of dilutions of the test compound in the running buffer.
-
Binding Analysis: Inject the compound dilutions over the Nectin-4 and reference surfaces at a constant flow rate.
-
Dissociation Phase: Flow running buffer over the surfaces to monitor the dissociation of the compound.
-
Regeneration: If necessary, inject the regeneration solution to remove any remaining bound compound.
-
Data Analysis: Subtract the reference flow cell data from the Nectin-4 flow cell data to obtain specific binding sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Conclusion
Nectin-4 is a highly validated and promising target for the development of novel cancer therapeutics. The assays and protocols described in these application notes provide a robust framework for the identification and characterization of Nectin-4 inhibitors. A combination of biochemical and cell-based assays is essential for a comprehensive evaluation of potential drug candidates, from initial high-throughput screening to in-depth mechanistic studies. The continued development of potent and selective Nectin-4 inhibitors holds great promise for the treatment of a wide range of Nectin-4-expressing malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nectin-4: a Tumor Cell Target and Status of Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Nectin-4: New Antibody-Drug Conjugate (ADC) Target | Biopharma PEG [biochempeg.com]
- 6. PET imaging of nectin-4: A promising tool for personalized/precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preclinical Evaluation of an Al18F-Radiolabeled Bicyclic Peptide Targeting Nectin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nectin-4 as a Predictive Biomarker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nectin-4 (also known as Poliovirus Receptor-Related 4, PVRL4) is a transmembrane adhesion protein belonging to the nectin family of immunoglobulin-like molecules.[1][2] While its expression is limited in healthy adult tissues, Nectin-4 is frequently overexpressed in a variety of malignant tumors, including urothelial, breast, lung, ovarian, and pancreatic cancers.[3][4][5] This differential expression pattern has positioned Nectin-4 as a compelling biomarker for cancer diagnosis, prognosis, and as a target for therapeutic intervention.[4][6] Notably, its role as a predictive biomarker is underscored by the FDA approval of enfortumab vedotin (EV), an antibody-drug conjugate (ADC) that targets Nectin-4-expressing cells.[4]
Nectin-4 as a Predictive Biomarker for Targeted Therapy
The clinical utility of Nectin-4 as a predictive biomarker is most prominently demonstrated in the context of enfortumab vedotin.[7] Enfortumab vedotin is comprised of a fully human monoclonal antibody against Nectin-4 linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[1][8] The mechanism of action involves the binding of the ADC to Nectin-4 on the tumor cell surface, followed by internalization of the complex.[9][10][11] Within the lysosome, the linker is cleaved, releasing MMAE, which leads to cell cycle arrest and apoptosis.[8][11]
The efficacy of enfortumab vedotin is strongly correlated with the level of Nectin-4 expression on tumor cells.[12] Clinical studies have shown significantly higher objective response rates in patients with tumors exhibiting high levels of Nectin-4 expression.[12] Consequently, the assessment of Nectin-4 expression in tumor tissue is a critical step in identifying patients who are most likely to benefit from this targeted therapy.[7] Recent studies have also identified NECTIN4 gene amplification as a potent predictive biomarker for response to enfortumab vedotin in metastatic urothelial carcinoma.[13][14]
Quantitative Data Summary
The following tables summarize the expression of Nectin-4 across various cancer types and its predictive value for enfortumab vedotin response.
Table 1: Nectin-4 Expression in Various Cancers
| Cancer Type | Prevalence of Nectin-4 Expression | Staining Pattern | Reference |
| Urothelial Carcinoma | High expression in the majority of cases.[15] | Membranous and cytoplasmic.[15][16] | [15][16] |
| Breast Cancer | 40-60% of cases show moderate to strong expression.[1] | Membranous and cytoplasmic.[6] | [1][6] |
| Pancreatic Cancer | 40-60% of cases show moderate to strong expression.[1] | Membranous and cytoplasmic.[6] | [1][6] |
| Lung Cancer | Up to 30% of cases show significant expression.[1] | Not specified | [1] |
| Ovarian Cancer | A subset of cases shows significant expression.[1] | Not specified | [1] |
| Gastric Cancer | High expression in 60.4% of tumors.[6] | Membranous and cytoplasmic.[6] | [6] |
Table 2: Predictive Value of Nectin-4 Status for Enfortumab Vedotin (EV) Response in Metastatic Urothelial Carcinoma (mUC)
| Biomarker | Patient Cohort | Objective Response Rate (ORR) | Reference |
| NECTIN4 Amplification | EV-treated mUC patients | 96% in amplified tumors vs. 32% in non-amplified tumors.[12][14] | [12][14] |
| High Nectin-4 Protein Expression (by IHC) | EV-treated mUC patients | Uniformly high expression observed in the EV-201 trial.[8] | [8] |
Experimental Protocols
Immunohistochemistry (IHC) for Nectin-4 Detection
This protocol provides a general framework for the semi-quantitative detection of Nectin-4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm thick) on positively charged slides.[17]
-
Xylene or a suitable substitute for deparaffinization.
-
Ethanol (100%, 95%, 70%) for rehydration.
-
Deionized water.
-
Antigen retrieval solution (e.g., EDTA-based solution, pH 9.0).[15]
-
Wash buffer (e.g., Tris-buffered saline with Tween 20).
-
Hydrogen peroxide block.
-
Protein block/serum-free background sniper.
-
Primary antibody: Rabbit monoclonal anti-Nectin-4 antibody.[15]
-
Polymer-based detection system (e.g., HRP-polymer).
-
Substrate-chromogen system (e.g., DAB).
-
Hematoxylin for counterstaining.
-
Mounting medium.
2. Protocol:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (or substitute) two times for 5 minutes each.
-
Rehydrate through graded ethanol series: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution in a water bath or pressure cooker, following the manufacturer's instructions. A common method is heating at 95-100°C for 20-30 minutes.[15]
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer.
-
-
Staining Procedure (can be performed on an automated stainer): [14][15]
-
Incubate with hydrogen peroxide block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Apply protein block and incubate for 10-20 minutes to reduce non-specific background staining.
-
Incubate with the primary anti-Nectin-4 antibody at an optimized dilution for 60 minutes at room temperature.[18]
-
Rinse with wash buffer.
-
Apply the HRP-polymer secondary antibody and incubate for 30 minutes.
-
Rinse with wash buffer.
-
Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is achieved.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
3. Interpretation of Results:
-
Nectin-4 expression is typically observed in the cytoplasm and/or on the cell membrane.[15][16]
-
Staining intensity and the percentage of positive tumor cells should be evaluated.
-
The H-score is a common method for semi-quantification, calculated as: H-score = Σ (intensity score × percentage of cells at that intensity).[15]
Signaling Pathways and Experimental Workflows
Nectin-4 Signaling Pathway
Nectin-4 plays a significant role in tumorigenesis by activating key signaling pathways, most notably the PI3K/AKT pathway.[3][19][20] This activation promotes cancer cell proliferation, migration, invasion, and angiogenesis.[3][21]
Caption: Nectin-4 activates the PI3K/AKT signaling pathway.
Experimental Workflow for Nectin-4 as a Predictive Biomarker
The following diagram illustrates the workflow for utilizing Nectin-4 expression to guide treatment decisions with Nectin-4 targeted therapies.
Caption: Workflow for Nectin-4 biomarker testing.
References
- 1. adcreview.com [adcreview.com]
- 2. Prognostic value of nectin-4 in human cancers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Nectin-4: A promising prognostic marker and therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nectin-4 expression patterns and therapeutics in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. urotoday.com [urotoday.com]
- 8. Advancements in Therapy for Bladder Cancer: Enfortumab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]
- 11. What is the mechanism of action of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]
- 12. New Biomarker May Predict Treatment Response in Bladder Cancer - News Center [news.feinberg.northwestern.edu]
- 13. [NECTIN4 amplification as a predictive biomarker for enfortumab vedotin response] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Expression of Nectin-4 in Bladder Urothelial Carcinoma and in Morphologic Variants and Non-Urothelial Histotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of NECTIN4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 17. testcatalog.org [testcatalog.org]
- 18. Expression of Nectin-4 in Variant Histologies of Bladder Cancer and Its Prognostic Value—Need for Biomarker Testing in High-Risk Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nectin-4 promotes osteosarcoma progression and metastasis through activating PI3K/AKT/NF-κB signaling by down-regulation of miR-520c-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cloning, Expression, and Characterization of Recombinant Nectin-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, purification, and characterization of recombinant Nectin-4 protein. Nectin-4, a cell adhesion molecule, is a significant biomarker and therapeutic target in various cancers, making the production of high-quality recombinant Nectin-4 crucial for research and drug development.
Introduction to Nectin-4
Nectin-4, also known as Poliovirus Receptor-Related 4 (PVRL4), is a type I transmembrane glycoprotein belonging to the nectin family of immunoglobulin (Ig) superfamily proteins.[1] It plays a crucial role in Ca2+-independent cell-cell adhesion through both homophilic and heterophilic interactions, notably with Nectin-1. The extracellular domain (ECD) of Nectin-4 consists of three Ig-like domains: one V-type and two C2-type.[2]
Under normal physiological conditions, Nectin-4 expression is primarily observed in the placenta and embryonic tissues.[3][4] However, its expression is significantly upregulated in various malignancies, including breast, lung, ovarian, and bladder cancers, where it is associated with tumor progression, metastasis, and poor prognosis.[2] This differential expression makes Nectin-4 an attractive target for cancer diagnostics and therapeutics. Furthermore, Nectin-4 is involved in key signaling pathways, such as the PI3K/AKT pathway, which regulates cell proliferation, migration, and survival.[5][6][7][8]
Recombinant Nectin-4 Protein: A Tool for Research and Development
The availability of purified, biologically active recombinant Nectin-4 is essential for:
-
Antibody development and characterization: For screening and validating therapeutic antibodies.
-
Drug screening: To identify small molecules or biologics that modulate Nectin-4 activity.
-
Structural biology studies: To understand the molecular basis of Nectin-4 interactions.
-
Diagnostic assay development: As a standard for immunoassays like ELISA.
-
Understanding Nectin-4 biology: To investigate its role in signaling pathways and cell adhesion.
Experimental Protocols
Part 1: Cloning of Nectin-4 Extracellular Domain (ECD)
This protocol describes the cloning of the human Nectin-4 ECD (amino acids 32-349) into a mammalian expression vector with a C-terminal polyhistidine (6xHis) tag for purification.
1.1. Materials
-
Human Nectin-4 cDNA (e.g., from a commercial supplier or a cDNA library)
-
Phusion High-Fidelity DNA Polymerase
-
Forward and Reverse Primers (with restriction sites)
-
Mammalian expression vector (e.g., pcDNA3.4 with a C-terminal 6xHis tag)
-
Restriction enzymes (e.g., HindIII and XhoI)
-
T4 DNA Ligase
-
DH5α competent E. coli
-
LB agar plates with appropriate antibiotic
-
Plasmid miniprep kit
1.2. Primer Design
-
Forward Primer: Incorporate a HindIII restriction site (AAGCTT) upstream of the start codon for Glycine 32 of the Nectin-4 ECD.
-
5'- CCG AAGCTT GCC GGC GAG CTG GAG ACC TCG -3'
-
-
Reverse Primer: Incorporate an XhoI restriction site (CTCGAG) downstream of the codon for Serine 349, omitting the stop codon to allow for in-frame fusion with the C-terminal His-tag.
-
5'- CCG CTCGAG TGA AGA GGC TCC GGG GCT G -3'
-
1.3. PCR Amplification
-
Set up a 50 µL PCR reaction using Phusion DNA Polymerase.
-
Use human Nectin-4 cDNA as the template and the designed primers.
-
Perform PCR with an annealing temperature appropriate for the primers and an extension time based on the length of the ECD.
-
Run the PCR product on a 1% agarose gel to verify the size of the amplicon (~984 bp).
-
Purify the PCR product using a PCR purification kit.
1.4. Digestion and Ligation
-
Digest both the purified PCR product and the mammalian expression vector with HindIII and XhoI.
-
Purify the digested products.
-
Ligate the digested Nectin-4 ECD insert into the digested vector using T4 DNA Ligase.
1.5. Transformation and Plasmid Preparation
-
Transform the ligation product into DH5α competent E. coli.
-
Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select individual colonies and grow them in liquid LB medium.
-
Isolate the plasmid DNA using a plasmid miniprep kit.
-
Verify the correct insertion of the Nectin-4 ECD by restriction digestion and Sanger sequencing.
Part 2: Expression and Purification of Recombinant Nectin-4
This protocol details the expression of the cloned Nectin-4 ECD in HEK293 cells and its subsequent purification.
2.1. Materials
-
HEK293 cells
-
Transient transfection reagent (e.g., PEI)
-
Culture medium (e.g., FreeStyle™ 293 Expression Medium)
-
Validated Nectin-4 ECD expression plasmid
-
Ni-NTA affinity chromatography column
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0
-
Dialysis tubing or centrifugal filter units
-
Storage Buffer: PBS, pH 7.4
2.2. Transient Transfection of HEK293 Cells
-
Culture HEK293 cells in a suitable culture flask or bioreactor to the desired density.
-
On the day of transfection, mix the Nectin-4 ECD expression plasmid with the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complex to the HEK293 cell culture.
-
Incubate the cells for 4-5 days to allow for protein expression and secretion into the medium.
2.3. Purification
-
Harvest the cell culture supernatant by centrifugation to remove cells and debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the filtered supernatant onto the column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the recombinant Nectin-4 protein with Elution Buffer.
-
Collect the eluted fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing pure Nectin-4.
-
Exchange the buffer of the purified protein to Storage Buffer (PBS, pH 7.4) using dialysis or a centrifugal filter unit.
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein and store at -80°C.
Part 3: Characterization of Recombinant Nectin-4
3.1. Purity and Molecular Weight Analysis by SDS-PAGE
-
Mix the purified protein with Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Load the samples onto a 12% polyacrylamide gel.
-
Run the gel at a constant voltage.
-
Stain the gel with Coomassie Brilliant Blue.
-
The recombinant human Nectin-4 ECD is expected to migrate at approximately 40 kDa due to glycosylation, although its calculated molecular weight is around 36 kDa.[9][10]
3.2. Identity Confirmation by Western Blot
-
Run an SDS-PAGE gel as described above.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for Nectin-4 or the His-tag.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein using a chemiluminescent substrate.
3.3. Biological Activity Assessment by ELISA
-
Coat a 96-well plate with recombinant human Nectin-4 at a concentration of 1-5 µg/mL and incubate overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS.
-
Add serial dilutions of biotinylated recombinant human Nectin-1 (its binding partner).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Determine the EC50 value from the resulting binding curve.
3.4. Cell Adhesion Assay
-
Coat a 96-well plate with recombinant human Nectin-4 (e.g., 10 µg/mL).
-
Block the plate with 1% BSA.
-
Add a suspension of NIH-3T3 cells (5 x 10^4 cells/well).[1]
-
Incubate for 1 hour at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the adherent cells using a suitable method (e.g., crystal violet staining).
Data Presentation
Table 1: Summary of Recombinant Nectin-4 ECD Properties
| Parameter | Specification | Method |
| Expression System | HEK293 Cells | - |
| Tag | C-terminal 6xHis | - |
| Predicted Molecular Weight | ~36 kDa | Sequence Analysis |
| Apparent Molecular Weight | ~40 kDa | SDS-PAGE |
| Purity | >95% | SDS-PAGE & SEC-HPLC |
| Endotoxin Level | < 1.0 EU/µg | LAL Method |
Table 2: Biological Activity of Recombinant Nectin-4
| Assay | Binding Partner/Cell Line | Result |
| ELISA Binding | Recombinant Human Nectin-1 | EC50: 200-800 ng/mL |
| BLI Affinity | Recombinant Human Nectin-1 | KD: ~0.32 µM |
| Cell Adhesion | NIH-3T3 cells | >45% adhesion at 10 µg/mL coating |
Note: The data presented in these tables are compiled from various sources and may vary depending on the specific experimental conditions.[1][10]
Visualizations
Caption: Experimental workflow for cloning, expression, and characterization of recombinant Nectin-4.
Caption: Simplified Nectin-4 signaling pathway promoting tumorigenesis.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Production and characterization of single-chain variable fragment antibodies targeting the breast cancer tumor marker nectin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NECTIN4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Tissue expression of NECTIN4 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 7. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACROBiosystems ACROBiosystems Human Nectin-4 Protein, His Tag, Quantity: | Fisher Scientific [fishersci.com]
- 10. sinobiological.com [sinobiological.com]
Application Note: Flow Cytometry Analysis of Nectin-4 Surface Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nectin-4 (also known as Poliovirus Receptor-Related 4, PVRL4) is a transmembrane glycoprotein belonging to the nectin family of cell adhesion molecules.[1][2] While its expression is limited in healthy adult tissues, Nectin-4 is significantly overexpressed in a variety of malignant tumors, including breast, urothelial, lung, ovarian, and pancreatic cancers.[3][4][5] This differential expression makes Nectin-4 a compelling biomarker and a promising target for cancer therapies.[6][7] Notably, the FDA has approved enfortumab vedotin, an antibody-drug conjugate (ADC) that targets Nectin-4 for the treatment of urothelial carcinoma.[4][6][8]
Nectin-4 plays a crucial role in several oncogenic processes, including tumor cell adhesion, proliferation, migration, and angiogenesis.[3][8][9] Its signaling is often mediated through the PI3K/AKT pathway, which is central to cell growth and survival.[3][8][9] Given its surface localization and association with malignancy, accurate and quantitative assessment of Nectin-4 expression on tumor cells is critical for both basic research and the development of targeted therapeutics. Flow cytometry is an ideal method for this purpose, offering high-throughput, quantitative, and cell-specific analysis of surface protein expression.
This application note provides a detailed protocol for the analysis of Nectin-4 surface expression on cancer cell lines using flow cytometry.
Nectin-4 Signaling Pathway
Nectin-4 is involved in multiple signaling cascades that promote cancer progression. A key pathway is the activation of the PI3K/AKT pathway, which can be triggered by Nectin-4. This activation can lead to downstream effects such as increased cell proliferation, survival, and migration. Additionally, soluble Nectin-4, shed from the cell surface, can interact with other receptors on endothelial cells to promote angiogenesis.
Data Presentation: Nectin-4 Expression in Cancer Cell Lines
The following table summarizes the expression of Nectin-4 in various cancer cell lines as reported in the literature. This information can guide the selection of appropriate positive and negative control cell lines for your experiments.
| Cell Line | Cancer Type | Nectin-4 Expression Level | Reference(s) |
| MCF-7 | Breast Cancer | Intermediate to High | [1][10][11] |
| T-47D | Breast Cancer | Intermediate | [10] |
| SK-BR-3 | Breast Cancer | High | [1] |
| MDA-MB-231 | Breast Cancer | Negative | [2][10] |
| OVCAR3 | Ovarian Cancer | High (mRNA) | [12] |
| OVCAR5 | Ovarian Cancer | Positive | [12] |
| CAOV3 | Ovarian Cancer | Moderate | [13] |
| A549 | Lung Cancer | Low to Negative | [2] |
| T24 | Bladder Cancer | High | |
| RT4 | Bladder Cancer | Moderate |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Nectin-4 positive (e.g., MCF-7, T24) and negative (e.g., MDA-MB-231, A549) cell lines.
-
Primary Antibody: Fluorochrome-conjugated anti-human Nectin-4 antibody (e.g., PE-conjugated, FITC-conjugated). A recommended starting concentration is 10 µL/10^6 cells or as per the manufacturer's instructions.[1]
-
Isotype Control: Fluorochrome-conjugated isotype control antibody matching the host species and immunoglobulin class of the primary antibody.
-
Flow Cytometry Staining Buffer: PBS containing 1-2% BSA or FBS and 0.05% sodium azide.
-
Cell Culture Medium: Appropriate medium for the cell lines used (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics.
-
Cell Scraper or Trypsin-EDTA: For harvesting adherent cells.
-
Microcentrifuge tubes or 96-well round-bottom plates.
-
Flow Cytometer.
Experimental Workflow
References
- 1. bio-techne.com [bio-techne.com]
- 2. Nectin-4/PVRL4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nectin-4: A promising prognostic marker and therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 9. conigen.com [conigen.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Nectin 4 Overexpression in Ovarian Cancer Tissues and Serum: Potential Role as a Serum Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The expression of Nectin-4 on the surface of ovarian cancer cells alters their ability to adhere, migrate, aggregate, and proliferate - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Soluble Nectin-4 in Serum: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the evolving landscape of cancer research and drug development, the accurate quantification of biomarkers is paramount. Soluble Nectin-4 has emerged as a significant biomarker in various malignancies, including breast, ovarian, and lung cancer.[1][2][3] Its presence in serum is often correlated with disease progression and metastasis.[1] This document provides detailed application notes and protocols for the quantification of soluble Nectin-4 in human serum, intended for researchers, scientists, and professionals in drug development.
Introduction to Soluble Nectin-4
Nectin-4 is a transmembrane cell adhesion molecule that plays a crucial role in cell-cell junctions.[4][5] The extracellular domain of Nectin-4 can be cleaved from the cell surface by the metalloproteinase ADAM-17 (A Disintegrin and Metalloproteinase 17), also known as TACE (Tumor Necrosis Factor-α Converting Enzyme), resulting in a soluble form of the protein that can be detected in the bloodstream.[2][6] Elevated levels of soluble Nectin-4 in serum have been associated with tumor progression, making it a valuable target for diagnostics and therapeutic monitoring.[1]
Methods for Quantification
The primary methods for quantifying soluble Nectin-4 in serum are Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS). ELISA offers a high-throughput and sensitive method for routine quantification, while MS provides detailed structural and quantitative information.
Application Note 1: Quantification of Soluble Nectin-4 using ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the quantitative determination of soluble Nectin-4 in serum. The sandwich ELISA format is the most common and reliable approach.
Commercially Available ELISA Kits
Several manufacturers provide ELISA kits specifically designed for the quantification of human soluble Nectin-4 in serum and other biological fluids. These kits offer high sensitivity and specificity. Below is a summary of key quantitative data from representative commercial kits.
| Manufacturer | Kit Name | Assay Type | Sensitivity | Assay Range | Sample Volume | Assay Time |
| R&D Systems | Quantikine Human Nectin-4 ELISA Kit (DNEC40) | Solid Phase Sandwich ELISA | 16.6 pg/mL | 39.1 - 2,500 pg/mL | 50 µL | 4.5 hours |
| Abcam | Human Nectin-4 SimpleStep ELISA® Kit (ab264607) | Sandwich ELISA | 98.62 pg/mL[7] | 125 - 8000 pg/mL | 50 µL | 90 minutes[7] |
| MyBioSource | Human Nectin-4 (Nectin-4) ELISA Kit (MBS167116) | Quantitative Sandwich ELISA | 5.23 ng/L[1] | 10 - 3800 ng/L[1] | 100 µL | Not Specified |
Experimental Protocol: Sandwich ELISA (Representative)
This protocol is a generalized representation based on commercially available kits. Always refer to the specific manufacturer's instructions for the exact procedure.
Materials:
-
Human Nectin-4 ELISA Kit (microplate, standards, detection antibody, etc.)
-
Deionized or distilled water
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Serum samples
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the Nectin-4 standard to create a standard curve.
-
Sample Addition: Add 50-100 µL of standard, control, or serum sample to the appropriate wells of the microplate pre-coated with anti-Nectin-4 antibody.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 1-2 hours at 37°C or 2 hours at room temperature).
-
Washing: Aspirate or decant the contents of the wells and wash the plate multiple times with wash buffer.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as directed.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add streptavidin-HRP (or other appropriate enzyme conjugate) to each well.
-
Incubation: Cover the plate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 10-30 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Reading: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of soluble Nectin-4 in the samples by interpolating their OD values from the standard curve.
Experimental Workflow for ELISA
Application Note 2: Quantification of Soluble Nectin-4 using Mass Spectrometry
Mass spectrometry (MS) offers a powerful alternative for the quantification of soluble Nectin-4, providing high specificity and the ability to identify different isoforms or post-translational modifications. This method typically involves the digestion of serum proteins into peptides, followed by liquid chromatography-mass spectrometry (LC-MS) analysis.
Experimental Protocol: LC-MS/MS (Representative)
This is a general protocol and requires optimization based on the specific instrumentation and reagents used.
Materials:
-
Serum samples
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Proteolytic enzyme (e.g., trypsin)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Protein Denaturation, Reduction, and Alkylation: Denature proteins in the serum sample using a denaturing buffer. Reduce disulfide bonds with DTT and then alkylate the free cysteine residues with iodoacetamide.
-
Buffer Exchange: Remove the denaturing and alkylating agents by buffer exchange or dialysis.
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin. Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt and concentrate the peptide mixture using SPE cartridges (e.g., C18). Elute the peptides with a high organic solvent concentration.
-
-
LC-MS/MS Analysis:
-
Inject the purified peptides into an LC-MS/MS system.
-
Separate the peptides using a reverse-phase liquid chromatography column with a gradient of increasing organic solvent.
-
The eluting peptides are ionized and analyzed by the mass spectrometer.
-
-
Data Analysis:
-
Identify peptides corresponding to Nectin-4 based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantify the amount of Nectin-4 by measuring the peak area of its specific peptides. The use of stable isotope-labeled internal standards is recommended for accurate quantification.
-
Experimental Workflow for Mass Spectrometry
Nectin-4 Signaling Pathway
Understanding the biological context of soluble Nectin-4 is crucial for interpreting quantitative data. The shedding of Nectin-4 by ADAM-17 is a key event that releases the soluble ectodomain. This soluble form can then interact with other cell surface receptors to promote cancer progression.[8]
Conclusion
The quantification of soluble Nectin-4 in serum provides valuable insights for cancer research and clinical applications. Both ELISA and Mass Spectrometry are robust methods for this purpose, each with its own advantages. The choice of method will depend on the specific research question, required throughput, and available resources. The provided protocols and workflows serve as a guide for researchers to establish and perform accurate and reproducible quantification of this important biomarker.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Nectin-4 as Blood-Based Biomarker Enables Detection of Early Ovarian Cancer Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Nectin-4: New Antibody-Drug Conjugate (ADC) Target | Biopharma PEG [biochempeg.com]
- 6. novusbio.com [novusbio.com]
- 7. Human Nectin-4 ELISA Kit, colorimetric, 90-min ELISA (ab264607) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Preclinical Evaluation of Nectin-4 Targeted CAR-T Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nectin-4, a member of the nectin family of cell adhesion molecules, is overexpressed in a variety of solid tumors, including urothelial, breast, lung, and pancreatic cancers, while exhibiting limited expression in normal adult tissues.[1][2] This differential expression profile makes Nectin-4 an attractive target for cancer immunotherapy. Chimeric Antigen Receptor (CAR)-T cell therapy, a promising modality in cancer treatment, has been adapted to target Nectin-4. These engineered T cells are designed to recognize and eliminate Nectin-4-expressing tumor cells. This document provides a comprehensive overview of the preclinical evaluation of Nectin-4 targeted CAR-T cells, including detailed experimental protocols and a summary of key quantitative data.
Nectin-4 Signaling in Cancer
Nectin-4 plays a crucial role in tumorigenesis by activating key signaling pathways that promote cell proliferation, migration, invasion, and angiogenesis.[1] A central pathway implicated in Nectin-4-mediated cancer progression is the PI3K/AKT signaling cascade.[1][3] The interaction of Nectin-4 can lead to the activation of PI3K, which in turn phosphorylates and activates AKT. Activated AKT can then modulate a variety of downstream effectors, leading to enhanced tumor cell survival and suppression of apoptosis.[1] Furthermore, Nectin-4 has been shown to interact with other receptor tyrosine kinases, such as ErbB2 (Her2), to further amplify PI3K/AKT signaling.[1] Understanding this signaling network is critical for the rational design and evaluation of Nectin-4 targeted therapies.
References
High-Throughput Screening for Nectin-4 Binding Partners: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nectin-4 (also known as Poliovirus Receptor-Related 4, PVRL4) is a transmembrane cell adhesion molecule belonging to the immunoglobulin superfamily.[1][2] Its overexpression is implicated in the progression of various cancers, including breast, lung, and urothelial carcinomas, making it a compelling target for therapeutic development.[2] Identifying the binding partners of Nectin-4 is crucial for elucidating its role in signaling pathways that drive tumorigenesis and for discovering novel drug targets. These application notes provide an overview of high-throughput screening (HTS) strategies and detailed protocols for identifying Nectin-4 interactors.
Application Note 1: Overview of HTS Strategies for Nectin-4
Identifying the binding partners of a transmembrane protein like Nectin-4 presents unique challenges. The chosen HTS method must accommodate the protein's natural conformation within a lipid bilayer. The following table summarizes and compares suitable HTS methods for discovering novel Nectin-4 binding partners.
Table 1: Comparison of HTS Methods for Nectin-4 Interaction Screening
| Feature | Membrane Yeast Two-Hybrid (MbY2H) | Co-Immunoprecipitation / Mass Spectrometry (Co-IP/MS) | Protein Microarray |
| Principle | Split-ubiquitin system detects interactions at the membrane in vivo. | Antibody-based pulldown of endogenous or overexpressed Nectin-4 and its binding partners from cell lysates. | Immobilized Nectin-4 protein is probed with a library of potential binding partners. |
| Throughput | High (10^6 - 10^7 clones) | Medium to High (dependent on MS capacity) | High (thousands of proteins per array) |
| Interaction Context | In vivo (yeast cell membrane) | In situ or in vitro (mammalian cell lysate) | In vitro |
| Typical Library Size | 1 - 5 x 10^7 clones | N/A (endogenous interactome) | 1,000 - 20,000 proteins |
| Typical Hit Rate | 0.01% - 0.1% | Variable; dependent on expression levels and interaction strength. | 0.1% - 1% |
| Strengths | Detects interactions of full-length membrane proteins in a natural orientation; suitable for transient interactions. | Identifies physiologically relevant interactions in a native cellular context; can capture entire protein complexes. | Highly parallel; allows for quantitative assessment of binding affinity. |
| Limitations | Potential for false positives/negatives; interactions occur in a heterologous system (yeast). | May miss transient or weak interactions; antibody quality is critical; cannot distinguish direct vs. indirect interactions. | Proteins are removed from their native environment; requires purified proteins, which can be challenging for membrane proteins. |
General HTS Workflow
The overall process for identifying and validating Nectin-4 binding partners follows a multi-step approach, beginning with a primary screen to identify a large pool of potential candidates, followed by rigorous validation assays.
Figure 1. General workflow for HTS and validation of Nectin-4 binding partners.
Protocol 1: Membrane Yeast Two-Hybrid (MbY2H) Screening
The MbY2H system is based on the split-ubiquitin assay and is ideal for screening integral membrane proteins like Nectin-4. Interaction between the "bait" (Nectin-4) and "prey" (from a cDNA library) reconstitutes a functional ubiquitin, which is cleaved to release a transcription factor, activating reporter genes.
References
Visualizing Nectin-4 In Vivo: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nectin-4, a cell adhesion molecule, has emerged as a compelling biomarker and therapeutic target in oncology. Its overexpression in various solid tumors, including urothelial, breast, and lung cancer, coupled with low expression in normal adult tissues, makes it an ideal candidate for targeted imaging and therapy. This document provides detailed application notes and experimental protocols for in vivo visualization of Nectin-4, offering a guide for researchers and drug development professionals. The imaging techniques discussed herein are pivotal for non-invasively assessing Nectin-4 expression, which can aid in patient stratification, monitoring therapeutic response, and understanding tumor biology.
Imaging Modalities for Nectin-4 Visualization
Several imaging modalities are being employed to visualize Nectin-4 expression in vivo, each with its own set of advantages and limitations. The primary methods include Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Near-Infrared (NIR) Fluorescence Imaging.
-
Positron Emission Tomography (PET): PET offers high sensitivity and quantitative imaging capabilities, making it a powerful tool for assessing the dynamic expression of Nectin-4 in real-time. PET tracers for Nectin-4 have been developed using various targeting moieties, including monoclonal antibodies, antibody fragments, and small peptides.
-
Single-Photon Emission Computed Tomography (SPECT): SPECT is another nuclear imaging technique that can be utilized for Nectin-4 imaging. It is generally more accessible and cost-effective than PET.
-
Near-Infrared (NIR) Fluorescence Imaging: NIR fluorescence imaging provides high resolution and is particularly useful for preclinical studies and intraoperative guidance. The development of Nectin-4 targeted fluorescent probes allows for real-time visualization of tumors.
Nectin-4 Targeted Imaging Agents
A variety of imaging agents have been developed to specifically target Nectin-4 in vivo. These agents are typically composed of a targeting moiety (e.g., antibody, peptide) and a signaling component (e.g., radionuclide, fluorophore).
Antibody-Based Probes
Monoclonal antibodies (mAbs) against Nectin-4 have been successfully radiolabeled for PET and SPECT imaging. The full-length antibody, AGS-22M6 (the antibody component of the antibody-drug conjugate Enfortumab Vedotin), has been labeled with Zirconium-89 (⁸⁹Zr) for immuno-PET studies.[1][2] While offering high specificity and affinity, the long circulation time of full-length antibodies necessitates imaging at later time points.
Peptide-Based Tracers
To overcome the pharmacokinetic limitations of antibodies, smaller peptide-based tracers have been developed. These agents exhibit rapid tumor accumulation and fast clearance from non-target tissues, allowing for same-day imaging. Bicyclic peptides, in particular, have shown promise for Nectin-4 PET imaging.[1][3]
Nanobody-Based Tracers
Nanobodies, which are single-domain antibody fragments, represent another promising class of targeting agents. Their small size allows for rapid tissue penetration and clearance, leading to high-contrast images at early time points.
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical and clinical studies of various Nectin-4 imaging agents.
| Imaging Agent | Modality | Targeting Moiety | Radionuclide/Fluorophore | Animal Model/Patient Population | Tumor Uptake (%ID/g or SUVmax) | Optimal Imaging Time | Reference |
| [⁸⁹Zr]Zr-AGS-22M6 | PET | Monoclonal Antibody | ⁸⁹Zr | MDA-MB-231-Nectin-4 xenografts | 45.3 ± 2.4 %ID/g | Day 3 post-injection | [2] |
| [⁹⁹ᵐTc]Tc-HYNIC-mAbNectin-4 | SPECT | Monoclonal Antibody | ⁹⁹ᵐTc | MDA-MB-468 xenografts | 15.32 ± 1.04 %ID/g | Not Specified | [2][4] |
| ⁶⁸Ga-N188 | PET | Bicyclic Peptide | ⁶⁸Ga | Nectin-4 positive tumor xenografts | 2.94 ± 0.36 %ID/g | 1 hour post-injection | [3] |
| ⁶⁸Ga-N188 | PET | Bicyclic Peptide | ⁶⁸Ga | Advanced Urothelial Carcinoma Patients | Positive correlation with membranous Nectin-4 expression (r = 0.458) | Not Specified | [5][6] |
| ⁶⁸Ga-FZ-NR-1 | PET | Peptide | ⁶⁸Ga | MDA-MB-468 xenografts | 2.39 ± 0.11 %ID/g | 60 minutes post-injection | [7] |
| [¹⁸F]AlF-N231 | PET | Peptide | ¹⁸F | SW780 xenografts | 1.91 ± 0.50 %ID/g | Not Specified | [2] |
| ⁶⁸Ga-NOTA-Bi1H11 | PET | Bivalent Nanobody | ⁶⁸Ga | SW780 xenografts | 3.09 ± 0.44 %ID/g | 2 hours post-injection | [8] |
| Cy5.5-Nectin-4 PEP 02 | Fluorescence | Peptide | Cy5.5 | Lung cancer xenografts | High binding rate | Not Specified | [9][10] |
Nectin-4 Signaling Pathway
Nectin-4 is involved in several signaling pathways that promote tumor progression, proliferation, and migration. The PI3K/AKT pathway is a crucial downstream effector of Nectin-4 signaling.[1][11][12][13] Understanding this pathway is essential for interpreting imaging results and developing targeted therapies.
Figure 1: Simplified Nectin-4 signaling pathway via PI3K/AKT activation.
Experimental Protocols
This section provides detailed protocols for key experiments related to in vivo imaging of Nectin-4.
Protocol 1: Preclinical PET Imaging of Nectin-4 with a Peptide-Based Tracer (e.g., ⁶⁸Ga-N188)
This protocol describes the use of a ⁶⁸Ga-labeled peptide for PET imaging in a mouse xenograft model.
Figure 2: Workflow for preclinical PET imaging of Nectin-4.
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
Nectin-4 positive (e.g., MDA-MB-468, SW780) and negative (e.g., MDA-MB-231) cancer cell lines
-
⁶⁸Ge/⁶⁸Ga generator
-
Peptide precursor for radiolabeling (e.g., N188)
-
Automated synthesis module
-
HPLC for quality control
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Dose calibrator
Procedure:
-
Animal Model Preparation:
-
Subcutaneously implant Nectin-4 positive and negative cells into the flanks of immunocompromised mice.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Radiolabeling and Quality Control:
-
Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
Perform radiolabeling of the peptide precursor using an automated synthesis module.
-
Determine the radiochemical purity of the final product using radio-HPLC. A purity of >95% is typically required.
-
-
Imaging:
-
Administer the ⁶⁸Ga-labeled peptide (e.g., 3.7-7.4 MBq in 100-200 µL saline) to tumor-bearing mice via tail vein injection.
-
For blocking studies, co-inject a molar excess of the non-radiolabeled peptide.
-
At the desired time point (e.g., 1 hour post-injection), anesthetize the mice.
-
Position the mouse in the PET/CT scanner and acquire images. A typical scan duration is 10-15 minutes.
-
-
Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images for anatomical localization.
-
Draw regions of interest (ROIs) over the tumors and major organs on the CT images and project them to the PET data.
-
Calculate the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Protocol 2: Preclinical SPECT Imaging of Nectin-4 with a Radiolabeled Antibody (e.g., [⁹⁹ᵐTc]Tc-HYNIC-mAbNectin-4)
This protocol outlines the use of a ⁹⁹ᵐTc-labeled monoclonal antibody for SPECT imaging in a mouse model.
Materials:
-
Immunocompromised mice
-
Nectin-4 positive cancer cell lines (e.g., MDA-MB-468)
-
Anti-Nectin-4 monoclonal antibody
-
HYNIC-NHS ester for conjugation
-
⁹⁹ᵐTc-pertechnetate
-
Tricine and SnCl₂
-
PD-10 desalting columns
-
Small animal SPECT/CT scanner
Procedure:
-
Antibody Conjugation and Radiolabeling:
-
Conjugate the anti-Nectin-4 mAb with HYNIC-NHS ester.
-
Purify the HYNIC-conjugated mAb using a PD-10 column.
-
Label the HYNIC-mAb with ⁹⁹ᵐTc in the presence of tricine as a coligand and stannous chloride as a reducing agent.
-
Perform quality control to determine radiochemical purity (typically by ITLC).
-
-
Animal Model and Injection:
-
Establish Nectin-4 positive tumor xenografts in mice as described in Protocol 1.
-
Inject the [⁹⁹ᵐTc]Tc-HYNIC-mAbNectin-4 (e.g., 18.5-37 MBq) via the tail vein.
-
-
SPECT/CT Imaging:
-
Due to the slower clearance of antibodies, imaging is typically performed at later time points (e.g., 24, 48, 72 hours post-injection).
-
Anesthetize the mice and acquire SPECT/CT images.
-
-
Biodistribution Studies:
-
At the final imaging time point, euthanize the mice.
-
Dissect tumors and major organs.
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as %ID/g.
-
Protocol 3: Near-Infrared (NIR) Fluorescence Imaging with a Peptide-Based Probe (e.g., Cy5.5-Nectin-4 PEP 02)
This protocol details the use of a fluorescently labeled peptide for in vivo and ex vivo fluorescence imaging.
Materials:
-
Immunocompromised mice with Nectin-4 positive tumors
-
Nectin-4 targeting peptide conjugated to a NIR fluorophore (e.g., Cy5.5)
-
In vivo fluorescence imaging system
Procedure:
-
Probe Administration:
-
Administer the fluorescently labeled peptide to tumor-bearing mice via tail vein injection. The dose will depend on the probe's brightness and the imaging system's sensitivity.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using the in vivo imaging system.
-
Use appropriate excitation and emission filters for the specific fluorophore.
-
-
Ex Vivo Imaging and Analysis:
-
After the final in vivo imaging session, euthanize the mice.
-
Dissect the tumor and major organs and arrange them for ex vivo imaging.
-
Acquire fluorescence images of the dissected tissues to confirm tumor-specific uptake and assess biodistribution.
-
Quantify the fluorescence intensity in the tumor and other tissues.
-
Conclusion
The ability to visualize Nectin-4 expression non-invasively in vivo is a significant advancement for both cancer research and clinical practice. The development of highly specific PET, SPECT, and fluorescence imaging agents provides powerful tools to study Nectin-4's role in cancer, select patients for Nectin-4-targeted therapies, and monitor treatment efficacy. The protocols outlined in this document provide a framework for researchers to implement these imaging techniques in their own studies, ultimately contributing to the development of personalized medicine approaches for cancers with high Nectin-4 expression.
References
- 1. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 2. Nectin-4-Targeting Radiotracers: Novel Theranostic Agents for Precision Oncology in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET imaging of nectin-4: A promising tool for personalized/precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nectin-4-targeted immunoSPECT/CT imaging and photothermal therapy of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Translational PET Imaging of Nectin-4 Expression in Multiple Different Cancers with 68Ga-N188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Synthesis of a novel specific nectin-4 tumor-targeted peptide optical molecular probe and its preliminary study in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of a novel specific nectin-4 tumor-targeted peptide optical molecular probe and its preliminary study in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Enfortumab Vedotin (anti-Nectin-4 ADC)
This technical support center is designed for researchers, scientists, and drug development professionals investigating resistance to enfortumab vedotin (EV). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to enfortumab vedotin observed in preclinical models?
A1: Preclinical studies have identified two main mechanisms of acquired resistance to enfortumab vedotin:
-
Target Antigen Downregulation: A reduction in the expression of Nectin-4 on the cancer cell surface. This leads to decreased binding of enfortumab vedotin and subsequent internalization of its cytotoxic payload, monomethyl auristatin E (MMAE).[1][2][3]
-
Payload-Associated Resistance: This form of resistance is not due to changes in Nectin-4 levels but rather the cell's ability to tolerate the MMAE payload. The most common mechanism is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which function as efflux pumps to actively remove MMAE from the cell.[2][3][4][5] In some preclinical models, an increase in TGF-β gene expression has been associated with the upregulation of MDR1.[2][3]
Q2: My enfortumab vedotin-resistant cell line shows no change in Nectin-4 expression. What is the likely resistance mechanism?
A2: If Nectin-4 expression is unchanged, the resistance is likely due to mechanisms related to the MMAE payload.[4][5] The primary suspect is the overexpression of drug efflux pumps like P-glycoprotein (MDR1), which expels MMAE from the cell, preventing it from reaching its microtubule target.[2][3][4][5] You should perform experiments to assess MDR1 expression and function.
Q3: How can I determine the specific mechanism of resistance in my experimental model?
A3: A multi-step approach is recommended to elucidate the resistance mechanism:
-
Assess Nectin-4 Expression: Compare Nectin-4 protein levels between your parental (sensitive) and resistant cell lines using techniques like flow cytometry or Western blotting.
-
Evaluate Efflux Pump Expression and Function: Measure the protein levels of MDR1/P-glycoprotein by Western blot. An efflux assay can also be performed to assess the functional activity of these pumps.
-
Determine Payload Sensitivity: Test the sensitivity of both parental and resistant cell lines directly to the MMAE payload. A significant increase in the IC50 for MMAE in the resistant line points to a payload-specific resistance mechanism.[4][5]
Q4: What are some strategies being explored to overcome enfortumab vedotin resistance?
A4: Several strategies are under investigation:
-
Alternative Antibody-Drug Conjugates: For tumors that develop resistance to the MMAE payload but still express Nectin-4, an ADC with a different payload may be effective. For example, sacituzumab govitecan, which targets TROP2 and uses a topoisomerase inhibitor payload, has shown activity in EV-resistant models.[2][4][5]
-
Targeting Efflux Pumps: The use of P-glycoprotein inhibitors in combination with enfortumab vedotin is a potential strategy to reverse MDR1-mediated resistance.
-
Cellular Therapies: Nectin-4 directed CAR T-cell therapy has been shown to be effective against EV-resistant cells that maintain Nectin-4 expression, indicating that this approach is not affected by MMAE resistance mechanisms.[4][5]
-
Combination with Immunotherapy: The combination of enfortumab vedotin with immune checkpoint inhibitors like pembrolizumab has shown significant clinical benefit, potentially by enhancing the immunogenic cell death induced by EV.[6]
Troubleshooting Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty generating a highly resistant cell line (IC50 shift is minimal) | 1. Insufficient drug concentration or exposure time. 2. Cell line heterogeneity (a sub-population of sensitive cells persists). 3. Incorrect dosing schedule for resistance induction. | 1. Gradually increase the concentration of enfortumab vedotin in a stepwise manner. 2. Consider single-cell cloning to isolate a purely resistant population. 3. Employ a cyclical treatment schedule (e.g., 5-7 days of treatment followed by a recovery period) to select for resistant cells.[4][5] |
| Western blot shows weak or no Nectin-4 signal in a supposedly positive cell line | 1. Low protein abundance in the cell lysate. 2. Poor antibody quality or incorrect antibody concentration. 3. Issues with protein extraction or transfer. | 1. Increase the amount of protein loaded onto the gel. 2. Validate your primary antibody with a known positive control cell line. Titrate the antibody to find the optimal concentration. 3. Ensure complete protein transfer by checking the membrane with Ponceau S stain. |
| High background in Western blot for MDR1/P-glycoprotein | 1. Primary antibody concentration is too high. 2. Insufficient blocking of the membrane. 3. Inadequate washing steps. | 1. Reduce the primary antibody concentration. 2. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 3. Increase the number and duration of washes with TBST. |
| Inconsistent results in cell viability (IC50) assays | 1. Variation in cell seeding density. 2. Inconsistent drug concentrations. 3. Edge effects in the 96-well plate. | 1. Ensure a uniform single-cell suspension before seeding. 2. Prepare fresh drug dilutions for each experiment. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
Quantitative Data Summary
The following tables present representative data based on findings from preclinical studies on enfortumab vedotin resistance.
Table 1: Illustrative Cell Viability (IC50) Data for Parental and EV-Resistant Urothelial Carcinoma Cells (RT112)
| Cell Line | Treatment | Representative IC50 (µg/mL) | Fold-Change in Resistance |
| RT112 (Parental) | Enfortumab Vedotin | 0.5 | - |
| RT112-EVR (EV-Resistant) | Enfortumab Vedotin | 2.5 | 5.0 |
| RT112 (Parental) | MMAE | 0.002 | - |
| RT112-EVR (EV-Resistant) | MMAE | >0.010 | >5.0 |
Note: Values are illustrative, based on the reported 4-5 fold increase in IC50 in resistant RT112 cells.[2][4][5]
Table 2: Characterization of Parental vs. EV-Resistant Cells
| Feature | RT112 (Parental) | RT112-EVR (EV-Resistant) | Experimental Method |
| Nectin-4 Protein Expression | High | High (Comparable to Parental) | Flow Cytometry / Western Blot |
| MDR1/P-glycoprotein Expression | Low / Undetectable | High | Western Blot / qRT-PCR |
| Sensitivity to Sacituzumab Govitecan | Sensitive | More Sensitive | Cell Viability Assay |
| Susceptibility to Nectin-4 CAR T-cell Killing | Susceptible | Equally Susceptible | CAR T-cell Killing Assay |
Based on findings from Chang et al. where EV-resistant RT112 cells did not downregulate Nectin-4 but showed signs of payload resistance.[4][5]
Experimental Protocols
Protocol 1: Development of an Enfortumab Vedotin-Resistant Cell Line
This protocol describes a method for generating an enfortumab vedotin-resistant urothelial cancer cell line, such as RT112, through continuous exposure to escalating drug concentrations.[4][5]
Materials:
-
RT112 urothelial carcinoma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Enfortumab Vedotin (clinical grade or research equivalent)
-
Sterile culture flasks and plates
-
Incubator (37°C, 5% CO2)
Methodology:
-
Initial Seeding: Culture parental RT112 cells in their standard growth medium.
-
Dose Escalation Cycles:
-
Cycle 1: Begin by treating the cells with a low concentration of enfortumab vedotin (e.g., 0.5 µg/mL) for 5-7 days.
-
Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and culture the surviving cells in fresh, drug-free medium until they recover and become confluent.
-
Subsequent Cycles: Once the cells have recovered, passage them and begin a new cycle with a slightly increased concentration of enfortumab vedotin. Repeat this process, gradually escalating the dose (e.g., up to 30 µg/mL) over several months.
-
-
Maintenance: Once a resistant population is established (as confirmed by IC50 assays), maintain the resistant cell line in a medium containing a maintenance dose of enfortumab vedotin to preserve the resistant phenotype.
-
Validation: Regularly perform cell viability assays to confirm the fold-change in IC50 compared to the parental cell line.
Protocol 2: Western Blot for MDR1/P-glycoprotein Expression
This protocol details the detection of MDR1/P-glycoprotein in parental and resistant cell lines.
Materials:
-
Parental and resistant cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-MDR1/ABCB1
-
Primary antibody: anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MDR1 antibody (and a separate blot for the loading control) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the MDR1 signal to the loading control to compare expression levels between parental and resistant cells.
Visualizations: Pathways and Workflows
Mechanisms of Enfortumab Vedotin Action and Resistance
Caption: Mechanisms of enfortumab vedotin action and the development of resistance.
TGF-β Signaling Pathway Leading to MDR1 Upregulation
Caption: TGF-β signaling pathway implicated in the upregulation of MDR1/P-glycoprotein.
Experimental Workflow for Characterizing EV Resistance
Caption: Experimental workflow for generating and characterizing enfortumab vedotin resistance.
References
- 1. ABCB1 and ABCC1 Function during TGF-β-Induced Epithelial-Mesenchymal Transition: Relationship between Multidrug Resistance and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMAE Payload Responsible for EV Resistance in Bladder Cancer | GU Oncology Now [guoncologynow.com]
- 3. Strategies to overcome resistance to enfortumab vedotin and pembrolizumab for patients with urothelial carcinoma: harnessing present knowledge for future advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. vjoncology.com [vjoncology.com]
troubleshooting Nectin-4 western blot experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Nectin-4 western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not seeing any Nectin-4 band on my western blot?
A1: The absence of a Nectin-4 band is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Insufficient Protein Load: Ensure you are loading an adequate amount of total protein. For cell lysates, a concentration of 20-30 µg per lane is recommended. If Nectin-4 expression is expected to be low in your sample, consider using an enrichment step, such as preparing membrane protein fractions.
-
Antibody Issues:
-
Primary Antibody Inactivity: The primary antibody may have lost activity. Verify its functionality using a positive control.
-
Incorrect Secondary Antibody: Ensure the secondary antibody is compatible with the host species of your primary antibody (e.g., if the primary is a rabbit polyclonal, use an anti-rabbit secondary).[1]
-
Antibody Concentration: The antibody concentration may be too low. Try increasing the concentration or extending the incubation time to overnight at 4°C.[2]
-
-
Poor Protein Transfer:
-
Confirm that the transfer was successful by staining the membrane with Ponceau S after transfer.
-
Ensure the membrane and gel are in tight contact, with no air bubbles.
-
For PVDF membranes, pre-soaking in methanol is crucial.[1]
-
-
Incorrect Buffer Composition: Avoid using sodium azide in buffers if you are using an HRP-conjugated secondary antibody, as it inhibits HRP activity.[3]
-
Lack of Nectin-4 Expression: The cell line or tissue you are using may not express Nectin-4. It is crucial to use appropriate positive and negative control cell lines to validate your results.
Q2: I'm observing a weak Nectin-4 signal. How can I enhance it?
A2: A faint band indicates that the protein is being detected, but the signal is not optimal. To improve signal strength:
-
Increase Antibody Concentration: The primary antibody concentration may be suboptimal. Try increasing the concentration incrementally.
-
Extend Incubation Times: Increasing the incubation time for both the primary (e.g., overnight at 4°C) and secondary antibodies can boost the signal.
-
Use a More Sensitive Substrate: If you are using an ECL substrate, switching to a more sensitive formulation, such as a femto-level substrate, can significantly enhance the signal.[3]
-
Check Antibody Activity: The antibody may have reduced activity due to age or improper storage. Avoid repeated freeze-thaw cycles.[2]
Q3: My western blot shows multiple bands or non-specific bands. What could be the cause?
A3: The presence of unexpected bands can be due to several factors:
-
Antibody Concentration Too High: High concentrations of the primary or secondary antibody can lead to non-specific binding. Try reducing the antibody concentration.
-
Insufficient Blocking: Inadequate blocking of the membrane can result in high background and non-specific bands. Ensure you are blocking for a sufficient amount of time (e.g., 1 hour at room temperature) with an appropriate blocking agent like 5% non-fat dry milk or BSA.
-
Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for information on specificity and potential cross-reactivity.
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may be degrading. Ensure you use protease inhibitors in your lysis buffer.
-
Nectin-4 Isoforms or Post-Translational Modifications: Nectin-4 is a glycoprotein, and differential glycosylation can lead to the appearance of multiple bands or a smear. Additionally, a soluble form of Nectin-4 exists at a lower molecular weight (around 43 kDa) due to shedding of the extracellular domain.[4][5]
Q4: The Nectin-4 band is appearing at a different molecular weight than expected. Why?
A4: The predicted molecular weight of Nectin-4 is around 66 kDa.[6] However, variations can occur:
-
Post-Translational Modifications: As a glycoprotein, Nectin-4 can undergo glycosylation, which increases its apparent molecular weight on SDS-PAGE. This can result in a band appearing higher than 66 kDa, sometimes in the range of 62-75 kDa.[7]
-
Soluble Nectin-4: A soluble form of Nectin-4, with a molecular weight of approximately 43 kDa, can be generated through the cleavage of its extracellular domain.[4][5]
-
Gel Electrophoresis Conditions: The percentage of the acrylamide gel can influence protein migration. Ensure you are using an appropriate gel percentage for the size of Nectin-4.
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions and Controls
| Parameter | Recommendation | Source |
| Primary Antibody Dilution | 1:1000 to 1:5000 | [7][8] |
| Secondary Antibody Dilution | 1:5000 to 1:200,000 | [9] |
| Positive Control Cell Lines | MCF-7, Capan-2, BxPC-3, LNCaP | [10][11] |
| Negative Control Cell Lines | MDA-MB-231, A-549, PC-3, DU145 | [7][10][11] |
Table 2: Key Protein Characteristics for Western Blot
| Characteristic | Value | Source |
| Full-Length Protein (kDa) | ~62-75 kDa | [7] |
| Soluble Form (kDa) | ~43 kDa | [4][5] |
| Protein Type | Type I Transmembrane Glycoprotein | [7] |
Experimental Protocols
Detailed Nectin-4 Western Blot Protocol
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
-
If using a wet transfer system, transfer at 100V for 1-2 hours at 4°C.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary Nectin-4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: Nectin-4 signaling pathway in cancer.
Caption: Standard workflow for Nectin-4 western blotting.
References
- 1. Generic Troubleshooting Guide Western Blotting Products - Immunomart [immunomart.com]
- 2. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 5. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nectin-4: New Antibody-Drug Conjugate (ADC) Target | Biopharma PEG [biochempeg.com]
- 7. Nectin-4/PVRL4 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Nectin-4/PVRL4 antibody (21903-1-AP) | Proteintech [ptglab.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Production and characterization of single-chain variable fragment antibodies targeting the breast cancer tumor marker nectin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring membranous NECTIN‐4 expression patterns and enfortumab vedotin response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Nectin-4 Immunohistochemistry Technical Support Center
Welcome to the Nectin-4 Immunohistochemistry (IHC) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Nectin-4 IHC protocols.
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of Nectin-4 staining?
A1: Nectin-4 is a transmembrane protein. In IHC, it typically shows membranous and/or cytoplasmic staining in tumor cells.[1] The specific localization can be crucial for interpretation, especially in the context of antibody-drug conjugate (ADC) therapies like enfortumab vedotin, where membrane expression is the target.[1][2]
Q2: Which antibody clones are commonly used for Nectin-4 IHC?
A2: Several commercial antibodies are available for Nectin-4 IHC. A frequently cited monoclonal antibody is clone EPR15613–68 from Abcam (ab251110).[3] Polyclonal antibodies, such as HPA010775 from Atlas Antibodies, have also been used successfully.[4] It is crucial to validate the chosen antibody for your specific application and tissue type.
Q3: What are the recommended positive and negative controls for Nectin-4 IHC?
A3:
-
Positive Controls: Tissues known to express high levels of Nectin-4, such as bladder cancer, breast cancer, and lung cancer tissue sections, are suitable positive controls.[5] Some studies also use cell line pellets with known Nectin-4 expression, like HT1376 (urothelial carcinoma), for validation.[3]
-
Negative Controls: Tissues with no or very low Nectin-4 expression, such as the stroma surrounding tumors or normal spleen tissue, can serve as negative controls.[5][6] Additionally, a negative control slide where the primary antibody is omitted should always be included to check for non-specific binding of the secondary antibody.
Q4: How is Nectin-4 staining typically scored?
A4: Nectin-4 staining is often evaluated using a semi-quantitative H-score (histochemical score). This score is calculated by summing the products of the staining intensity (scored from 0 to 3) and the percentage of cells (0–100%) stained at each intensity level. The final H-score ranges from 0 to 300 and can be categorized (e.g., negative, weak, moderate, strong).[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during Nectin-4 IHC experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval. | Optimize the heat-induced epitope retrieval (HIER) method. Try different buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating times/temperatures. For Nectin-4, a common method is using a Tris/EDTA-based buffer at pH 8.0-9.0. |
| Primary antibody concentration is too low. | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations. | |
| Issues with the primary or secondary antibody. | Ensure antibodies have been stored correctly and have not expired. Confirm the compatibility of the primary and secondary antibodies (e.g., use an anti-rabbit secondary for a rabbit primary). Run a positive control to verify antibody activity. | |
| High Background Staining | Primary antibody concentration is too high. | Decrease the primary antibody concentration. |
| Non-specific binding of the secondary antibody. | Include a control slide with no primary antibody. If background persists, consider using a pre-adsorbed secondary antibody or increasing the concentration and duration of the blocking step. Blocking with serum from the same species as the secondary antibody is recommended. | |
| Incomplete deparaffinization. | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times during the deparaffinization steps. | |
| Endogenous peroxidase or biotin activity. | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide block. If using a biotin-based detection system, use an avidin/biotin blocking kit. | |
| Poor Tissue Morphology | Over-fixation of the tissue. | Reduce the fixation time in formalin. Recommended fixation is typically between 6 and 48 hours. |
| Harsh antigen retrieval conditions. | Reduce the heating time or temperature during HIER. Enzymatic retrieval methods can be harsher on tissues, so if using one, optimize the incubation time and enzyme concentration. | |
| Mechanical damage during handling. | Handle tissue sections gently at all stages of the protocol. Ensure slides are fully submerged during washing steps to prevent drying out. |
Experimental Protocols & Data
Recommended Nectin-4 IHC Protocol (Paraffin-Embedded Sections)
This protocol is a synthesis of methodologies reported in the literature. Optimization may be required for specific antibodies and tissue types.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5-10 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3-5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). A common method involves immersing slides in a staining dish with Tris-EDTA buffer (pH 9.0).
-
Heat the buffer with the slides to 95-100°C for 20 minutes using a microwave, water bath, or pressure cooker.
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (2 changes for 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Nectin-4 antibody in the blocking buffer to its optimal concentration.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Data Summary
| Parameter | Recommendation/Range | Source(s) |
| Primary Antibody Dilution | 1:100 to 1:1000 | [3][6][7] |
| Primary Antibody Incubation | 32 minutes at 37°C to overnight at 4°C | [3][7] |
| Antigen Retrieval Buffer | Tris-EDTA (pH 8.0-9.0) or Citrate (pH 6.0) | [7] |
| Antigen Retrieval Time/Temp | 20 minutes at 95-100°C | [7] |
Visualizing Nectin-4 in Cellular Processes
Nectin-4 Signaling Pathway in Cancer
Nectin-4 is involved in several signaling pathways that promote tumor progression, including the PI3K/AKT pathway, which influences cell proliferation, migration, and survival.[8][9][10][11][12]
Caption: Nectin-4 signaling in cancer cells.
Nectin-4 and Cell Adhesion
Nectin-4 plays a role in cell-cell adhesion through interactions with other nectins and the cadherin-catenin complex, mediated by the scaffolding protein afadin.[13][14][15][16][17]
Caption: Nectin-4's role in cell-cell adhesion.
General IHC Workflow
The following diagram outlines the key steps in a typical immunohistochemistry workflow for paraffin-embedded tissues.
Caption: A typical IHC workflow for FFPE tissues.
References
- 1. Exploring membranous NECTIN‐4 expression patterns and enfortumab vedotin response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Membranous NECTIN-4 Expression Frequently Decreases during Metastatic Spread of Urothelial Carcinoma and Is Associated with Enfortumab Vedotin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and characterization of single-chain variable fragment antibodies targeting the breast cancer tumor marker nectin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. NECTIN-4 PET FOR OPTIMIZING ENFORTUMAB VEDOTIN DOSE-RESPONSE IN UROTHELIAL CARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 10. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nectin-4 promotes osteosarcoma progression and metastasis through activating PI3K/AKT/NF-κB signaling by down-regulation of miR-520c-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Cell Adhesion Molecules, Nectin and Cadherin, Interact through Their Cytoplasmic Domain–Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cooperative Role of Nectin-Nectin and Nectin-Afadin Interactions in Formation of Nectin-based Cell-Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Interaction of Nectin with Afadin Is Necessary for Its Clustering at Cell-Cell Contact Sites but Not for Itscis Dimerization or trans Interaction* | Semantic Scholar [semanticscholar.org]
- 16. Nectin/PRR: An Immunoglobulin-like Cell Adhesion Molecule Recruited to Cadherin-based Adherens Junctions through Interaction with Afadin, a PDZ Domain–containing Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
Nectin-4 Targeting in Solid Tumors: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges of targeting Nectin-4 in solid tumors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and strategic questions encountered when targeting Nectin-4.
??? Question: What are the primary mechanisms of acquired resistance to Nectin-4 targeting Antibody-Drug Conjugates (ADCs) like Enfortumab Vedotin (EV)?
Answer: Acquired resistance to Nectin-4 targeted ADCs is a significant clinical challenge. The most frequently documented mechanisms include:
-
Upregulation of Drug Efflux Pumps: A primary resistance mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene.[1][2] These pumps actively transport the cytotoxic payload (e.g., MMAE) out of the cancer cell, reducing its intracellular concentration and efficacy.[2]
-
Target Antigen Downregulation: Reduced expression or complete loss of Nectin-4 on the tumor cell surface, a phenomenon known as "antigen escape," can prevent the ADC from binding and being internalized.[3][4] This can occur during metastatic progression, with some studies showing decreased Nectin-4 expression in metastatic sites compared to primary tumors.[3]
-
Payload Inactivation or Resistance: Tumor cells can develop intrinsic resistance to the cytotoxic agent itself. For ADCs like Enfortumab Vedotin, this means acquiring resistance to the microtubule-disrupting agent, monomethyl auristatin E (MMAE).[5][6]
-
Impaired ADC Trafficking and Processing: Resistance can also arise from disruptions in the intracellular pathway of the ADC, such as impaired endosomal trafficking or inefficient cleavage of the linker that releases the cytotoxic payload.[3][6]
??? Question: How does Nectin-4 expression heterogeneity impact therapeutic efficacy?
Answer: Nectin-4 expression is often heterogeneous, which poses a considerable challenge for targeted therapies.[7] This heterogeneity is observed at multiple levels:
-
Inter-tumoral Heterogeneity: Nectin-4 expression varies significantly across different types of solid tumors.[8][9] For instance, expression rates are particularly high in urothelial and breast cancers.[8]
-
Intra-tumoral Heterogeneity: Within a single tumor, there can be a mix of cells with high and low Nectin-4 expression. This can lead to an incomplete response, as the low-expressing cells may survive therapy and contribute to relapse.[3]
-
Temporal and Spatial Heterogeneity: Nectin-4 expression can change as the disease progresses. Studies have shown that Nectin-4 expression can decrease in metastatic lesions compared to the primary tumor in a significant number of cases, potentially rendering metastatic cells less sensitive to treatment.[3][10] Furthermore, expression can vary between different molecular subtypes of the same cancer, such as in urothelial carcinoma where luminal subtypes show higher expression than basal subtypes.[4][11]
??? Question: What are the common on-target, off-tumor toxicities associated with Nectin-4 therapies, and why do they occur?
Answer: On-target, off-tumor toxicities arise because Nectin-4, while overexpressed in many tumors, is also present in some normal adult tissues.[12][13][14] This leads to the ADC or other targeted agents affecting healthy cells. The most clinically significant toxicities include:
-
Dermatologic Toxicities: The skin is a primary site of off-tumor toxicity due to the expression of Nectin-4 in keratinocytes. This frequently manifests as rashes, which can range from mild to severe.[15]
-
Ocular Toxicity: Proactive monitoring for ocular side effects is often required in clinical trials of next-generation Nectin-4 ADCs.[16]
-
Oromucosal and Gastrointestinal Toxicities: These have also been identified as clinically significant adverse events in patients receiving Nectin-4 targeted cell therapies.[17]
Researchers are developing strategies to mitigate these toxicities, such as engineering therapies that selectively bind to tumor-specific variants of Nectin-4 or using bispecific antibodies with avidity-driven selectivity to better distinguish between high-expressing tumor cells and low-expressing normal cells.[13]
??? Question: What is the role of the PI3K/AKT pathway in Nectin-4 mediated tumorigenesis?
Answer: The PI3K/AKT signaling pathway is a crucial mediator of Nectin-4's pro-tumorigenic functions.[18][19] Nectin-4 can activate this pathway to promote several cancer hallmarks:
-
Cell Proliferation and Survival: Nectin-4 can cis-interact with other receptors like ErbB2 (HER2) to activate the PI3K/AKT pathway, leading to increased DNA synthesis and cell proliferation.[18] This activation helps tumor cells survive and suppress apoptosis.[18][20]
-
Cell Migration and Invasion: By engaging the PI3K/AKT pathway, Nectin-4 can activate Rac1, a GTPase that is critical for cell motility, thereby promoting tumor cell migration and metastasis.[19][21]
-
Angiogenesis: Soluble Nectin-4, shed from the tumor cell surface, can interact with integrin-β4 on endothelial cells to stimulate angiogenesis via the Src/PI3K/Akt pathway.[18][19]
The central role of this pathway makes it a potential target for combination therapies alongside Nectin-4 directed agents.[22]
Section 2: Troubleshooting Guides for Key Experiments
This section provides practical advice for common experimental issues.
Immunohistochemistry (IHC) for Nectin-4 Detection
| Problem | Potential Cause | Troubleshooting Solution |
| Weak or No Staining | 1. Antibody Inactivity: Improper storage or repeated freeze-thaw cycles.[23] 2. Low Target Expression: The tissue sample may genuinely have low or no Nectin-4 expression.[24] 3. Improper Fixation: Over-fixation can mask the epitope.[23] 4. Suboptimal Antigen Retrieval: Incorrect buffer pH or temperature can prevent antibody access.[24][25] 5. Low Antibody Concentration: The primary antibody is too dilute.[23] | 1. Run Controls: Always include a positive control tissue (e.g., known Nectin-4 expressing urothelial carcinoma) and a negative control (omitting the primary antibody) to validate the protocol and antibody activity.[24] 2. Optimize Antigen Retrieval: Test different retrieval methods (heat-induced and enzymatic) and buffer conditions (e.g., citrate pH 6.0 vs. EDTA pH 9.0). For frozen sections, consider lower temperatures for longer durations.[25] 3. Titrate Antibodies: Perform a dilution series for the primary antibody to find the optimal concentration that maximizes signal-to-noise ratio.[23] 4. Increase Incubation Time: Try incubating the primary antibody overnight at 4°C.[23] |
| High Background Staining | 1. Inadequate Blocking: Non-specific binding of primary or secondary antibodies.[25] 2. Endogenous Biotin: If using a biotin-based detection system, endogenous biotin in tissues like the liver or kidney can cause background.[24] 3. Excessive Antibody Concentration: Primary or secondary antibody concentration is too high. 4. Inadequate Washing: Insufficient washing between steps leaves unbound antibody.[25] | 1. Optimize Blocking: Use a blocking serum from the same species as the secondary antibody host (e.g., 5% Normal Goat Serum) for at least 30 minutes.[24][25] 2. Use Polymer-Based Detection: Switch to a non-biotin polymer-based detection system to avoid issues with endogenous biotin.[24] 3. Adjust Antibody Dilution: Decrease the concentration of the primary and/or secondary antibody. 4. Improve Washing: Increase the number and duration of washes between antibody incubation steps. Include a mild detergent like Tween-20 or Triton X-100 in the wash buffer.[25] |
| Uneven or Spotty Staining | 1. Inadequate Deparaffinization: Residual paraffin on the slide prevents uniform reagent access.[24] 2. Tissue Drying: Allowing the tissue section to dry out at any point during the staining procedure.[24] | 1. Ensure Complete Deparaffinization: Use fresh xylene and extend the deparaffinization time.[23][24] 2. Maintain Hydration: Keep slides in a humidified chamber during incubations and ensure the tissue section is always covered with buffer or reagent.[24] |
Flow Cytometry (FACS) for Nectin-4 Surface Expression
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Signal on Positive Cells | 1. Non-viable Cells: Dead cells can bind antibodies non-specifically and have altered membrane integrity. 2. Antibody Not Suitable for FACS: The antibody may not recognize the native, extracellular epitope of Nectin-4. 3. Insufficient Antibody: Antibody concentration is too low. | 1. Use a Viability Dye: Include a viability dye (e.g., PI, DAPI, 7-AAD) to gate on live cells for analysis. 2. Verify Antibody: Ensure the anti-Nectin-4 antibody is validated for flow cytometry and recognizes an extracellular domain. Check manufacturer datasheets. 3. Titrate Antibody: Perform a titration experiment to determine the optimal staining concentration. |
| High Background / Poor Resolution | 1. Non-specific Binding: Fc receptor-mediated binding of the antibody to immune cells. 2. Improper Controls: Isotype control may not be appropriate or is used at the wrong concentration. | 1. Use Fc Block: Pre-incubate cells with an Fc receptor blocking reagent. 2. Use Appropriate Controls: An isotype control antibody (matched to the host and subclass of the primary antibody) is essential to determine background fluorescence.[26] Ensure it is used at the same concentration as the primary antibody. For a more robust negative control, use a cell line known to be negative for Nectin-4. |
Section 3: Data & Protocols
Quantitative Data Summary
Table 1: Nectin-4 Expression Across Various Solid Tumors Data compiled from immunohistochemistry (IHC) studies.
| Tumor Type | Percentage of Positive Cases (%) | Key Findings | Reference(s) |
| Urothelial Carcinoma | 58% - 87% | Expression is generally high but can be lower in muscle-invasive and certain morphologic variants like small cell and sarcomatoid carcinomas.[10] | [10][12][27] |
| Breast Cancer | 53% - 69% | High expression observed, particularly in Triple-Negative Breast Cancer (TNBC), where it can be a negative prognostic marker.[12][21][27] | [12][21][27] |
| Lung Cancer | ~40% - 50% | Overexpression has been associated with poor patient outcomes.[9][12] | [9][12] |
| Pancreatic Cancer | ~60% | Expression correlates with proliferation markers.[7][27] | [7][27] |
| Gastric Cancer | ~60% | High expression is correlated with advanced TNM stage and lymph node metastasis.[7][22] | [7][22] |
| Ovarian Cancer | ~69% | Positive staining is frequently observed in patient specimens.[12][27] | [12][27] |
Table 2: Summary of Experimentally Validated Resistance Mechanisms to Nectin-4 ADCs
| Resistance Mechanism | Experimental Model | Key Findings | Reference(s) |
| Drug Efflux Pump Upregulation | In vivo mouse model of breast cancer with long-term ADC treatment. | RNA-sequencing of resistant tumors showed upregulation and gene amplification of ABCB1 (P-gp). Resistance was reversed in vitro and in vivo using P-gp inhibitors like tariquidar. | [1][2] |
| Target Antigen Loss | Paired primary and metastatic urothelial cancer biopsies. | 59.1% of metastatic cases showed decreased Nectin-4 expression compared to the primary tumor. Low expression in metastases was associated with shorter progression-free survival on EV. | [3] |
| Payload Resistance | In vitro bladder cancer cell line (RT112) exposed to escalating doses of EV. | EV-resistant cells showed a 4-5 fold increased IC50 for EV and were less sensitive to the MMAE payload alone, but Nectin-4 expression levels remained comparable to parental cells. | [5] |
| Heterogeneity (Molecular Subtype) | Transcriptomic analysis of >1,900 bladder cancer samples; in vitro cell line models. | Nectin-4 expression is significantly higher in luminal subtypes. Knockdown of Nectin-4 in luminal cells induced EV resistance, while overexpression in basal cells conferred sensitivity. | [4][11] |
Experimental Protocols
Protocol 1: General Methodology for Immunohistochemical (IHC) Staining for Nectin-4
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). A common method is to immerse slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[25]
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides in wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween 20).
-
-
Blocking and Staining:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes. Rinse with wash buffer.
-
Apply a blocking serum (e.g., 5% normal goat serum in TBST) and incubate for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.[24]
-
Incubate with the primary anti-Nectin-4 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash slides thoroughly with wash buffer (3 changes, 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides thoroughly with wash buffer (3 changes, 5 minutes each).
-
-
Detection and Counterstaining:
-
Apply DAB (3,3'-Diaminobenzidine) substrate and incubate until a brown precipitate develops (monitor under a microscope).
-
Rinse slides with distilled water.
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water or a weak alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol (95%, 100%) and clear in xylene.
-
Coverslip using a permanent mounting medium.
-
Protocol 2: General Methodology for Flow Cytometry of Cell Surface Nectin-4
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation buffer to preserve surface proteins.
-
Wash cells with ice-cold FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Count cells and adjust concentration to 1x10^6 cells per tube.
-
-
Fc Receptor Blocking:
-
(Optional but recommended) Add an Fc blocking reagent and incubate for 10 minutes on ice to prevent non-specific binding.
-
-
Antibody Staining:
-
Prepare tubes for each condition: unstained cells, isotype control, and anti-Nectin-4 antibody.
-
Add the phycoerythrin (PE)-conjugated anti-Nectin-4 antibody or the matched PE-conjugated isotype control antibody at a pre-titrated optimal concentration.[26]
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing and Analysis:
-
Wash cells twice with 2 mL of cold FACS buffer, centrifuging at 300g for 5 minutes between washes.
-
Resuspend cells in 300-500 µL of FACS buffer.
-
Add a viability dye (e.g., DAPI or 7-AAD) just before analysis if gating on live cells.
-
Analyze on a flow cytometer, collecting data for the appropriate fluorescence channel (e.g., PE). Gate on the live, single-cell population to assess Nectin-4 expression.
-
Protocol 3: General Methodology for Developing an ADC-Resistant Xenograft Model
-
Model Initiation:
-
Long-Term ADC Treatment:
-
Resistance Development:
-
Isolation and Characterization of Resistant Tumors/Cells:
-
Once a tumor is deemed resistant, excise it and either:
-
Passage tumor fragments into new host mice to confirm the resistant phenotype.[28]
-
Establish a new cell line from the resistant tumor for in vitro characterization.
-
-
Compare the resistant model to the parental (sensitive) model by assessing Nectin-4 expression (IHC, FACS), sensitivity to the ADC and its payload in vitro, and performing molecular analyses (e.g., RNA-sequencing) to identify resistance mechanisms like ABCB1 upregulation.[1][2]
-
Section 4: Visualizations
Diagrams of Pathways and Workflows
Caption: Nectin-4 signaling network promoting cancer progression.
Caption: Workflow for developing and characterizing ADC resistance.
Caption: Logical flow of challenges in Nectin-4 targeted therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Overcoming Resistance to Anti-Nectin-4 Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scratching the surface: NECTIN-4 as a Surrogate for Enfortumab Vedotin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneity in NECTIN4 expression across molecular subtypes of urothelial cancer mediates sensitivity to enfortumab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Targeting nectin-4 by antibody-drug conjugates for the treatment of urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Assessing the expression of Nectin-4 in solid tumors by immunohistochemistry - what do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nectin-4 expression patterns and therapeutics in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of Nectin-4 in Bladder Urothelial Carcinoma and in Morphologic Variants and Non-Urothelial Histotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterogeneity in NECTIN4 Expression Across Molecular Subtypes of Urothelial Cancer Mediates Sensitivity to Enfortumab Vedotin [escholarship.org]
- 12. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 13. LGTX-101 limits off-tumor toxicity through avidity-driven selectivity | BioWorld [bioworld.com]
- 14. Nectin-4: New Antibody-Drug Conjugate (ADC) Target | Biopharma PEG [biochempeg.com]
- 15. onclive.com [onclive.com]
- 16. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 17. bacteriophage.news [bacteriophage.news]
- 18. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Nectin-4 promotes osteosarcoma progression and metastasis through activating PI3K/AKT/NF-κB signaling by down-regulation of miR-520c-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted therapeutic strategies for Nectin-4 in breast cancer: Recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hycultbiotech.com [hycultbiotech.com]
- 24. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficacy of Anti-Nectin-4 Therapies
This technical support center is designed for researchers, scientists, and drug development professionals working with anti-Nectin-4 therapies. It provides troubleshooting guidance and answers to frequently asked questions to help overcome common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Nectin-4 and why is it a target in cancer therapy?
A1: Nectin-4 is a cell adhesion molecule belonging to the nectin family of immunoglobulin-like proteins.[1][2] While its expression is limited in healthy adult tissues, it is frequently overexpressed in various cancers, including urothelial, breast, lung, and pancreatic cancers.[1][3][4] This differential expression makes it an attractive target for cancer therapies. High Nectin-4 expression is often associated with tumor progression and poor prognosis.[2] Nectin-4 plays a role in tumor cell proliferation, migration, and angiogenesis.[2] The primary anti-Nectin-4 therapy, enfortumab vedotin, is an antibody-drug conjugate (ADC) that targets Nectin-4-expressing cells.[1][3][4][5]
Q2: What is the mechanism of action for enfortumab vedotin (EV)?
A2: Enfortumab vedotin is an antibody-drug conjugate (ADC) that targets Nectin-4.[5][6] It consists of a fully human monoclonal antibody against Nectin-4 linked to a microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a protease-cleavable linker.[6] The antibody component binds to Nectin-4 on the surface of cancer cells, leading to the internalization of the ADC-Nectin-4 complex.[6] Inside the cell, the linker is cleaved by lysosomal proteases, releasing MMAE.[7] MMAE then disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[3]
Q3: How does Nectin-4 signaling contribute to cancer progression?
A3: Nectin-4 signaling promotes several key aspects of cancer progression. It has been shown to activate the PI3K/AKT signaling pathway, which is crucial for cell proliferation, invasion, and survival.[2] By activating this pathway, Nectin-4 can enhance tumor cell growth and migration. Additionally, Nectin-4 is implicated in promoting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Figure 1: Simplified Nectin-4 signaling pathway.
Q4: What are the known mechanisms of resistance to anti-Nectin-4 therapies like enfortumab vedotin?
A4: The primary mechanism of acquired resistance to enfortumab vedotin is the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.[8] P-gp is a drug efflux pump that actively removes the cytotoxic payload, MMAE, from the cancer cell, thereby reducing its intracellular concentration and efficacy.[8] In some preclinical models, resistance to enfortumab vedotin was primarily due to resistance to MMAE, with Nectin-4 expression remaining stable.[9] Downregulation of Nectin-4 expression on the tumor cell surface is another potential mechanism of resistance, as it reduces the target for the ADC.[8]
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue 1: High variability or low potency (high IC50) in cytotoxicity assays.
| Potential Cause | Troubleshooting Steps |
| Low or heterogeneous Nectin-4 expression in the cell line. | 1. Verify Nectin-4 Expression: Confirm Nectin-4 cell surface expression using flow cytometry (see Experimental Protocol 1). Use a cell line with known high Nectin-4 expression as a positive control. 2. Cell Line Authenticity: Ensure the cell line has not been misidentified or contaminated. |
| Inefficient ADC internalization. | 1. Perform Internalization Assay: Use fluorescence microscopy or imaging flow cytometry to confirm the ADC is being internalized into the target cells (see Experimental Protocol 2). 2. Check Antibody Binding: Ensure the unconjugated antibody binds effectively to the target cells. |
| Problems with the ADC construct. | 1. Assess ADC Aggregation: Analyze the ADC preparation for aggregates using size exclusion chromatography (SEC). Aggregation can reduce potency. 2. Confirm Linker Stability: Perform a plasma stability assay to ensure the linker is not prematurely cleaved. |
| Assay conditions are not optimal. | 1. Optimize Cell Seeding Density: Determine the optimal cell number that remains in the logarithmic growth phase throughout the assay duration.[10] 2. Optimize Incubation Time: The duration of ADC exposure can significantly impact the IC50 value. A typical incubation time is 72-144 hours.[10] |
Issue 2: Difficulty in establishing a stable enfortumab vedotin-resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Inadequate drug concentration or exposure time. | 1. Dose Escalation: Start with a low concentration of enfortumab vedotin (around the IC50 of the parental cell line) and gradually increase the concentration in subsequent passages as cells develop resistance.[9] 2. Pulsed Treatment: Treat cells with the ADC for a defined period (e.g., 5-7 days), then remove the drug and allow the surviving cells to recover before the next treatment cycle.[9] |
| Cell line is not viable at higher drug concentrations. | 1. Clonal Selection: After initial resistance is observed, perform single-cell cloning to isolate and expand highly resistant clones. 2. Recovery Periods: Ensure adequate recovery time between drug treatments to allow the cell population to stabilize. |
In Vivo Experiment Troubleshooting
Issue 3: Lack of tumor regression or significant tumor growth inhibition in xenograft models.
| Potential Cause | Troubleshooting Steps |
| Low Nectin-4 expression in the xenograft model. | 1. Confirm Nectin-4 Expression: Perform immunohistochemistry (IHC) on tumor sections to verify high and homogeneous Nectin-4 expression (see Experimental Protocol 4).[11] 2. Select Appropriate Model: Use a tumor model with confirmed high Nectin-4 expression.[11] |
| Suboptimal dosing regimen. | 1. Dose-Ranging Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal efficacious dose for your specific model.[11] 2. Adjust Dosing Schedule: Consider alternative dosing schedules, such as more frequent, lower doses.[11] |
| Drug delivery or stability issues. | 1. Verify Administration: Ensure the correct route of administration (e.g., intravenous) and proper technique. 2. Check ADC Formulation: Confirm the stability and concentration of the prepared enfortumab vedotin solution before injection. |
Data Presentation
Table 1: In Vitro Cytotoxicity of MMAE and Enfortumab Vedotin (EV) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Nectin-4 Expression | Agent | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | High | MMAE | 3.27 ± 0.42 | [12] |
| HEK293 | Kidney Cancer | N/A | MMAE | 4.24 ± 0.37 | [12] |
| BxPC-3 | Pancreatic Cancer | High | MMAE | 0.97 ± 0.10 | [13] |
| PSN-1 | Pancreatic Cancer | High | MMAE | 0.99 ± 0.09 | [13] |
| Capan-1 | Pancreatic Cancer | Low | MMAE | 1.10 ± 0.44 | [13] |
| Panc-1 | Pancreatic Cancer | Low | MMAE | 1.16 ± 0.49 | [13] |
| BxPC-3 | Pancreatic Cancer | High | Anti-human TF-ADC (MMAE) | 1.15 | [14] |
| HT-1376 | Bladder Cancer | High | Enfortumab Vedotin | ~3 µg/mL | [15] |
| 647V | Bladder Cancer | Moderate | Enfortumab Vedotin | Moderately Sensitive | [15] |
| UMUC-14 | Bladder Cancer | Detectable | Enfortumab Vedotin | Resistant | [15] |
| RT112 (Parental) | Bladder Cancer | High | Enfortumab Vedotin | N/A | [9] |
| RT112 (EV-Resistant) | Bladder Cancer | High | Enfortumab Vedotin | 4-5 fold increase vs. Parental | [9] |
Table 2: Summary of Enfortumab Vedotin (EV) Efficacy in Preclinical Xenograft Models
| Cancer Type | Xenograft Model | EV Dosing Regimen (Intravenous) | Outcome | Reference |
| Bladder Cancer | AG-B1 (Patient-Derived) | Single dose of 4 mg/kg | Tumor Regression | [11] |
| Breast Cancer | AG-Br7 (Patient-Derived) | Not specified | Tumor Regression | [11] |
| Pancreatic Cancer | AG-Panc4 (Patient-Derived) | Not specified | Significant Tumor Growth Inhibition | [11] |
| Lung Cancer | NCI-H322M (Cell Line-Derived) | Not specified | Significant Tumor Growth Inhibition | [11] |
Experimental Protocols
Protocol 1: Nectin-4 Cell Surface Expression by Flow Cytometry
Objective: To quantify the level of Nectin-4 expression on the surface of cancer cells.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% Fetal Bovine Serum)
-
Primary antibody: Anti-Nectin-4 antibody (e.g., clone #337516)
-
Isotype control antibody
-
Fluorochrome-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Harvest cells and prepare a single-cell suspension.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold FACS buffer to a concentration of 1x10^6 cells/100 µL.
-
Add the primary anti-Nectin-4 antibody or isotype control to the respective tubes at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of cold FACS buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of cold FACS buffer.
-
Analyze the samples on a flow cytometer.
Figure 2: Workflow for Nectin-4 cell surface staining.
Protocol 2: ADC Internalization Assay by Fluorescence Microscopy
Objective: To visualize the internalization of a fluorescently labeled anti-Nectin-4 ADC.
Materials:
-
Nectin-4 positive cells
-
Fluorescently labeled anti-Nectin-4 ADC
-
Poly-D-lysine coated coverslips in a 24-well plate
-
Complete cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA)
-
Fluorescence microscope
Procedure:
-
Seed Nectin-4 positive cells onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Add the fluorescently labeled ADC to the cells at a predetermined concentration.
-
Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
For a surface binding control, incubate one set of cells with the ADC at 4°C for 1 hour.
-
After incubation, wash the cells three times with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Internalized ADC will appear as punctate signals within the cytoplasm.
Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an anti-Nectin-4 therapy.
Materials:
-
Target cancer cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Anti-Nectin-4 therapy (e.g., enfortumab vedotin)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[16]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of medium.[10]
-
Allow cells to adhere overnight at 37°C.
-
Prepare serial dilutions of the anti-Nectin-4 therapy in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted drug or vehicle control.
-
Incubate for 72-144 hours at 37°C.[10]
-
Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[16]
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 3: Workflow for an MTT-based cytotoxicity assay.
Protocol 4: Immunohistochemistry (IHC) for Nectin-4 Expression
Objective: To assess the expression and localization of Nectin-4 in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: Anti-Nectin-4 antibody
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate with the primary anti-Nectin-4 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Evaluate staining under a microscope.
Scoring (H-Score): The H-score is calculated as the sum of the products of the staining intensity (0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of cells stained at that intensity.[17][18][19] H-Score = [1 x (% of weakly stained cells)] + [2 x (% of moderately stained cells)] + [3 x (% of strongly stained cells)] The final score ranges from 0 to 300.[19]
Logical Relationship for Troubleshooting Resistance
Figure 4: Logical workflow for investigating EV resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted therapeutic strategies for Nectin-4 in breast cancer: Recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Enfortumab Vedotin Antibody-Drug Conjugate Targeting Nectin-4 Is a Highly Potent Therapeutic Agent in Multiple Preclinical Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Strategies to overcome resistance to enfortumab vedotin and pembrolizumab for patients with urothelial carcinoma: harnessing present knowledge for future advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterogeneity in NECTIN4 expression across molecular subtypes of urothelial cancer mediates sensitivity to enfortumab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. mdpi.com [mdpi.com]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Nectin-4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Nectin-4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of off-target effects observed with Nectin-4 inhibitors?
A1: Off-target effects of Nectin-4 inhibitors can be broadly categorized into two main types:
-
On-target, off-tumor toxicities: These occur when the inhibitor binds to Nectin-4 expressed on healthy tissues. Given that Nectin-4 is present in normal tissues like skin, salivary glands, and the corneal epithelium, this can lead to specific side effects.[1][2] For the antibody-drug conjugate (ADC) enfortumab vedotin, this is a key consideration.[3]
-
Off-target, off-site toxicities: These effects are not related to Nectin-4 binding and are typically caused by the inhibitor interacting with other unintended molecules or, in the case of ADCs, the premature release and systemic exposure to the cytotoxic payload.[3] For enfortumab vedotin, the payload monomethyl auristatin E (MMAE) can cause off-target effects.[4][5][6]
Q2: What are the most commonly reported clinical off-target effects for enfortumab vedotin?
A2: In clinical studies and real-world analyses of enfortumab vedotin, the most frequently observed treatment-related adverse events (TRAEs) include:
-
Dermatologic Toxicities: Rash and pruritus are very common, which is anticipated due to Nectin-4 expression in the skin.[2][7]
-
Peripheral Neuropathy: This is a significant off-target effect, likely attributable to the MMAE payload.[4][7]
-
Fatigue: A common side effect in patients receiving enfortumab vedotin.[7]
-
Ocular Toxicity: Though less frequent, eye-related side effects are a concern due to Nectin-4 expression in the cornea.[7][8]
-
Myelosuppression: Adverse events such as neutropenia and anemia have been reported.[4]
-
Dysgeusia: Alteration in taste is another potential on-target, off-tumor effect due to Nectin-4 expression in salivary glands.[1]
Q3: How can I differentiate between on-target and off-target cytotoxicity in my cell-based assays?
A3: To distinguish between on-target and off-target cytotoxicity, you can perform the following experiments:
-
Use a Nectin-4 Negative Cell Line: Test your inhibitor on a cell line that does not express Nectin-4. Any observed cytotoxicity is likely due to off-target effects.
-
Rescue Experiments: If the inhibitor's cytotoxic effect is on-target, you may be able to "rescue" the cells by manipulating downstream signaling components of the Nectin-4 pathway.
-
Competitive Binding Assays: Use a known Nectin-4 ligand or antibody to see if it can block the cytotoxic effects of your inhibitor.
-
CRISPR/Cas9 Knockout: Generate a Nectin-4 knockout cell line from your parental cells. If the inhibitor is still cytotoxic in the knockout cells, the effect is off-target.
Q4: What are the known signaling pathways modulated by Nectin-4 that could be affected by on-target, off-tumor binding?
A4: Nectin-4 is known to modulate several signaling pathways that are crucial for cell proliferation, migration, and adhesion. On-target binding of an inhibitor in healthy tissues expressing Nectin-4 could potentially disrupt these pathways:
-
PI3K/AKT Pathway: Nectin-4 can activate the PI3K/AKT signaling pathway, which is involved in cell growth and survival.[9][10][11][12]
-
Src/PI3K/AKT/eNOS Pathway: In endothelial cells, Nectin-4 binding can initiate this pathway, leading to angiogenesis.[10][13]
-
Rac1 Pathway: Nectin-4 can influence the activity of the small GTPase Rac1, which plays a role in cell migration and the formation of adherens junctions.[5][14]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in a Nectin-4 Negative Cell Line
Issue: You are observing significant cytotoxicity with your Nectin-4 inhibitor in a cell line that you have confirmed does not express Nectin-4.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition (for small molecule inhibitors) | 1. Perform a broad-panel kinase screen to identify potential off-target kinases. 2. If off-targets are identified, confirm their expression in your cell line. 3. Use a structurally different inhibitor of the identified off-target kinase to see if it phenocopies the observed cytotoxicity. |
| Payload-mediated toxicity (for ADCs) | 1. Test the free payload (e.g., MMAE) on the Nectin-4 negative cell line to determine its intrinsic cytotoxicity. 2. Evaluate the stability of your ADC's linker in culture medium to check for premature payload release. |
| General compound toxicity | 1. Assess cell morphology for signs of non-specific toxicity (e.g., membrane blebbing at high concentrations). 2. Ensure the vehicle control (e.g., DMSO) is at a non-toxic concentration. |
Guide 2: High Variability in In Vitro Cytotoxicity Assays
Issue: You are getting inconsistent IC50 values for your Nectin-4 inhibitor in your cytotoxicity assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density | 1. Ensure accurate cell counting and even distribution of cells in the microplate wells. 2. Check for edge effects in the plate and consider not using the outer wells for measurements. |
| Variation in inhibitor concentration | 1. Prepare fresh serial dilutions of the inhibitor for each experiment. 2. Verify the stock concentration and solubility of your inhibitor. |
| Cell line instability | 1. Use cells from a consistent passage number for all experiments. 2. Periodically verify Nectin-4 expression levels in your cell line via flow cytometry or Western blot. |
| Assay timing and payload mechanism (for ADCs) | 1. For payloads that are cell-cycle dependent (e.g., tubulin inhibitors like MMAE), ensure the incubation time is sufficient to observe the effect (e.g., 72-96 hours).[11] |
Quantitative Data Summary
Table 1: Clinical Adverse Events of Special Interest with Enfortumab Vedotin (Monotherapy)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Neuropathy | 36% | Not specified |
| Dermatologic Toxicities | 27% | Not specified |
| Fatigue | Not specified | 3% (led to discontinuation) |
Data from the UNITE study, a multicenter retrospective analysis of patients with advanced urothelial carcinoma.[15]
Table 2: Example IC50 Data for a Hypothetical Small Molecule Nectin-4 Inhibitor vs. Off-Target Kinases
| Target | IC50 (nM) |
| Nectin-4 (On-Target) | 10 |
| Kinase A (Off-Target) | 500 |
| Kinase B (Off-Target) | >10,000 |
| Kinase C (Off-Target) | 850 |
This table is for illustrative purposes to show how selectivity is quantified.
Experimental Protocols
Protocol 1: In Vitro Off-Target Cytotoxicity Assessment
Objective: To determine if a Nectin-4 inhibitor exhibits cytotoxicity in a Nectin-4 negative cell line.
Materials:
-
Nectin-4 positive cell line (e.g., HT-1376)
-
Nectin-4 negative cell line (e.g., determined by screening)
-
Nectin-4 inhibitor
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed both Nectin-4 positive and Nectin-4 negative cells in separate 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the Nectin-4 inhibitor and a vehicle control. Add the diluted inhibitor to the appropriate wells.
-
Incubation: Incubate the plates for a duration appropriate for the inhibitor's mechanism of action (e.g., 72 hours for small molecules, 96 hours for MMAE-based ADCs).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value for each cell line.
Protocol 2: Kinase Selectivity Profiling for Small Molecule Inhibitors
Objective: To identify potential off-target kinases for a small molecule Nectin-4 inhibitor.
Methodology:
This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: Provide a sample of your inhibitor at a specified concentration.
-
Kinase Panel Screening: The inhibitor is screened against a large panel of purified kinases (e.g., >400 kinases) at a fixed ATP concentration. The activity of each kinase is measured in the presence of your inhibitor.
-
Data Analysis: The percentage of inhibition for each kinase is reported.
-
Follow-up (Optional): For any identified "hits" (kinases with significant inhibition), you can request IC50 determination to quantify the potency of your inhibitor against these off-targets.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that a small molecule Nectin-4 inhibitor binds to Nectin-4 in a cellular context and to identify potential off-targets.
Materials:
-
Cells expressing Nectin-4
-
Nectin-4 inhibitor
-
Vehicle control
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-Nectin-4 antibody
Methodology:
-
Cell Treatment: Treat cultured cells with the Nectin-4 inhibitor or vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Nectin-4 at each temperature point using Western blotting.
-
Data Analysis: A ligand-bound protein will be more thermally stable and will remain in the supernatant at higher temperatures compared to the unbound protein. This shift in the melting curve confirms target engagement. This method can be adapted to a proteome-wide scale using mass spectrometry to identify off-target binding.[16][17][18]
Visualizations
Caption: Nectin-4 signaling pathways potentially disrupted by inhibitors.
Caption: Workflow for investigating potential off-target effects.
Caption: Troubleshooting logic for variable cytotoxicity assay results.
References
- 1. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 2. NECTIN-4 PET FOR OPTIMIZING ENFORTUMAB VEDOTIN DOSE-RESPONSE IN UROTHELIAL CARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment‐Related Adverse Events and Associated Outcomes in Patients With Advanced Urothelial Carcinoma Treated With Enfortumab Vedotin: Analysis of the UNITE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nectin-4 mutations causing ectodermal dysplasia with syndactyly perturb the rac1 pathway and the kinetics of adherens junction formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Identification of nectin-4 oncoprotein as a diagnostic and therapeutic target for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Nectin-4 ADC Toxicity Minimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to minimize the toxicity of Nectin-4 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving the toxicity of Nectin-4 ADCs?
A1: The toxicity associated with Nectin-4 ADCs stems from two primary mechanisms:
-
On-Target, Off-Tumor Toxicity: This is a major challenge where the ADC binds to Nectin-4 expressed on the surface of healthy tissues.[1] Nectin-4, while overexpressed in many tumors, is also present at low levels in normal adult tissues, particularly the skin, salivary glands, and esophagus.[1][2][3] This can lead to adverse events such as severe skin reactions (rashes, Stevens-Johnson syndrome), dysgeusia (taste distortion), and mucositis.[1][4] For instance, treatment-related skin reactions were observed in 55% of patients in enfortumab vedotin clinical trials.[1]
-
Off-Target, Payload-Dependent Toxicity: This occurs when the cytotoxic payload is released from the ADC prematurely in systemic circulation before reaching the tumor.[1][5] This "free" payload can then be taken up non-specifically by healthy cells, such as those in the bone marrow or liver, leading to toxicities like myelosuppression and hepatotoxicity.[5][] The stability of the linker connecting the antibody to the payload is a critical factor in mitigating this type of toxicity.[1][]
Q2: How does the choice of linker and payload affect the toxicity profile of a Nectin-4 ADC?
A2: The linker and payload are critical determinants of an ADC's therapeutic index (efficacy vs. toxicity).
-
Linker Stability: Linkers must be stable enough to remain intact in circulation but labile enough to release the payload inside the target cancer cell.[7][8]
-
Cleavable Linkers (e.g., valine-citrulline) are designed to be cleaved by enzymes like cathepsins inside the lysosome. While they can produce a potent "bystander effect" by allowing the released payload to kill neighboring tumor cells, poor stability can lead to premature payload release and off-target toxicity.[1][9]
-
Non-Cleavable Linkers release the payload only after complete degradation of the antibody within the lysosome. This generally leads to better stability and a more favorable tolerability profile but may reduce the bystander effect.[1]
-
-
Payload Potency and Mechanism: The choice of payload dictates the type and severity of potential toxicities.
-
Microtubule Inhibitors (e.g., MMAE, DM1) are highly potent but can cause peripheral neuropathy and neutropenia.[5][10]
-
DNA-damaging Agents (e.g., topoisomerase inhibitors like exatecan) offer an alternative mechanism of action that may be effective against slower-growing tumors and can present a different toxicity profile, potentially avoiding the typical neurotoxicities of auristatins.[][10][11] Novel Nectin-4 ADCs are being developed with such alternative payloads to improve safety.[11][12]
-
Q3: What are the emerging strategies to engineer less toxic Nectin-4 ADCs?
A3: Several innovative strategies are being employed to improve the safety profile of Nectin-4 ADCs:
-
Site-Specific Conjugation: Traditional conjugation methods create a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR). Highly-loaded ADCs (high DAR) are often unstable and clear rapidly, increasing off-target toxicity.[1] Site-specific conjugation technologies produce a homogeneous ADC population with a defined DAR, leading to improved pharmacokinetics and a wider therapeutic window.[7][13]
-
Hydrophilic Linkers and PEGylation: Incorporating polyethylene glycol (PEG) or other hydrophilic spacers into the linker can shield the hydrophobic payload.[14] This modification has been shown to improve ADC hydrophilicity, leading to better pharmacokinetics, increased tolerability, and reduced non-specific uptake by healthy tissues.[1][14]
-
Antibody Engineering: Modifying the antibody's Fc region can reduce non-specific uptake mediated by Fcγ receptors on immune cells, potentially lowering off-target toxicity.[9][13] Additionally, modulating the antibody's affinity for Nectin-4 could optimize tumor targeting while minimizing binding to normal tissues with lower antigen expression.[13]
-
Novel Payloads: Researchers are moving beyond traditional chemotherapy agents and exploring novel payloads like immune-stimulating agents (e.g., TLR agonists), PROTACs (PROteolysis TArgeting Chimeras), and radionuclides to offer different mechanisms of action with potentially better safety profiles.[15][16][17]
Troubleshooting Guide
Problem 1: Severe skin rash and dermatologic toxicity observed in preclinical in vivo models.
-
Potential Cause: This is a known on-target, off-tumor toxicity due to Nectin-4 expression in keratinocytes of the epidermis.[1][18] The ADC binds to Nectin-4 in the skin, leading to the internalization of the cytotoxic payload and subsequent cell death, causing inflammation and rash.
-
Troubleshooting Steps & Solutions:
-
Re-evaluate Dosing Regimen: Modifying the dosing schedule can significantly improve tolerability. Investigate fractionated dosing (splitting the dose into smaller, more frequent administrations) or extended dosing intervals to allow for recovery of healthy tissues.[13]
-
Assess Linker-Payload Contribution: If using a highly potent payload with a cleavable linker, consider whether the bystander effect is exacerbating skin toxicity. Compare the current ADC with a variant using a non-cleavable linker or a less potent payload in a targeted keratinocyte toxicity assay (see Protocol 2).
-
Explore Alternative Payloads: The payload itself is the ultimate driver of toxicity. The Nectin-4 ADC BAT8007 uses a topoisomerase I inhibitor (Exatecan) instead of MMAE to change the mechanism of cell killing and potentially alter the toxicity profile.[11] Consider synthesizing a variant of your ADC with a different class of payload.
-
Prophylactic or Concomitant Treatment: In clinical settings, topical corticosteroids are often used to manage skin reactions. While challenging to model preclinically, consider study designs that incorporate topical anti-inflammatory agents to assess their potential to mitigate skin toxicity without compromising anti-tumor efficacy.
-
Problem 2: High levels of neutropenia and/or peripheral neuropathy are limiting the Maximum Tolerated Dose (MTD).
-
Potential Cause: These toxicities are characteristic of microtubule-inhibiting payloads like MMAE and maytansinoids (DM1).[5] The premature release of the payload from the ADC in circulation can damage hematopoietic progenitor cells (neutropenia) and neurons (neuropathy).
-
Troubleshooting Steps & Solutions:
-
Improve Linker Stability: Premature payload release is a primary suspect. Evaluate the stability of your linker in plasma ex vivo. Consider re-engineering the ADC with a more stable linker technology, such as those incorporating PEGylation or using site-specific conjugation for a more defined and stable product.[1][14] The ADC 9MW2821 utilizes a novel linker for a more robust attachment of MMAE, resulting in reduced off-target drug in circulation.[11]
-
Change Payload Class: If linker optimization is insufficient, the payload class is the next target. Switching from a microtubule inhibitor to a DNA-damaging agent (e.g., a topoisomerase I inhibitor) is a validated strategy to circumvent these specific toxicities.[10][11]
-
Reduce Drug-to-Antibody Ratio (DAR): A lower DAR often correlates with improved safety and pharmacokinetics. If using a random conjugation method, refine the process to target a lower average DAR. If using site-specific technology, produce ADCs with a DAR of 2 and compare their MTD and efficacy against those with a DAR of 4.
-
Implement an Inverse Targeting Strategy: A novel approach involves the co-administration of payload-binding antibody fragments. These fragments can "mop up" any prematurely released payload from the plasma, neutralizing it and facilitating its clearance, thereby reducing exposure to non-tumor tissues.[13]
-
Quantitative Data Summary
Table 1: Comparison of Next-Generation Nectin-4 ADCs and Associated Toxicities
| ADC Name | Payload | Linker Technology | Key Preclinical/Clinical Safety Findings | Reference(s) |
| Enfortumab Vedotin (EV) | MMAE | Protease-cleavable (vc) | Common TRAEs (≥20%): Rash, peripheral neuropathy, fatigue, hyperglycemia. Grade ≥3 skin reactions in 13% of patients. | [1] |
| 9MW2821 | MMAE | Thioether linker (IDconnect) | Designed for higher stability and homogeneous DAR. Most common Grade ≥3 TRAEs: Neutrophil count decreased (27.9%), WBC count decreased (23.3%), Anemia (8.3%), Rash (5.0%). | [11][19] |
| ETx-22 (LY4101174) | Exatecan (Topoisomerase I Inhibitor) | Glucuronide linker | High DAR (8:1). In monkeys, showed no signs of significant skin toxicity. Half-life supports less frequent dosing. | [12][20] |
| BAT8007 | Exatecan (Topoisomerase I Inhibitor) | Not specified | Replaces MMAE to change the mechanism of tumor killing and potentially mitigate MMAE-associated toxicities. | [11] |
| GLR1059 | Novel Mechanism Payload | Not specified | In humanized nectin-4 mice, showed significantly reduced incidence and severity of skin toxicity compared to EV (1/6 vs 6/6). | [21] |
TRAEs: Treatment-Related Adverse Events
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assay
This protocol determines the potency (IC50) of a Nectin-4 ADC on target-expressing cancer cells.
-
Cell Seeding: Plate Nectin-4 positive cancer cells (e.g., RT112, SUM190) in a 96-well plate at a density of 5,000-10,000 cells/well. Plate Nectin-4 negative cells (e.g., CHO-K1) as a negative control. Allow cells to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the Nectin-4 ADC and a non-targeting control ADC in complete cell culture medium. Typical concentration ranges span from 0.01 ng/mL to 1000 ng/mL.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared ADC dilutions to the respective wells. Include wells with untreated cells (medium only) as a viability control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or spectrophotometer.
-
Analysis: Normalize the data to the untreated control wells. Plot the cell viability (%) against the logarithm of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Keratinocyte Co-culture Assay for Skin Toxicity Assessment
This protocol models the on-target, off-tumor toxicity in skin.
-
Cell Culture: Culture human epidermal keratinocytes (e.g., HaCaT) and a Nectin-4 positive cancer cell line separately. Confirm Nectin-4 expression levels via flow cytometry or Western blot.
-
Co-culture Seeding: In a 96-well plate, seed keratinocytes to form a confluent monolayer. Once confluent, seed fluorescently-labeled Nectin-4 positive cancer cells on top at a low density.
-
ADC Treatment: Prepare serial dilutions of the Nectin-4 ADC and relevant controls (e.g., non-targeting ADC, free payload) and add them to the co-culture wells.
-
Incubation: Incubate for 72-96 hours.
-
Imaging and Analysis:
-
Use a high-content imaging system to quantify the number of surviving fluorescent cancer cells (to assess efficacy).
-
In parallel, measure the viability of the total well population (predominantly keratinocytes) using a standard viability assay (e.g., CellTiter-Glo®) to assess toxicity.
-
-
Interpretation: An ideal ADC will show potent killing of the cancer cells with minimal impact on the viability of the underlying keratinocyte monolayer. This assay can be used to compare the relative skin safety of different ADC formats (e.g., different linkers or payloads).
Visualizations
Caption: Mechanisms of Nectin-4 ADC efficacy and toxicity.
Caption: Troubleshooting workflow for high Nectin-4 ADC toxicity.
Caption: Iterative workflow for developing safer Nectin-4 ADCs.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bacteriophage.news [bacteriophage.news]
- 5. Off-Target Toxicity of Antibody-Drug Conjugates (ADCs): How to Break Through the Efficacy-Safety Balance Challenge?- [bio-equip.cn]
- 7. Next-Generation ADCs: Innovations in Conjugation, Payloads, and Clinical Impact - hubXchange [hub-xchange.com]
- 8. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights into Anti-Nectin4-VcMMAE-Induced Ocular Toxicity: From Cellular Uptake Pathways to Molecular Modification [mdpi.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 12. Anti-Nectin-4 ETx-22 overcomes on-target skin toxicities | BioWorld [bioworld.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Innovative payloads for ADCs in cancer treatment: moving beyond the selective delivery of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Innovative payloads for ADCs in cancer treatment: moving beyond the selective delivery of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
- 20. vjoncology.com [vjoncology.com]
- 21. aacrjournals.org [aacrjournals.org]
Technical Support Center: Nectin-4 Expression for Targeted Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments aimed at enhancing Nectin-4 expression for targeted therapies.
Section 1: Frequently Asked Questions (FAQs) on Nectin-4 Upregulation
This section addresses common questions regarding the rationale and methods for enhancing Nectin-4 expression.
Q1: Why is it necessary to enhance Nectin-4 expression for targeted therapies?
A: Nectin-4 is a well-established target for antibody-drug conjugates (ADCs), most notably enfortumab vedotin (EV), which is approved for urothelial carcinoma.[1][2] The efficacy of such targeted therapies is directly dependent on the level of Nectin-4 expression on the tumor cell surface.[3][4] While many tumors like bladder, breast, and lung cancer overexpress Nectin-4, expression can be heterogeneous or low in some patients or tumor subtypes.[5][6] Low or absent membranous Nectin-4 expression is associated with resistance to EV.[3][4] Therefore, strategies to enhance its expression could potentially increase the efficacy of Nectin-4-targeted ADCs, sensitize resistant tumors, and expand the patient population eligible for these treatments.
Q2: What are the known strategies to pharmacologically upregulate Nectin-4 expression?
A: Research has identified a few pharmacological strategies that can increase Nectin-4 expression in cancer cells. These approaches can be used to "prime" tumors for Nectin-4 targeted therapy.
-
FGFR Inhibition: In urothelial carcinoma cell lines with Fibroblast Growth Factor Receptor 3 (FGFR3) alterations, treatment with the FGFR inhibitor erdafitinib has been shown to increase Nectin-4 protein levels.[7] This suggests a potential synergistic combination where FGFR inhibition sensitizes the tumor to subsequent Nectin-4 targeted ADC therapy.[7] The upregulation persists even after the withdrawal of erdafitinib, indicating that intermittent dosing may be sufficient.[7]
-
Chemotherapy Agents: Long-term treatment with the standard chemotherapy agent 5-fluorouracil (5-FU) has been observed to upregulate Nectin-4 expression in human colon cancer cells.[8] This induced overexpression was linked to increased resistance to 5-FU itself but presents an opportunity for sequential therapy with a Nectin-4 targeting agent.
Q3: Which key signaling pathways are involved in Nectin-4's function and regulation?
A: Nectin-4 is involved in multiple signaling pathways that promote tumor progression, primarily the PI3K/AKT pathway. This pathway is crucial for processes like cell proliferation, migration, invasion, and survival.[1][9][10] Nectin-4 can activate the PI3K/AKT cascade, which in turn can lead to the activation of NF-κB, promoting epithelial-mesenchymal transition (EMT).[1][11] Additionally, under hypoxic conditions, the extracellular domain of Nectin-4 can be shed by ADAM metalloproteases.[2][12] This soluble Nectin-4 can then interact with other receptors on endothelial cells to promote angiogenesis, also through PI3K/AKT signaling.[2][12][13]
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental challenges encountered when assessing Nectin-4 expression.
Q1: My target cell line shows low or no Nectin-4 expression by Flow Cytometry or IHC. What are the next steps?
A: First, confirm that the cell line is expected to express Nectin-4. Expression is highly variable across cancer types and even within subtypes.[6] For example, Nectin-4 is enriched in luminal subtypes of bladder cancer.[4]
If the cell line is expected to be positive, consider the following:
-
Validate the Antibody: Ensure your primary antibody is specific and validated for the application (FACS vs. IHC). Run positive and negative controls. For example, the 22Rv1 and LNCaP prostate cancer cell lines are Nectin-4 positive, while PC-3 is negative.[14]
-
Check mRNA Expression: Use quantitative PCR (qPCR) to measure the mRNA levels of the Nectin-4 gene (PVRL4). If mRNA is present, the issue may be with protein translation, stability, or localization.
-
Optimize Staining Protocol: For IHC, ensure proper antigen retrieval and antibody incubation times. For FACS, check for proper cell permeabilization if you are trying to detect total protein instead of just surface protein.
-
Consider a Different Cell Line: If endogenous expression is truly too low for your experiment, you may need to use a cell line known for higher expression or create a stable cell line that overexpresses Nectin-4.[4]
Q2: My qPCR results show high PVRL4 (Nectin-4) mRNA, but I detect low surface protein via FACS. What could be the cause?
A: This discrepancy is common and can be attributed to several post-transcriptional and post-translational mechanisms:
-
Protein Internalization: As a target for ADCs, Nectin-4 is known to be internalized after antibody binding.[1][15] The basal rate of internalization might be high in some cell lines, reducing the amount present on the surface at any given time.
-
Ectodomain Shedding: As mentioned, metalloproteases like ADAM10 and ADAM17 can cleave the extracellular domain of Nectin-4, especially under hypoxic conditions.[12][13] This releases a soluble form and reduces the amount of full-length protein on the cell membrane. You can test for soluble Nectin-4 in the cell culture supernatant via ELISA.[6]
-
Protein Degradation: The protein may be rapidly degraded through lysosomal or proteasomal pathways.
-
Subcellular Localization: A significant portion of Nectin-4 protein may be localized in the cytoplasm rather than trafficked to the cell membrane.[3][8] While membrane expression is key for ADCs, cytoplasmic staining is also frequently observed in IHC.
Q3: My Immunohistochemistry (IHC) results for Nectin-4 are inconsistent across tissue samples. How can I improve reliability?
A: Inconsistency in IHC can stem from both pre-analytical and analytical variables.
-
Standardize Fixation: Ensure all tissue samples are fixed for a consistent duration in the same fixative (e.g., 10% neutral buffered formalin). Over- or under-fixation can mask epitopes or lead to poor tissue morphology.
-
Optimize Antigen Retrieval: The method of heat-induced epitope retrieval (HIER) is critical. The pH of the retrieval buffer and the heating time/temperature should be rigorously optimized and standardized.
-
Use a Validated Antibody and Protocol: Use an antibody concentration determined through careful titration. Include positive control tissues (e.g., urothelial carcinoma, skin) and negative controls on every slide batch to ensure the staining is specific and consistent.[3][16]
-
Implement a Standardized Scoring System: Use a semi-quantitative method like the H-score, which considers both the intensity of the staining and the percentage of positive cells.[3] This reduces subjectivity. Only specific membranous expression should be scored as it is the biological prerequisite for EV binding.[3]
Section 3: Experimental Protocols & Workflows
This section provides summarized methodologies for key experiments related to enhancing and measuring Nectin-4.
Workflow for Assessing a Nectin-4 Upregulation Strategy
The following workflow outlines the steps to test if a compound can enhance Nectin-4 expression and subsequently increase ADC-mediated cytotoxicity.
Protocol 1: Quantification of Nectin-4 Surface Expression by Flow Cytometry
-
Cell Preparation: Harvest cultured cells using a non-enzymatic dissociation solution to preserve surface proteins. Wash the cells with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Staining: Resuspend a single-cell suspension (e.g., 1 x 10^6 cells) in FACS buffer. Add a validated anti-human Nectin-4 primary antibody conjugated to a fluorophore (or an unconjugated primary followed by a fluorescent secondary antibody).[14] Include an isotype control with the same fluorophore.
-
Viability Dye: Add a viability dye (e.g., Zombie NIR, DAPI) to exclude dead cells from the analysis, as they can bind antibodies non-specifically.[14]
-
Incubation: Incubate cells on ice or at 4°C for 30-60 minutes, protected from light.
-
Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live, single-cell population. Compare the fluorescence intensity (MFI - Mean Fluorescence Intensity) of the Nectin-4 stained cells to the isotype control to determine the level of surface expression.[17]
Protocol 2: Assessment of Nectin-4 Expression by Immunohistochemistry (IHC)
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a validated retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate sections with a validated anti-Nectin-4 primary antibody at a pre-optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply a polymer-based HRP-conjugated secondary antibody. Visualize with a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
Counterstain and Mounting: Lightly counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.
-
Scoring: Evaluate only the membranous staining in tumor cells. Use the H-score method: H-score = Σ (Intensity × Percentage of cells) = [1 × (% cells with weak staining)] + [2 × (% cells with moderate staining)] + [3 × (% cells with strong staining)]. The final score ranges from 0 to 300.[3]
Section 4: Quantitative Data Summary
This section provides tables summarizing Nectin-4 expression across various cancers to aid in experimental design and data interpretation.
Table 1: Nectin-4 (PVRL4) mRNA Expression in Breast Cancer Subtypes
| Subtype | NECTIN4 Expression (Medium/High) | Median Expression (TPM) | NECTIN4 Amplification |
| HR+/HER2- | 28% (149/530) | 77.8 | 15% |
| HER2+ | 29% (32/112) | 73.7 | 15% |
| TNBC | 49% (59/120) | 99.7 | 21% |
| Normal Breast Tissue | N/A | 16.7 - 47.0 | N/A |
| (Data sourced from The Cancer Genome Atlas (TCGA) and GTEx)[16] |
Table 2: Nectin-4 Protein Expression in Various Cancers (IHC)
| Cancer Type | Percentage of Nectin-4 Positive Samples | Reference |
| Urothelial Carcinoma | 58% - 87% | [1] |
| Breast Cancer (Ductal) | 61% | [6] |
| Breast Cancer (Lobular) | 6% | [6] |
| Ovarian Cancer | ~50% of cell lines | [6] |
| Pancreatic Cancer | Associated with Ki67 and VEGF expression | [1] |
| Colorectal Cancer | 70.6% (48/68) | [18] |
| Esophageal Cancer | High expression associated with shorter OS | [1] |
| (Expression percentages can vary significantly based on cohort, antibody, and scoring methodology) |
References
- 1. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 2. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Heterogeneity in NECTIN4 expression across molecular subtypes of urothelial cancer mediates sensitivity to enfortumab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nectin-4 expression patterns and therapeutics in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nectin-4 is a new histological and serological tumor associated marker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nectin-4: New Antibody-Drug Conjugate (ADC) Target | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nectin‑4 – A Promising Target in Antibody‑Drug Conjugate (ADC) Therapy-DIMA BIOTECH [dimabio.com]
- 14. Exploring membranous NECTIN‐4 expression patterns and enfortumab vedotin response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. betalifesci.com [betalifesci.com]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. researchgate.net [researchgate.net]
- 18. Upregulation of nectin-4 is associated with ITGB1 and vasculogenic mimicry and may serve as a predictor of poor prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Nectin-4 antibody non-specific binding
Welcome to the technical support center for Nectin-4 antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to the use of Nectin-4 antibodies in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is Nectin-4 and why is it a significant target in research?
Nectin-4, also known as Poliovirus Receptor-Related 4 (PVRL4), is a transmembrane cell adhesion molecule belonging to the nectin family.[1] It plays a crucial role in the formation of adherens junctions.[1] Nectin-4 is highly expressed in various cancers, including breast, lung, ovarian, and urothelial carcinomas, while having limited expression in normal adult tissues, making it a promising biomarker and therapeutic target.[2][3] Its overexpression is often associated with poor prognosis in several cancer types.
Q2: What are the common applications for Nectin-4 antibodies?
Nectin-4 antibodies are utilized in a range of immunoassays to detect and quantify Nectin-4 expression. Common applications include:
-
Immunohistochemistry (IHC) for visualizing Nectin-4 in tissue sections.[4][5]
-
Western Blotting (WB) for detecting Nectin-4 protein in cell lysates or tissue homogenates.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying soluble Nectin-4 in serum, plasma, or cell culture supernatants.[6][7][8]
-
Flow Cytometry for analyzing Nectin-4 expression on the cell surface.[9][10]
-
Immunocytochemistry/Immunofluorescence (ICC/IF) for localizing Nectin-4 within cells.[11]
Q3: My Nectin-4 antibody is not showing a signal in my Western Blot. What could be the issue?
Several factors could lead to a weak or absent signal in a Western Blot. Consider the following:
-
Antibody Activity: Ensure the antibody is validated for Western Blotting and has been stored correctly. Avoid repeated freeze-thaw cycles.
-
Protein Abundance: The target protein may be in low abundance in your sample. Increase the amount of protein loaded onto the gel.
-
Transfer Issues: Verify that the protein has transferred efficiently from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane.
-
Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[12]
-
Secondary Antibody: Ensure your secondary antibody is compatible with the primary antibody's host species and is not expired.
-
Detection Reagents: Confirm that your detection reagents (e.g., ECL substrate) are fresh and active.[13]
Q4: Are there known cross-reactivity issues with Nectin-4 antibodies?
Some manufacturers state that their Nectin-4 antibodies are not predicted to cross-react with other Nectin family members based on sequence alignment. However, it is always best practice to validate antibody specificity in your experimental context. Using a monoclonal antibody can reduce the likelihood of cross-reactivity compared to a polyclonal antibody.[14]
Troubleshooting Guides: Non-Specific Binding
Non-specific binding is a common challenge in immunoassays, leading to high background and potentially false-positive results. The following guides provide structured troubleshooting for different applications.
Immunohistochemistry (IHC) Troubleshooting
Issue: High background or non-specific staining in my Nectin-4 IHC experiment.
| Potential Cause | Troubleshooting Step | Detailed Recommendation |
| Insufficient Blocking | Optimize blocking step | Use a blocking serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary). Increase blocking time to 30-60 minutes at room temperature. Common blocking agents include Bovine Serum Albumin (BSA) (1-5%) and non-fat dry milk (0.1-3%).[15] |
| Endogenous Enzyme Activity | Quench endogenous peroxidases/phosphatases | For HRP-conjugated secondaries, incubate slides in 0.3-3% hydrogen peroxide (H₂O₂) for 10-15 minutes. For AP-conjugated secondaries, add levamisole to the substrate solution. |
| Primary Antibody Concentration Too High | Titrate primary antibody | Perform a dilution series of the primary antibody to find the optimal concentration that provides a strong specific signal with low background. A common starting range for IHC is 1:100 to 1:1000.[14] |
| Secondary Antibody Cross-Reactivity | Use pre-adsorbed secondary antibodies | Use a secondary antibody that has been cross-adsorbed against the species of your sample tissue to minimize binding to endogenous immunoglobulins. |
| Improper Fixation or Antigen Retrieval | Optimize sample preparation | Over-fixation can lead to high background. Ensure the fixation time is appropriate for the tissue size. Optimize the antigen retrieval method (heat-induced or enzymatic) as harsh conditions can sometimes increase non-specific binding.[4] |
| Tissue Drying | Maintain sample hydration | Do not allow the tissue sections to dry out at any stage of the staining protocol. |
Western Blot (WB) Troubleshooting
Issue: Multiple non-specific bands are appearing on my Nectin-4 Western Blot.
| Potential Cause | Troubleshooting Step | Detailed Recommendation | | :--- | :--- | Detailed Recommendation | | Inadequate Blocking | Optimize blocking buffer and time | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Test different blocking agents such as 5% non-fat dry milk or 3-5% BSA in TBST. Milk can sometimes mask certain antigens.[16] | | Primary Antibody Concentration Too High | Reduce primary antibody concentration | Titrate the primary antibody to a lower concentration. High concentrations increase the likelihood of binding to low-affinity, non-target proteins.[12][17] | | Insufficient Washing | Increase wash steps | Increase the number and duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a detergent like 0.05-0.1% Tween 20.[13] | | Secondary Antibody Non-Specificity | Run a secondary antibody control | Incubate a blot with only the secondary antibody to check for non-specific binding. If bands appear, consider using a different secondary antibody or one that has been pre-adsorbed.[18] | | Protein Degradation | Use fresh samples and protease inhibitors | Ensure samples are fresh and have been handled with protease inhibitors to prevent degradation, which can result in multiple lower molecular weight bands.[13] |
Experimental Protocols
Optimized Immunohistochemistry (IHC) Staining Protocol for Nectin-4
This protocol is a general guideline and may require optimization for your specific antibody and tissue type.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 3 min each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or Tris-EDTA (pH 9.0) at 95-100°C for 20-30 minutes. An IHC staining protocol for a monoclonal anti-Nectin-4 antibody used an antigen retrieval buffer (Cc1 from Ventana) for 64 minutes at 91°C.[4]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block (for HRP detection):
-
Incubate sections in 3% H₂O₂ in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the Nectin-4 primary antibody in blocking buffer to its optimal concentration (e.g., a starting dilution of 1:100). One protocol specifies a 32-minute incubation at 37°C.[4] Alternatively, incubate overnight at 4°C.
-
Wash slides 3 x 5 minutes in PBS with 0.05% Tween 20.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash slides 3 x 5 minutes in PBS with 0.05% Tween 20.
-
-
Detection:
-
If using an avidin-biotin complex (ABC) method, incubate with ABC reagent for 30 minutes.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Wash with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
General Western Blot Protocol for Nectin-4
-
Sample Preparation:
-
Lyse cells or homogenize tissue in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the Nectin-4 primary antibody in the blocking buffer (e.g., 1:1000).
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane 3 x 10 minutes with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane 3 x 10 minutes with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Signaling Pathways and Workflows
Nectin-4 Signaling Pathway
Nectin-4 is involved in multiple signaling pathways that promote cancer progression. It can activate the PI3K/AKT pathway, which in turn can activate NF-κB, promoting cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[19][20][21][22] Additionally, soluble Nectin-4 can interact with integrin-β4 on endothelial cells to promote angiogenesis via the Src/PI3K/AKT/eNOS pathway.[2] Nectin-4 also acts as a ligand for the immune checkpoint receptor TIGIT, leading to the inhibition of natural killer (NK) cell and T cell activity.[23][24][25][26][27]
Nectin-4 signaling pathways in cancer.
Experimental Workflow for Troubleshooting Non-Specific Binding
This workflow provides a logical sequence of steps to diagnose and resolve issues with non-specific antibody binding in immunoassays.
Workflow for troubleshooting non-specific binding.
References
- 1. Production and characterization of single-chain variable fragment antibodies targeting the breast cancer tumor marker nectin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 3. Targeting nectin-4 by antibody-drug conjugates for the treatment of urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membranous NECTIN-4 Expression Frequently Decreases during Metastatic Spread of Urothelial Carcinoma and Is Associated with Enfortumab Vedotin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Human Nectin-4 ELISA - Quantikine DNEC40: R&D Systems [rndsystems.com]
- 7. Human Nectin-4 ELISA Kit, colorimetric, 90-min ELISA (ab264607) | Abcam [abcam.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Exploring membranous NECTIN‐4 expression patterns and enfortumab vedotin response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Frontiers | Production and characterization of single-chain variable fragment antibodies targeting the breast cancer tumor marker nectin-4 [frontiersin.org]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. bosterbio.com [bosterbio.com]
- 17. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Strona domeny infona.pl [infona.pl]
- 21. A novel PI3K/AKT signaling axis mediates Nectin-4-induced gallbladder cancer cell proliferation, metastasis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nectin4 is a novel TIGIT ligand which combines checkpoint inhibition and tumor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Nectin4 is a novel TIGIT ligand which combines checkpoint inhibition and tumor specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Molecular and structural basis of TIGIT: Nectin-4 interaction, a recently discovered pathway crucial for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | TIGIT, the Next Step Towards Successful Combination Immune Checkpoint Therapy in Cancer [frontiersin.org]
Technical Support Center: Optimizing Cell Culture Conditions for Nectin-4 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell culture conditions for Nectin-4 studies.
Frequently Asked Questions (FAQs)
Q1: Which cell lines endogenously express Nectin-4?
A1: Nectin-4 expression is frequently observed in various cancer cell lines. High levels of Nectin-4 have been reported in urothelial, breast, ovarian, lung, and pancreatic cancer cell lines. For instance, MCF-7 (breast cancer) and HT1376 (bladder cancer) are commonly used models. Expression levels can vary, so it is crucial to verify Nectin-4 expression in your specific cell line and passage number.
Q2: How can I generate a stable cell line overexpressing Nectin-4?
A2: To create a stable cell line, you can transfect your target cells with an expression vector containing the Nectin-4 gene and a selectable marker, such as an antibiotic resistance gene (e.g., puromycin or neomycin). Following transfection, cells are cultured in a medium containing the selective antibiotic. This process eliminates non-transfected cells, allowing for the isolation and expansion of colonies that have integrated the Nectin-4 gene into their genome. It is important to determine the optimal antibiotic concentration for your specific cell line by performing a kill curve experiment prior to selection.
Q3: What is the typical subcellular localization of Nectin-4?
A3: Nectin-4 is a type I transmembrane protein. In well-differentiated epithelial cells, it is primarily localized to the cell membrane, specifically at adherens junctions, where it is involved in cell-cell adhesion. In cancer cells, its localization can be both membranous and cytoplasmic.[1] A soluble form of Nectin-4 can also be shed from the cell surface and detected in cell culture supernatant.[2]
Q4: What are the key signaling pathways involving Nectin-4?
A4: Nectin-4 is implicated in several signaling pathways that promote tumor progression, including proliferation, migration, and angiogenesis. The most well-documented is the PI3K/AKT pathway.[3] Nectin-4 can also interact with ErbB2 to enhance its activation and downstream signaling.[4] Additionally, soluble Nectin-4 can interact with integrin-β4 to promote angiogenesis through the Src, PI3K, and Akt pathways.[3]
Troubleshooting Guides
Low or No Nectin-4 Expression in Western Blot
| Potential Cause | Troubleshooting Step |
| Low endogenous expression in the chosen cell line. | Verify Nectin-4 expression levels in your cell line from literature or supplier data sheets. Consider using a positive control cell line known to express high levels of Nectin-4. |
| Suboptimal cell lysis. | Use a lysis buffer appropriate for membrane proteins, such as RIPA buffer, supplemented with a fresh protease inhibitor cocktail to prevent protein degradation.[5][6] Ensure complete cell lysis by sonication or mechanical disruption on ice.[7] |
| Insufficient protein loading. | Increase the amount of total protein loaded per well (typically 20-40 µg for whole-cell lysates). Perform a protein concentration assay (e.g., BCA) to ensure accurate loading. |
| Poor antibody performance. | Use a validated antibody for Western blotting at the recommended dilution (e.g., 0.1-1 µg/mL).[8] Ensure the primary antibody is compatible with the host species of your secondary antibody. |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining of the membrane. Optimize transfer time and voltage based on the molecular weight of Nectin-4 (~55-66 kDa). |
High Background in Flow Cytometry
| Potential Cause | Troubleshooting Step |
| Non-specific antibody binding. | Include an isotype control to determine the level of non-specific binding. Block Fc receptors on the cell surface using an Fc receptor blocking reagent before adding the primary antibody. |
| Dead cells. | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |
| Antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. A typical starting concentration is 0.25 µg per 10^6 cells.[8] |
| Insufficient washing. | Increase the number and volume of wash steps after antibody incubation to remove unbound antibodies. |
Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Variable Nectin-4 expression with cell confluence. | Standardize the cell seeding density and harvesting time point for all experiments. Monitor cell confluence and aim for consistency (e.g., 70-80% confluency).[9] |
| Passage number affecting cell phenotype. | Use cells within a consistent and low passage number range for all experiments, as prolonged culturing can alter protein expression and cell behavior. |
| Serum variability. | Use the same batch of fetal bovine serum (FBS) for a set of experiments to minimize variability in growth factors and other components that may influence Nectin-4 expression. |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes. |
Quantitative Data Summary
Table 1: Recommended Seeding Densities for Common Cell Lines
| Cell Line | Seeding Density (cells/cm²) | Culture Flask/Plate | Notes |
| MCF-7 | 8.0 x 10⁴ - 1.5 x 10⁵ | T-25 or T-75 Flask | Maintain confluency between 30-90%.[10] |
| HT1376 | 2.0 x 10⁴ - 4.0 x 10⁴ | 6-well plate | Aim for 80-90% confluency at the time of experiment.[5] |
| General | 2.0 x 10⁴ | 96-well plate | For cell-based assays such as proliferation or cytotoxicity.[11] |
Table 2: Recommended Antibody Concentrations for Nectin-4 Detection
| Application | Antibody Type | Recommended Concentration | Cell Line Example |
| Western Blot | Polyclonal | 0.1 - 1 µg/mL | Recombinant Human Nectin-4[8] |
| Western Blot | Polyclonal | 1:500 - 1:3000 dilution | 293T, A431[1] |
| Flow Cytometry | Polyclonal | 0.25 µg / 10⁶ cells | MCF-7[8] |
| Flow Cytometry | Recombinant | 1:50 dilution | MCF-7[12] |
| Immunohistochemistry | Polyclonal | 5 - 15 µg/mL | Human Placenta Tissue[8] |
Experimental Protocols
Protocol 1: Western Blotting for Total Nectin-4
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[6]
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel (8-10% acrylamide).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nectin-4 (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Flow Cytometry for Cell Surface Nectin-4
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash the cells with ice-cold FACS buffer (PBS with 1-2% FBS).
-
Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.
-
-
Fc Receptor Blocking:
-
(Optional but recommended) Add an Fc receptor blocking antibody and incubate for 10-15 minutes on ice to reduce non-specific binding.
-
-
Primary Antibody Staining:
-
Add the primary antibody against Nectin-4 (at the predetermined optimal concentration) to the cell suspension.
-
Incubate for 30-45 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Secondary Antibody Staining (if using an unconjugated primary antibody):
-
Resuspend the cell pellet in FACS buffer containing a fluorescently labeled secondary antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Viability Staining:
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., Propidium Iodide or a fixable viability dye) according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Acquire the data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis. Analyze the data using appropriate software, gating on the live, single-cell population.
-
Visualizations
References
- 1. Nectin 4 Polyclonal Antibody (PA5-30837) [thermofisher.com]
- 2. Nectin 4 Overexpression in Ovarian Cancer Tissues and Serum: Potential Role as a Serum Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Membranous NECTIN-4 Expression Frequently Decreases during Metastatic Spread of Urothelial Carcinoma and Is Associated with Enfortumab Vedotin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 10. mcf7.com [mcf7.com]
- 11. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: Enhancing the Stability of Recombinant Nectin-4 Protein
For researchers, scientists, and drug development professionals working with recombinant Nectin-4, ensuring its stability is paramount for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to troubleshoot common issues and improve the stability of your recombinant Nectin-4 protein.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in maintaining the stability of recombinant Nectin-4?
A1: The primary challenges include aggregation, degradation, and loss of biological activity. Nectin-4, a type I transmembrane glycoprotein, has a complex extracellular domain with three immunoglobulin-like loops that are prone to misfolding and aggregation, especially when expressed in bacterial systems.[1][2] Proteolytic degradation can also occur during purification and storage.
Q2: Which expression system is best for producing stable Nectin-4?
A2: While E. coli can be used for expressing domains of Nectin-4, it often leads to the formation of insoluble inclusion bodies requiring refolding procedures.[2] Mammalian expression systems, such as HEK293 or CHO cells, are generally preferred for producing the full-length extracellular domain. This is because they provide the necessary post-translational modifications, like glycosylation, which are crucial for proper folding and stability.[3]
Q3: What are the general recommendations for storing recombinant Nectin-4?
A3: For long-term storage, it is recommended to store lyophilized Nectin-4 at -20°C to -80°C. Reconstituted protein should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage, 2-8°C is acceptable for a limited time, typically up to one month. The addition of cryoprotectants like glycerol is also a common practice.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with recombinant Nectin-4.
Issue 1: Protein Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the protein solution.
-
High molecular weight bands on a non-reducing SDS-PAGE.
-
Broad or multiple peaks during size-exclusion chromatography (SEC).
-
Inconsistent results in activity assays.
Possible Causes and Solutions:
| Cause | Solution |
| High Protein Concentration | Maintain protein concentration within a recommended range (e.g., 1-5 mg/mL). If high concentrations are necessary, screen for stabilizing excipients. |
| Suboptimal Buffer Conditions | Perform a buffer optimization screen to identify the ideal pH and salt concentration. The optimal pH is often close to the protein's isoelectric point.[4] |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles by aliquoting the protein. When freezing, flash-freeze in liquid nitrogen to minimize ice crystal formation. |
| Improper Refolding (from inclusion bodies) | If expressing in E. coli, optimize the refolding protocol. This may involve screening different refolding buffers, additives, and refolding methods (e.g., dialysis, dilution). |
Issue 2: Protein Degradation
Symptoms:
-
Appearance of lower molecular weight bands on SDS-PAGE.
-
Loss of protein over time, even when stored at low temperatures.
-
Decreased biological activity.
Possible Causes and Solutions:
| Cause | Solution |
| Protease Contamination | Add a broad-spectrum protease inhibitor cocktail during cell lysis and purification.[4] Keep the protein at low temperatures (4°C) throughout the purification process. |
| Cleavage by Metalloproteases | The ectodomain of Nectin-4 can be shed by ADAM10 and ADAM17 metalloproteases.[5] If working with cell-based systems, consider using inhibitors for these proteases. |
| Instability at Certain pH or Temperature | Characterize the stability of your Nectin-4 at different pH values and temperatures to identify optimal conditions. |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human Nectin-4 Extracellular Domain (ECD) in HEK293 Cells
This protocol is a synthesized approach based on common practices for expressing glycoproteins in mammalian cells.
1. Gene Synthesis and Cloning:
- Synthesize the cDNA sequence encoding the human Nectin-4 extracellular domain (amino acids 32-349).
- Clone the sequence into a mammalian expression vector (e.g., pcDNA3.1) containing a C-terminal polyhistidine (6x-His) tag for purification.
2. Transfection of HEK293 Cells:
- Culture HEK293 cells to 80-90% confluency.
- Transfect the cells with the Nectin-4 expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000).
3. Protein Expression and Harvesting:
- After 48-72 hours post-transfection, harvest the cell culture supernatant containing the secreted Nectin-4 ECD.
- Centrifuge the supernatant to remove cells and debris.
4. Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA affinity column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).
- Load the clarified supernatant onto the column.
- Wash the column with the binding buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the Nectin-4 ECD with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
5. Size-Exclusion Chromatography (SEC):
- Concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
- Collect the fractions corresponding to the monomeric Nectin-4 peak.
6. Quality Control:
- Assess purity by SDS-PAGE and Coomassie blue staining.
- Confirm protein identity by Western blot using an anti-Nectin-4 antibody.
- Determine protein concentration using a spectrophotometer (A280) or a BCA assay.
Protocol 2: Buffer Optimization Screen for Nectin-4 Stability using Differential Scanning Fluorimetry (DSF)
This protocol allows for the rapid screening of various buffer conditions to identify those that enhance the thermal stability of Nectin-4.
1. Reagents and Equipment:
- Purified recombinant Nectin-4 protein.
- A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
- A real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
- A 96-well PCR plate.
- A library of different buffers with varying pH, salts, and additives.
2. Experimental Setup:
- In each well of the 96-well plate, prepare a 20 µL reaction containing:
- Nectin-4 protein (final concentration of 2-5 µM).
- SYPRO Orange dye (final concentration of 5X).
- The specific buffer condition to be tested.
- Include a control with the protein in its current storage buffer.
3. DSF Experiment:
- Place the plate in the real-time PCR instrument.
- Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
- Monitor the fluorescence of SYPRO Orange at each temperature increment.
4. Data Analysis:
- Plot the fluorescence intensity as a function of temperature.
- The melting temperature (Tm) is the midpoint of the unfolding transition. A higher Tm indicates greater protein stability.
- Compare the Tm values across the different buffer conditions to identify the most stabilizing buffer.[6][7]
Data Presentation
Table 1: Example Buffer Screen Results for Recombinant Nectin-4
| Buffer Condition | Melting Temperature (Tm) (°C) |
| PBS, pH 7.4 | 55.2 |
| 50 mM Tris-HCl, 150 mM NaCl, pH 8.0 | 56.5 |
| 50 mM HEPES, 150 mM NaCl, pH 7.0 | 57.1 |
| 50 mM Citrate, 150 mM NaCl, pH 6.0 | 54.8 |
| PBS, pH 7.4 + 10% Glycerol | 56.8 |
| PBS, pH 7.4 + 500 mM L-Arginine | 58.2 |
Note: The data in this table is illustrative and should be determined experimentally for your specific protein preparation.
Visualizations
Caption: Nectin-4 signaling pathway in cell adhesion and proliferation.
References
- 1. Nectin4/PRR4, a new afadin-associated member of the nectin family that trans-interacts with nectin1/PRR1 through V domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, crystallization and preliminary X-ray analysis of the IgV domain of human nectin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. genextgenomics.com [genextgenomics.com]
- 5. Nectin-4 is a breast cancer stem cell marker that induces WNT/β-catenin signaling via Pi3k/Akt axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
troubleshooting low yield in Nectin-4 protein purification
Welcome to the technical support center for Nectin-4 protein purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of recombinant Nectin-4 protein, ultimately helping to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low yield during Nectin-4 protein purification?
A1: Low yield in Nectin-4 purification can stem from several factors throughout the expression and purification workflow. The most common issues include:
-
Suboptimal protein expression: This can be due to the choice of expression system, codon bias, or inappropriate induction conditions.[1][2][3]
-
Inclusion body formation: Overexpression of Nectin-4, particularly in E. coli, can lead to the formation of insoluble protein aggregates known as inclusion bodies.[2][4]
-
Inefficient cell lysis: Incomplete disruption of host cells will result in a lower amount of target protein being released for purification.[1][2][5]
-
Protein degradation: Proteases released during cell lysis can degrade Nectin-4, reducing the amount of full-length, active protein.
-
Poor binding to chromatography resin: The affinity tag on the Nectin-4 protein may be inaccessible, or the binding conditions may not be optimal.[6][7][8]
-
Protein loss during wash steps: Harsh wash conditions can strip the target protein from the chromatography resin along with contaminants.
-
Protein aggregation or precipitation during purification: Nectin-4 may be unstable in the chosen buffer conditions, leading to aggregation and loss of soluble protein.
Q2: Which expression system is best for producing Nectin-4?
A2: The optimal expression system for Nectin-4 depends on the specific requirements of your downstream application, such as the need for post-translational modifications and the desired yield.
-
E. coli is a cost-effective and high-yield system , suitable for producing domains of Nectin-4, such as the IgV domain.[9] However, as a prokaryotic system, it lacks the machinery for complex post-translational modifications like glycosylation, which may be important for the full-length extracellular domain's function. Overexpression in E. coli also carries a higher risk of inclusion body formation.[10]
-
Mammalian cells , such as HEK293 or CHO cells, are capable of producing full-length, glycosylated, and properly folded Nectin-4 that is more likely to be biologically active.[11] While yields may be lower and costs higher compared to E. coli, this system is often preferred for producing therapeutic proteins.
| Expression System | Typical Nectin-4 Yield | Advantages | Disadvantages |
| E. coli | Up to 15 mg/L (for IgV domain)[9] | High yield, low cost, rapid growth | Lack of post-translational modifications, high risk of inclusion bodies |
| Mammalian Cells (HEK293, CHO) | 1-5 g/L (general recombinant proteins) | Proper protein folding and post-translational modifications | Lower yield, higher cost, slower growth |
Q3: My Nectin-4 protein is expressed in inclusion bodies. How can I improve the yield of soluble protein?
A3: To obtain soluble and active Nectin-4 from inclusion bodies, a multi-step process of solubilization and refolding is required.
-
Isolate and Wash Inclusion Bodies: After cell lysis, pellet the inclusion bodies by centrifugation. Wash the pellet with buffers containing detergents (e.g., Triton X-100) or low concentrations of denaturants (e.g., 2M urea) to remove contaminating proteins.[12]
-
Solubilize Inclusion Bodies: Use a strong denaturant such as 8M urea or 6M guanidinium hydrochloride to solubilize the aggregated Nectin-4 protein.[4][13]
-
Refold the Protein: The denatured protein must be refolded into its native conformation. This is typically achieved by gradually removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer.[14][15] The refolding buffer often contains additives to prevent aggregation, such as L-arginine, and a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.
-
Purify the Refolded Protein: The refolded Nectin-4 can then be purified using standard chromatography techniques.
| Step | Key Considerations | Expected Outcome |
| Inclusion Body Isolation & Washing | Thorough washing to remove contaminants. | A pellet of highly enriched, but insoluble, Nectin-4. |
| Solubilization | Complete dissolution of the protein aggregates. | A clear solution of denatured Nectin-4. |
| Refolding | Gradual removal of denaturant to allow proper folding. | Soluble and biologically active Nectin-4. |
Troubleshooting Guides
Issue 1: Low Protein Expression
Symptoms:
-
Faint or no band corresponding to Nectin-4 on SDS-PAGE analysis of the cell lysate.
-
Low total protein concentration in the lysate.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Codon Bias | The codon usage of the Nectin-4 gene may not be optimal for the chosen expression host. Synthesize a codon-optimized gene for your specific expression system (e.g., E. coli or mammalian cells).[16][17] |
| Suboptimal Induction Conditions | The concentration of the inducing agent (e.g., IPTG) or the induction time and temperature may not be ideal. Perform a small-scale optimization experiment to test a range of inducer concentrations, induction times, and temperatures. Lowering the induction temperature (e.g., to 18-25°C) can sometimes improve protein solubility and yield.[3] |
| Toxicity of Nectin-4 to the Host Cells | High levels of Nectin-4 expression may be toxic to the host cells, leading to poor growth and low protein yield. Use a lower concentration of the inducing agent or a weaker promoter to reduce the expression level. |
Issue 2: Low Binding to Affinity Chromatography Resin
Symptoms:
-
A significant amount of Nectin-4 is found in the flow-through and wash fractions during affinity chromatography.
-
The eluted fractions contain very little Nectin-4.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inaccessible Affinity Tag | The affinity tag (e.g., His-tag) may be buried within the folded structure of the Nectin-4 protein.[18] Purify the protein under denaturing conditions to expose the tag. Alternatively, re-clone the Nectin-4 construct with the tag at the other terminus or with a longer, flexible linker between the tag and the protein.[18] |
| Incorrect Buffer Conditions | The pH or ionic strength of the binding buffer may not be optimal for the interaction between the tag and the resin.[6] Ensure the pH of the binding buffer is appropriate for your tag (e.g., pH 7.5-8.0 for His-tags). Optimize the salt concentration in the binding buffer. |
| Presence of Interfering Substances | The cell lysate may contain substances that interfere with binding, such as chelating agents (e.g., EDTA) or high concentrations of imidazole (for His-tagged proteins).[7][8] Perform a buffer exchange step before loading the lysate onto the column. |
| Resin Overload | The amount of Nectin-4 in the lysate may exceed the binding capacity of the chromatography resin.[2] Increase the volume of the resin or load a smaller volume of the lysate. |
Issue 3: Protein Aggregation or Precipitation During Purification
Symptoms:
-
The protein solution becomes cloudy or a visible precipitate forms during purification.
-
A significant loss of protein is observed between purification steps.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Buffer Conditions | The pH, ionic strength, or additives in the purification buffers may not be suitable for maintaining Nectin-4 stability. Screen a range of buffer conditions to identify the optimal pH and salt concentration. Additives such as glycerol (5-20%), non-ionic detergents (e.g., Tween-20), or L-arginine can help to improve protein solubility and prevent aggregation.[19] |
| High Protein Concentration | Nectin-4 may be prone to aggregation at high concentrations. Perform purification steps at a lower protein concentration. If a high concentration is required for downstream applications, perform a buffer screen at a high concentration to find conditions that maintain solubility. |
| Incorrect Storage | Repeated freeze-thaw cycles can lead to protein aggregation. Aliquot the purified Nectin-4 into single-use volumes and store at -80°C.[19] |
Experimental Protocols
Protocol 1: Expression and Lysis of His-tagged Nectin-4 V-domain in E. coli
This protocol is adapted from a published method for the expression and purification of the Nectin-4 V-domain.[9]
-
Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmid containing the Nectin-4 V-domain construct with a C-terminal hexahistidine tag.
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 16-18 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Disrupt the cells by sonication on ice. Use short bursts to avoid overheating the sample.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Protocol 2: Affinity Chromatography of His-tagged Nectin-4
-
Column Equilibration:
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
-
Sample Loading:
-
Load the clarified cell lysate onto the equilibrated column. Collect the flow-through fraction for analysis.
-
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound Nectin-4 protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect the eluate in fractions.
-
-
Analysis:
-
Analyze the flow-through, wash, and elution fractions by SDS-PAGE to assess the purity and yield of the Nectin-4 protein.
-
Protocol 3: Size-Exclusion Chromatography for Nectin-4 Polishing
-
Column Equilibration:
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 75 or Superdex 200, depending on the size of the Nectin-4 construct) with a suitable buffer (e.g., PBS or 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
-
Sample Preparation:
-
Concentrate the pooled elution fractions from the affinity chromatography step to a suitable volume (typically <5% of the column volume).
-
-
Sample Injection:
-
Inject the concentrated Nectin-4 sample onto the equilibrated column.
-
-
Chromatography Run:
-
Run the chromatography at a constant flow rate and collect fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to identify those containing pure Nectin-4. Pool the pure fractions.
-
Visualizations
References
- 1. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. The optimization of in vitro high-throughput chemical lysis of Escherichia coli. Application to ACP domain of the polyketide synthase ppsC from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 7. bio-works.com [bio-works.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Purification, crystallization and preliminary X-ray analysis of the IgV domain of human nectin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kactusbio.com [kactusbio.com]
- 12. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotechrep.ir [biotechrep.ir]
- 16. letstalkacademy.com [letstalkacademy.com]
- 17. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. mybiosource.com [mybiosource.com]
Technical Support Center: Addressing Variability in Nectin-4 Expression in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability of Nectin-4 expression in cell lines.
Frequently Asked Questions (FAQs)
Q1: Why is there significant variability in Nectin-4 expression across different cancer cell lines?
Nectin-4 expression is known to be heterogeneous across various cancer types and even within the same cancer subtype. This variability can be attributed to several factors, including the tissue of origin, the specific molecular subtype of the cancer, and the differentiation state of the cells. For instance, in bladder cancer, Nectin-4 expression is notably higher in luminal subtypes compared to basal subtypes.[1] The expression can also be influenced by the tumor microenvironment and signaling pathways active within the cancer cells.
Q2: How can I select a cell line with appropriate Nectin-4 expression for my experiment?
Selecting a suitable cell line depends on the specific research question. For studies investigating Nectin-4 as a therapeutic target, it is crucial to use cell lines with well-characterized Nectin-4 expression levels. The table below summarizes Nectin-4 expression in various commonly used cancer cell lines. It is recommended to verify the expression level in your specific cell stock using methods like Western Blot or Flow Cytometry before initiating large-scale experiments.
Q3: What are the key signaling pathways involving Nectin-4 in cancer cells?
Nectin-4 is implicated in several signaling pathways that promote tumor progression, including cell proliferation, migration, and invasion. A key pathway activated by Nectin-4 is the PI3K/AKT signaling pathway.[2] In some contexts, Nectin-4 can also interact with receptor tyrosine kinases like ErbB2 to enhance downstream signaling.[3] Additionally, soluble Nectin-4, shed from the cell surface, can interact with other receptors on surrounding cells to promote angiogenesis and metastasis.[2][4]
Nectin-4 Expression in Cancer Cell Lines
The following table summarizes the relative expression levels of Nectin-4 in various cancer cell lines as reported in the literature. Expression levels are categorized as High, Intermediate, Low, or Negative based on the available data from Western Blot, Flow Cytometry (MFI), and Immunohistochemistry (H-Score).
| Cell Line | Cancer Type | Nectin-4 Expression Level | Method of Detection | Reference |
| MCF-7 | Breast Cancer | Intermediate to High | Flow Cytometry, Western Blot | [5][6] |
| T47D | Breast Cancer | Intermediate | Flow Cytometry | [5][7] |
| MDA-MB-231 | Breast Cancer | Negative | Flow Cytometry, Western Blot | [5][7][8] |
| HT-1376 | Bladder Cancer | High | Flow Cytometry, Western Blot | [1] |
| HT-1197 | Bladder Cancer | High | Flow Cytometry, Western Blot | [1] |
| UM-UC-3 | Bladder Cancer | Low to Negative | Flow Cytometry, Western Blot | [1] |
| TCCSUP | Bladder Cancer | Low to Negative | Flow Cytometry, Western Blot | [1] |
| RT112 | Bladder Cancer | Positive | Not specified | [5] |
| CAOV3 | Ovarian Cancer | Moderate | Flow Cytometry, RT-PCR | [9] |
| NIH:OVCAR5 | Ovarian Cancer | Moderate | Flow Cytometry, RT-PCR | [9] |
| A431 | Epidermoid Carcinoma | Positive | Not specified | [5] |
| BeWo | Choriocarcinoma | Positive | Not specified | [5] |
| LnCaP | Prostate Cancer | Positive | Not specified | [5] |
| SKOV3 | Ovarian Cancer | Positive | Western Blot | [10] |
Disclaimer: Expression levels can vary between different laboratories and even between different passages of the same cell line. It is highly recommended to independently verify Nectin-4 expression in your specific cell stocks.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for Nectin-4 Detection
This protocol provides a general guideline for detecting Nectin-4 in cell lysates.
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Nectin-4 (e.g., Rabbit polyclonal, 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Surface Nectin-4
This protocol is for the detection of Nectin-4 on the surface of intact cells.
1. Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface antigens.
-
Wash cells with ice-cold FACS buffer (PBS with 1-2% BSA or FBS).
-
Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.
2. Fc Receptor Blocking (Optional but Recommended):
-
Incubate cells with an Fc receptor blocking reagent for 10-15 minutes on ice to reduce non-specific antibody binding.
3. Staining:
-
Add the primary antibody against Nectin-4 (e.g., Goat polyclonal, 0.25 µg per 10^6 cells) to the cell suspension.[6]
-
Incubate for 30-60 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
4. Secondary Antibody Staining (if using an unconjugated primary antibody):
-
Resuspend cells in FACS buffer containing a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-goat IgG).
-
Incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
5. Data Acquisition:
-
Resuspend cells in FACS buffer and analyze on a flow cytometer.
-
Include appropriate controls such as unstained cells and isotype controls.
Immunohistochemistry (IHC) for Nectin-4 in FFPE Tissues
This protocol outlines the steps for detecting Nectin-4 in formalin-fixed paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath.[11]
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary Nectin-4 antibody (e.g., Goat polyclonal, 5-15 µg/mL) overnight at 4°C.[6]
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash and then incubate with a streptavidin-HRP conjugate.
4. Detection and Counterstaining:
-
Visualize with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
Troubleshooting Guides
Western Blot
| Issue | Possible Cause | Recommended Solution |
| Weak or No Nectin-4 Signal | Low Nectin-4 expression in the cell line. | Select a cell line with known higher Nectin-4 expression. Increase the amount of protein loaded. |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). Ensure the antibody is validated for Western Blot. | |
| Multiple Bands or Smear | Nectin-4 is a glycoprotein, and differential glycosylation can lead to multiple bands or a smear at a higher molecular weight than predicted. | Consult literature for expected banding patterns of glycosylated Nectin-4. Consider enzymatic deglycosylation of the lysate before SDS-PAGE. |
| Protein degradation. | Use fresh lysates and always include protease inhibitors in the lysis buffer. | |
| High Background | Non-specific antibody binding. | Increase the blocking time and/or use a different blocking agent (e.g., BSA instead of milk). Optimize the primary and secondary antibody concentrations. |
Flow Cytometry
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Low cell surface expression of Nectin-4. | Confirm Nectin-4 expression by a different method like Western Blot. Use a brighter fluorophore for detection. |
| Antibody not binding. | Ensure the antibody is specific for the extracellular domain of Nectin-4 and is suitable for flow cytometry. Titrate the antibody to find the optimal concentration. | |
| High Background/Non-specific Staining | Fc receptor-mediated binding. | Include an Fc receptor blocking step before primary antibody incubation. |
| Dead cells binding the antibody non-specifically. | Use a viability dye to exclude dead cells from the analysis. | |
| Inappropriate antibody concentration. | Titrate the primary and secondary antibodies to determine the optimal signal-to-noise ratio. |
Immunohistochemistry (IHC)
| Issue | Possible Cause | Recommended Solution |
| Weak or No Staining | Inefficient antigen retrieval. | Optimize the antigen retrieval method (buffer pH, heating time, and temperature).[12] |
| Low antibody concentration. | Increase the primary antibody concentration or incubation time. | |
| Tissue fixation issues. | Ensure proper and consistent fixation of tissues. | |
| High Background | Non-specific antibody binding. | Use a more effective blocking solution (e.g., serum from the same species as the secondary antibody).[12] |
| Endogenous peroxidase activity. | Ensure the endogenous peroxidase blocking step is effective. | |
| Localization Issues (Cytoplasmic vs. Membranous Staining) | The subcellular localization of Nectin-4 can be both membranous and cytoplasmic. | Carefully evaluate the staining pattern in the context of the specific tissue and cancer type. The relevance of each localization for therapeutic response is still under investigation.[13] |
Visualizations
Nectin-4 Signaling Pathway
Caption: Simplified Nectin-4 signaling cascade.
Experimental Workflow: Western Blot
Caption: Western Blot workflow for Nectin-4 detection.
Troubleshooting Logic: Weak/No Signal in Western Blot
Caption: Troubleshooting weak Western Blot signals.
References
- 1. Heterogeneity in NECTIN4 expression across molecular subtypes of urothelial cancer mediates sensitivity to enfortumab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nectin-4 is a new histological and serological tumor associated marker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Nectin-4/PVRL4 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. The expression of Nectin-4 on the surface of ovarian cancer cells alters their ability to adhere, migrate, aggregate, and proliferate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NECTIN4 Polyclonal Antibody - Elabscience® [elabscience.com]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. documents.cap.org [documents.cap.org]
- 13. superiorbiodx.com [superiorbiodx.com]
Nectin-4 Knockout Mouse Models: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nectin-4 knockout (KO) mouse models. Our goal is to help you overcome common limitations and navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our Nectin-4 KO mice. What could be the cause?
A1: The phenotype of a Nectin-4 KO mouse can be influenced by several factors. It is crucial to consider the genetic background of the strain, as this can significantly modulate the phenotypic expression of a gene mutation.[1][2][3][4][5] Different inbred strains possess unique modifier genes that can interact with the Nectin-4 mutation, leading to variations in phenotype severity and penetrance.[1][2][5] Additionally, be aware of potential developmental defects. For instance, the loss of Nectin-4 in mice has been associated with a low penetrance of mild palate closure defects.[2]
Q2: Our Nectin-4 KO mice exhibit partial preweaning lethality. How can we manage our breeding colony effectively?
A2: Partial preweaning lethality is a known issue with some Nectin-4 null alleles.[1] To manage this, it is advisable to set up more breeding pairs than you normally would to ensure a sufficient number of homozygous KO pups for your experiments. Careful monitoring of newborn pups and providing supplemental nutrition if necessary might also improve survival rates. It is also important to maintain detailed breeding records to track the inheritance of the null allele and the incidence of lethality.
Q3: Are there known compensatory mechanisms in Nectin-4 KO mice that could affect our results?
A3: Yes, functional redundancy among Nectin family members is a critical consideration. The lack of a severe phenotype in single nectin knockouts can sometimes be attributed to compensation by other nectins.[6] For example, while the loss of Nectin-4 alone results in mild palate closure defects, the combined loss of both Nectin-1 and Nectin-4 leads to severe cleft palate with a frequency similar to that of afadin loss, a key protein interacting with nectins.[2] This suggests a synergistic or compensatory relationship between Nectin-1 and Nectin-4 in this developmental process. When interpreting your data, it is important to assess the expression levels of other nectins (e.g., Nectin-1, -2, and -3) to determine if they are upregulated in your KO model.
Q4: We are having trouble validating the knockout of Nectin-4 in our mouse tissues. What are the recommended protocols?
A4: Validating the knockout of Nectin-4 at the protein level is essential. Immunohistochemistry (IHC) is a common method for this. Please refer to the detailed experimental protocol provided in the "Experimental Protocols" section below for a validated IHC procedure for Nectin-4. Key considerations include proper tissue fixation, antigen retrieval, and the use of a validated primary antibody against Nectin-4. It is also good practice to include wild-type littermates as positive controls in your validation experiments.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Phenotypes
| Potential Cause | Troubleshooting Steps |
| Genetic Background | - Verify the genetic background of your mouse strain.[1][2][3][4][5] - If using a mixed background, consider backcrossing to an inbred strain (e.g., C57BL/6J) for at least 10 generations to create a congenic line. - Always use littermate-matched wild-type controls for your experiments. |
| Compensatory Mechanisms | - Analyze the expression of other Nectin family members (Nectin-1, -2, -3) and related adhesion molecules by qPCR, Western blot, or IHC in both wild-type and KO tissues.[6] |
| Incomplete Penetrance | - Increase the sample size (n-number) of your experimental cohorts to account for incomplete penetrance of certain phenotypes.[2] |
Problem 2: Breeding and Colony Management Issues
| Potential Cause | Troubleshooting Steps |
| Preweaning Lethality | - Set up a higher number of breeding pairs to compensate for the loss of pups.[1] - Monitor pregnant dams and newborn litters closely. - Consider cross-fostering pups to dams with smaller litters if neglect is suspected. |
| Genetic Drift | - For long-term colony maintenance, periodically backcross your KO line to the wild-type background strain to minimize genetic drift. |
Quantitative Data Summary
| Phenotype | Genetic Modification | Penetrance/Severity | Reference |
| Cleft Palate | Nectin4 knockdown | Low penetrance of mild defects | [2] |
| Cleft Palate | Nectin1 knockdown | Low penetrance of mild defects | [2] |
| Cleft Palate | Combined Nectin1 and Nectin4 knockdown | Severe cleft palate with high penetrance (similar to Afdn loss) | [2] |
| Preweaning Lethality | Nectin4 null allele | Partial penetrance | [1] |
| Airway Inflammation | Nectin4 null allele | Reduced inflammation in an OVA-induced asthma model | [1] |
Experimental Protocols
Immunohistochemistry (IHC) for Nectin-4 in Mouse Tissues
This protocol is adapted from standard IHC procedures and should be optimized for your specific antibody and tissue type.
-
Tissue Preparation:
-
Fix tissues in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Dehydrate the tissues through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with a validated primary antibody against Nectin-4 at the recommended dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
-
Wash with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Nectin-4 Signaling Pathways
References
- 1. Nectin4 MGI Mouse Gene Detail - MGI:1918990 - nectin cell adhesion molecule 4 [informatics.jax.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Nectin-4 mutations causing ectodermal dysplasia with syndactyly perturb the rac1 pathway and the kinetics of adherens junction formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nectin4 nectin cell adhesion molecule 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Nectin-2 and N-cadherin interact through extracellular domains and induce apical accumulation of F-actin in apical constriction of Xenopus neural tube morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nectin-4 In Vivo Imaging: A Technical Support Guide
Welcome to the technical support center for Nectin-4 in vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental protocols. Nectin-4 has emerged as a critical biomarker and therapeutic target in various cancers, making robust and reliable in vivo imaging techniques essential for research and clinical applications.[1][2][3][4][5]
Troubleshooting Guide
This section addresses common issues encountered during Nectin-4 in vivo imaging experiments in a question-and-answer format.
Issue 1: Low Tumor Signal or Poor Tumor-to-Background Ratio
Question: We are observing a weak signal from our Nectin-4 positive tumor model and high background noise. What are the potential causes and solutions?
Answer: A low tumor-to-background ratio is a frequent challenge in molecular imaging. Several factors can contribute to this issue:
-
Suboptimal Imaging Time Point: The time between probe administration and imaging is critical. For antibody-based tracers (e.g., ⁸⁹Zr-labeled antibodies), optimal contrast may not be achieved until several days post-injection due to their long circulation times.[2][6] In contrast, smaller probes like bicyclic peptides (e.g., ⁶⁸Ga-N188) exhibit rapid clearance, allowing for imaging within a few hours.[2] Dynamic imaging studies can help determine the optimal window where tumor uptake is high and background is low.[1] For instance, with ⁶⁸Ga-N188, imaging is often recommended between 60 and 90 minutes post-injection.[1]
-
Low Nectin-4 Expression in the Tumor Model: Confirm the Nectin-4 expression level in your specific cell line or patient-derived xenograft (PDX) model. Expression levels can vary significantly between different tumor types and even within the same cancer type.[7][8] Immunohistochemistry (IHC) or flow cytometry can be used to validate Nectin-4 expression prior to in vivo studies.[9][10]
-
Poor Probe Bioavailability or Stability: The imaging agent may be degrading in vivo or have poor penetration into the tumor tissue. Ensure that the probe is properly formulated and stored according to the manufacturer's instructions. For radiolabeled probes, radiochemical purity should be assessed before injection.
-
High Non-Specific Uptake: High background signal can result from non-specific binding of the imaging agent to other tissues. This is more common with larger antibody-based probes which can accumulate in the liver and spleen.[3] Using smaller fragments like F(ab')₂ or engineered peptides can lead to faster clearance and reduced background.[11] Blocking studies, where a non-labeled version of the targeting agent is co-injected, can help to confirm the specificity of the signal.[1][11]
Issue 2: Choice of Imaging Agent - Antibodies vs. Peptides
Question: We are planning a Nectin-4 imaging study. Should we use an antibody-based or a peptide-based imaging agent?
Answer: The choice between an antibody-based and a peptide-based probe depends on the specific requirements of your study.
-
Antibody-Based Probes (e.g., mAbs, ADCs): These agents offer high affinity and specificity for Nectin-4.[2][6] They are well-suited for theranostic applications where the imaging agent can also serve as a therapeutic.[3][5] However, their large size leads to slow pharmacokinetics, resulting in prolonged blood circulation and delayed optimal imaging times (often days).[2][3] This can also lead to higher background signals in organs like the liver.[3]
-
Peptide-Based Probes (e.g., Bicyclic Peptides): These smaller molecules offer several advantages for diagnostic imaging.[3] They exhibit rapid blood clearance, leading to lower background signals and allowing for earlier imaging time points (typically within 1-2 hours).[2] This results in a higher tumor-to-background ratio in a shorter time frame.[2] An example is ⁶⁸Ga-N188, a bicyclic peptide-based PET tracer, which has shown excellent imaging contrast and fast renal clearance.[2]
Issue 3: Inconsistent Results Across Experiments
Question: We are observing significant variability in our Nectin-4 imaging results between different animals and experiments. How can we improve reproducibility?
Answer: Inconsistent results can stem from several factors related to the experimental protocol and animal models.
-
Animal Model Variability: Ensure the health and uniformity of your animal models. Factors such as age, weight, and tumor size can influence probe biodistribution and uptake. It is crucial to use a consistent tumor implantation technique to ensure uniform tumor growth.
-
Probe Preparation and Administration: Strictly adhere to a standardized protocol for probe preparation, including radiolabeling if applicable. Ensure accurate and consistent administration of the imaging agent, typically via intravenous injection. The injected dose should be consistent across all animals. For PET imaging with ⁶⁸Ga-N188, injected doses are typically in the range of 2.22–2.96 MBq/kg.[7][12]
-
Imaging Parameters: Use consistent imaging parameters for all acquisitions, including anesthesia protocol, animal positioning, and image reconstruction settings.
-
Data Analysis: Employ a standardized method for analyzing the imaging data. This includes defining regions of interest (ROIs) for the tumor and background tissues consistently across all datasets.
Frequently Asked Questions (FAQs)
Q1: What are the most common imaging modalities for Nectin-4?
A1: The most common imaging modalities for Nectin-4 are Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[5] Near-infrared fluorescence (NIRF) imaging has also been explored in preclinical settings.[5] PET offers high sensitivity and quantitative capabilities, making it well-suited for clinical translation.[2][4]
Q2: Which radiotracers are commonly used for Nectin-4 PET imaging?
A2: Several radiotracers have been developed for Nectin-4 PET imaging. A promising agent that has been evaluated in clinical studies is ⁶⁸Ga-N188, a bicyclic peptide-based tracer.[2][7][13] Other tracers include those based on antibodies or antibody fragments, such as [⁶⁴Cu]Cu-NOTA-EV-F(ab')₂ and ⁸⁹Zr-labeled antibodies.[7][11]
Q3: What are typical tumor uptake values for Nectin-4 imaging agents?
A3: Tumor uptake values can vary depending on the imaging agent, the tumor model, and the time of imaging. For antibody-based tracers, preclinical studies have shown tumor uptake ranging from 15–45 %ID/g.[2][6] For the peptide-based tracer ⁶⁸Ga-N188, preclinical studies in Nectin-4 positive tumors showed uptake of around 2.94 ± 0.36 %ID/g at 1 hour post-injection.[2] In clinical studies with ⁶⁸Ga-N188, a positive correlation has been observed between the maximum standardized uptake value (SUVmax) and membranous Nectin-4 expression.[7][14]
Q4: Can Nectin-4 imaging be used to predict response to therapy?
A4: Yes, Nectin-4 imaging has the potential to be a powerful tool for personalized medicine. By non-invasively quantifying Nectin-4 expression in tumors, it may help in selecting patients who are most likely to respond to Nectin-4 targeted therapies, such as the antibody-drug conjugate enfortumab vedotin (EV).[2][7][14] Furthermore, imaging can be used to monitor changes in Nectin-4 expression during treatment, which may provide insights into treatment response and resistance mechanisms.[7][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on Nectin-4 imaging agents.
Table 1: Preclinical Tumor Uptake of Nectin-4 Imaging Agents
| Imaging Agent | Modality | Animal Model | Tumor Type | Uptake (%ID/g) | Time Post-Injection | Reference |
| ⁸⁹Zr- or ⁹⁹mTc-labeled antibodies/ADCs | PET/SPECT | Murine | Bladder, Breast, Renal | 15 - 45 | Several days | [2][6] |
| ⁶⁸Ga-N188 | PET | Murine | Nectin-4 positive tumors | 2.94 ± 0.36 | 1 hour | [2] |
| [⁶⁴Cu]Cu-NOTA-EV-F(ab')₂ | PET | Murine | NCI-N87 (Gastric) | 6.27 ± 0.49 | 48 hours | [1] |
| [⁶⁴Cu]Cu-NOTA-EV-F(ab')₂ | PET | Murine | H1975 (NSCLC) | 5.23 ± 0.31 | 48 hours | [1] |
| ⁶⁸Ga-FZ-NR-1 | PET | Murine | MDA-MB-468 (TNBC) | 3.53 ± 0.33 | 1 hour | [15] |
Table 2: Clinical PET Imaging with ⁶⁸Ga-N188
| Cancer Type | Number of Patients | Key Finding | Reference |
| Advanced Urothelial Carcinoma | 14 | ⁶⁸Ga-N188 detected Nectin-4 expressing lesions with a positive correlation between SUVmax and Nectin-4 expression. | [7] |
| Various (16 types) | 62 | A positive correlation was found between SUVmax of ⁶⁸Ga-N188 and membranous Nectin-4 expression (r = 0.458; P = 0.005). | [7][14] |
| Triple-Negative Breast Cancer | 9 | ⁶⁸Ga-FZ-NR-1 PET/CT allowed visualization of tumors in all patients. | [15] |
Experimental Protocols
Protocol 1: General Workflow for Preclinical PET Imaging with a Nectin-4 Targeting Radiotracer
This protocol provides a general framework. Specific details may need to be optimized based on the chosen radiotracer and animal model.
-
Animal Model Preparation:
-
Implant Nectin-4 positive tumor cells (e.g., NCI-N87, H1975) subcutaneously into immunocompromised mice (e.g., athymic nude mice).[11]
-
Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
-
Radiotracer Administration:
-
Anesthetize the mice (e.g., with isoflurane).
-
Administer the radiotracer (e.g., 7.4–11.1 MBq of [⁶⁴Cu]Cu-NOTA-EV-F(ab')₂) intravenously via the tail vein.[11]
-
-
PET/CT Imaging:
-
At predetermined time points post-injection (e.g., 1, 4, 12, 24, 48 hours), anesthetize the mice and perform a whole-body PET/CT scan.[11]
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) on the tumor and various organs to quantify tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
After the final imaging session, euthanize the animals.
-
Excise tumors and major organs, weigh them, and measure their radioactivity using a gamma counter to confirm the imaging data.[11]
-
Visualizations
Caption: Experimental workflow for preclinical in vivo imaging of Nectin-4.
Caption: Simplified Nectin-4 signaling pathway promoting tumorigenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. PET imaging of nectin-4: A promising tool for personalized/precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nectin-4-Targeting Radiotracers: Novel Theranostic Agents for Precision Oncology in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Membranous NECTIN-4 Expression Frequently Decreases during Metastatic Spread of Urothelial Carcinoma and Is Associated with Enfortumab Vedotin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NECTIN4 Amplification Is Frequent in Solid Tumors and Predicts Enfortumab Vedotin Response in Metastatic Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and specific immunoPET imaging of Nectin-4 in gastric cancer and non-small cell lung cancer using [64Cu]Cu-NOTA-EV-F(ab’)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Translational PET Imaging of Nectin-4 Expression in Multiple Different Cancers with 68Ga-N188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Validation & Comparative
Validating Nectin-4 as a Therapeutic Target in Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Nectin-4 as a therapeutic target in lung cancer, with a particular focus on the antibody-drug conjugate (ADC) enfortumab vedotin (EV). It compares the performance of Nectin-4 targeted therapy with established second-line treatments for non-small cell lung cancer (NSCLC) and presents supporting experimental data to aid in the evaluation of this emerging therapeutic strategy.
Nectin-4: A Promising Target in Lung Cancer
Nectin-4, a cell adhesion molecule, is overexpressed in various solid tumors, including a significant proportion of non-small cell lung cancers (NSCLC), while having limited expression in normal adult tissues.[1][2] Studies have shown that over 60% of NSCLCs exhibit Nectin-4 expression, with particularly high levels observed in squamous cell carcinoma compared to adenocarcinoma.[3][4] This differential expression makes Nectin-4 an attractive target for cancer therapies aiming to selectively deliver cytotoxic agents to tumor cells.
Nectin-4 plays a crucial role in tumor progression by promoting cell proliferation, migration, and angiogenesis, primarily through the activation of the PI3K/AKT signaling pathway.[5] Its involvement in these key oncogenic processes further strengthens its rationale as a therapeutic target.
Enfortumab Vedotin: A Nectin-4-Targeted Antibody-Drug Conjugate
Enfortumab vedotin (EV) is an antibody-drug conjugate that consists of a fully human monoclonal antibody against Nectin-4 linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE). The mechanism of action involves the binding of EV to Nectin-4 on the surface of cancer cells, leading to the internalization of the ADC-Nectin-4 complex. Inside the cell, MMAE is released and disrupts the microtubule network, inducing cell cycle arrest and apoptosis.
Clinical Performance of Enfortumab Vedotin in NSCLC
The efficacy and safety of enfortumab vedotin in previously treated, locally advanced or metastatic NSCLC were investigated in the multicohort, phase 2 clinical trial, EV-202 (NCT04225117). The trial included separate cohorts for patients with squamous and non-squamous NSCLC who had prior treatment with platinum-based chemotherapy and a PD-1/L1 inhibitor.
Quantitative Clinical Trial Data Summary
| Efficacy Endpoint | Enfortumab Vedotin (Non-Squamous NSCLC)[6] | Enfortumab Vedotin (Squamous NSCLC)[7] | Docetaxel (Second-Line NSCLC)[8][9] | Pembrolizumab (Second-Line NSCLC, PD-L1 ≥1%)[10] |
| Objective Response Rate (ORR) | 14.0% (95% CI, 5.3-27.9%) | 4.3% (95% CI, 0.1-22.0%) | ~8-12% | 18.0% |
| Median Duration of Response (DoR) | 10.0 months (95% CI, 9.7-10.4) | Not Reported | ~7+ months | 12.5 months |
| Median Progression-Free Survival (PFS) | 4.1 months (95% CI, 2.8-5.7) | Not Reported | ~2.9 months | Not Reported |
| Median Overall Survival (OS) | 10.5 months (95% CI, 8.1-13.1) | Not Reported | ~7.5-9.0 months | 10.6 - 14.9 months |
Comparison with Therapeutic Alternatives
The primary alternatives for second-line treatment of advanced NSCLC without targetable driver mutations are chemotherapy (e.g., docetaxel) and immunotherapy (e.g., pembrolizumab).
Docetaxel: A taxane-based chemotherapeutic agent, docetaxel has long been a standard of care in the second-line setting. As shown in the table, its efficacy is generally modest, with objective response rates in the range of 8-12% and a median overall survival of approximately 7.5 to 9 months.[8][9]
Pembrolizumab: An immune checkpoint inhibitor targeting PD-1, pembrolizumab has demonstrated improved outcomes compared to chemotherapy in patients whose tumors express PD-L1. In previously treated patients with a PD-L1 tumor proportion score (TPS) of ≥1%, pembrolizumab achieved an ORR of 18% and a median overall survival of over 10 months.[10]
In the EV-202 trial, enfortumab vedotin showed an objective response rate of 14% in the non-squamous NSCLC cohort, which is numerically comparable to or slightly better than historical data for docetaxel.[6] However, the squamous cohort did not meet the prespecified efficacy endpoint.[7] The median overall survival of 10.5 months in the non-squamous cohort is also in the range of that observed with other second-line therapies.[6]
Experimental Protocols
Nectin-4 Immunohistochemistry (IHC)
Objective: To detect and semi-quantify the expression of Nectin-4 protein in formalin-fixed, paraffin-embedded (FFPE) lung cancer tissue.
Methodology:
-
Specimen Preparation: Use 4-micron thick sections from FFPE lung tumor tissue blocks.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Primary Antibody: Incubate with a proprietary rabbit monoclonal anti-Nectin-4 antibody (e.g., clone YMW-1-58).
-
Detection System: Utilize a polymer-based detection system (e.g., BOND Polymer Refine detection kit).
-
Staining Platform: An automated staining platform (e.g., Leica platform) is recommended for consistency.
-
Scoring: A pathologist evaluates the tumor proportion score (TPS), which is the percentage of viable tumor cells showing membranous and/or cytoplasmic staining at any intensity. Nectin-4 positivity can be defined as a TPS > 1 in at least one core.[1] An H-score, which incorporates both the percentage of positive cells and the staining intensity, can also be used for a more quantitative assessment.
In Vivo Xenograft Model for Efficacy Assessment
Objective: To evaluate the anti-tumor activity of Nectin-4 targeted therapies in a lung cancer mouse model.
Methodology:
-
Cell Line: Use a human NSCLC cell line with confirmed Nectin-4 expression (e.g., NCI-H322).[6]
-
Animal Model: Employ immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).[8]
-
Tumor Implantation: Subcutaneously inject a suspension of lung cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly).
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the Nectin-4 targeted therapy (e.g., enfortumab vedotin at a specified dose and schedule, such as 3 mg/kg, once a week) and a vehicle control intravenously.[6]
-
Endpoint Assessment: The primary endpoint is typically tumor growth inhibition. Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors can be excised and weighed. Further analysis, such as IHC on the excised tumors, can also be performed.
Visualizing the Landscape of Nectin-4 in Lung Cancer Therapy
Nectin-4 Signaling Pathway in Cancer Progression
Caption: Nectin-4 activates the PI3K/AKT pathway, promoting key oncogenic processes.
Experimental Workflow for Validating Nectin-4 as a Therapeutic Target
Caption: Workflow for validating Nectin-4 from preclinical to clinical stages.
Comparison of Therapeutic Options for Second-Line NSCLC
Caption: Comparison of enfortumab vedotin with standard second-line therapies for NSCLC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 8. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bicycletherapeutics.com [bicycletherapeutics.com]
- 10. ascopubs.org [ascopubs.org]
Nectin-4: A Comparative Analysis with Nectin Family Members in Cell Adhesion, Signaling, and Disease
For Immediate Publication
A detailed comparative guide for researchers, scientists, and drug development professionals providing an in-depth analysis of Nectin-4 and its relationship with other members of the nectin protein family. This guide synthesizes experimental data on their structure, distribution, binding affinities, and signaling pathways, with a focus on their implications in cancer biology.
The nectin family of cell adhesion molecules, comprising Nectin-1, Nectin-2, Nectin-3, and Nectin-4, plays a pivotal role in the formation and maintenance of cell-cell junctions, thereby regulating essential cellular processes such as proliferation, migration, and tissue morphogenesis.[1][2] These calcium-independent, immunoglobulin-like transmembrane proteins are crucial for physiological homeostasis, and their dysregulation is increasingly implicated in various pathological conditions, most notably cancer.[1][2] This guide provides a comprehensive comparative analysis of Nectin-4 and its fellow nectin family members, presenting key experimental data, methodologies, and signaling pathway visualizations to support further research and therapeutic development.
Structural Overview: A Conserved Architecture
All members of the nectin family are type I single-pass transmembrane glycoproteins characterized by a conserved structural organization.[1][3] This includes an extracellular region composed of three immunoglobulin (Ig)-like domains (one membrane-distal V-type domain and two membrane-proximal C2-type domains), a single transmembrane helix, and a cytoplasmic tail.[1][3] A key feature of nectins is their cytoplasmic C-terminal motif that binds to the PDZ domain of the F-actin-binding protein afadin, thereby linking cell adhesion to the actin cytoskeleton.[2][4]
Comparative Data on Nectin Family Members
To facilitate a clear comparison, the following tables summarize key quantitative data regarding the tissue distribution, ligand interactions, and expression in cancer for each nectin family member.
Table 1: Tissue Distribution of Nectin Family Members
| Nectin Member | Predominant Expression in Normal Adult Tissues | Notes |
| Nectin-1 | Ubiquitously expressed, with high levels in the brain, epithelial cells, and endothelial cells.[2][5][6] | Also known as CD111.[7] |
| Nectin-2 | Widely expressed, including in the brain, gallbladder, pancreas, and between Sertoli cells and spermatids in the testes.[2] | Also known as CD112.[2] |
| Nectin-3 | Broadly expressed, with notable presence in the testes, placenta, and at synapses in the brain.[2][5] | Also known as CD113.[2] |
| Nectin-4 | Primarily expressed during embryonic and placental development with very low to undetectable levels in most normal adult tissues.[2][8][9][10] | Significantly overexpressed in a variety of cancers.[2][8][11] |
Table 2: Ligand Interactions and Binding Affinities of the Nectin Family
Nectins participate in both homophilic (binding to the same nectin) and heterophilic (binding to different nectins or other proteins) interactions, with heterophilic interactions generally exhibiting higher affinity.[2][12]
| Interaction | Binding Affinity (Kd) | Experimental Method |
| Nectin-1 (homophilic) | ~1 µM | Surface Plasmon Resonance |
| Nectin-1 with Nectin-3 | ~1 nM | Surface Plasmon Resonance |
| Nectin-1 with Nectin-4 | ~100 nM | Surface Plasmon Resonance |
| Nectin-2 (homophilic) | <10 µM | Sedimentation Equilibrium |
| Nectin-2 with Nectin-3 | Higher affinity than homophilic interactions | Cell-based assays |
| Nectin-2 with TIGIT | ~6 µM | Surface Plasmon Resonance |
Note: Binding affinities can vary depending on the experimental conditions and techniques used.
Table 3: Expression of Nectin Family Members in Cancer
| Nectin Member | Role in Cancer | Associated Cancer Types |
| Nectin-1 | Overexpression can be a poor prognostic factor.[1] | Gastrointestinal cancers (intestine, pancreas).[1] |
| Nectin-2 | Overexpression is often a negative prognostic factor.[1] | Gallbladder, esophagus, and breast cancer.[1] |
| Nectin-3 | Altered expression and localization are linked to cancer progression.[1] | Colorectal cancer.[1] |
| Nectin-4 | Overexpression is frequently correlated with poor prognosis and metastasis.[1][2][11][13] | Urothelial, breast, lung, ovarian, pancreatic, and gastric cancers.[1][2][13][14] |
Signaling Pathways: A Focus on Nectin-4
Nectins are integral components of complex signaling networks that regulate cell behavior. Nectin-4, in particular, has been shown to activate several oncogenic signaling pathways, contributing to tumor growth, proliferation, and metastasis.
Nectin-4 and the PI3K/AKT Signaling Pathway
A significant body of evidence implicates Nectin-4 in the activation of the PI3K/AKT pathway.[13][15][16] This activation can occur through various mechanisms, including the interaction of Nectin-4 with receptor tyrosine kinases like ErbB2, leading to downstream signaling that promotes cell survival and proliferation.[4] Furthermore, soluble Nectin-4, shed from the cell surface, can interact with integrin-β4 on endothelial cells to promote angiogenesis via the Src, PI3K, and Akt pathways.[13]
Nectin-4 as an Immune Checkpoint Ligand
Recent studies have identified Nectin-4 as a novel ligand for the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on T cells and Natural Killer (NK) cells.[3] The interaction between Nectin-4 on tumor cells and TIGIT on immune cells delivers an inhibitory signal, leading to the suppression of anti-tumor immunity. This discovery positions Nectin-4 as a potential target for cancer immunotherapy.[3]
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to study the interactions and functions of the nectin family.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Objective: To determine if two proteins (e.g., Nectin-4 and ErbB2) interact within a cell.
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 20-50 mM Tris-HCl pH 7.5-8.0, 150 mM NaCl, 0.5-1.0% NP-40, 2 mM EDTA) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Add the primary antibody specific to the "bait" protein (e.g., anti-Nectin-4) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody specific to the "prey" protein (e.g., anti-ErbB2) to detect the co-immunoprecipitated protein.
-
Cell Aggregation Assay to Assess Cell Adhesion
Objective: To quantify the ability of cells expressing a specific nectin to adhere to one another.
Protocol:
-
Cell Preparation:
-
Culture cells expressing the nectin of interest (and control cells) to near confluency.
-
Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Wash the cells with PBS and resuspend in a defined medium (e.g., DMEM) at a concentration of 5 x 10^5 cells/mL.
-
-
Aggregation:
-
Place 1 mL of the cell suspension into each well of a 24-well plate.
-
Incubate the plate on a rotary shaker at 80 rpm at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification:
-
At the end of the incubation, take an aliquot of the cell suspension.
-
Count the number of single cells and the total number of cells (in aggregates) using a hemocytometer or an automated cell counter.
-
The degree of aggregation can be expressed as the percentage of aggregated cells: (Total cells - Single cells) / Total cells * 100%.
-
Surface Plasmon Resonance (SPR) for Measuring Binding Affinity
Objective: To determine the kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (Kd) of a protein-protein interaction.
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the "ligand" protein (e.g., recombinant Nectin-1) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling.
-
Deactivate the remaining active sites on the surface with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the "analyte" protein (e.g., recombinant Nectin-4) in a running buffer (e.g., HBS-EP buffer) over the ligand-immobilized surface.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the ligand.
-
-
Data Analysis:
-
After each injection, allow the analyte to dissociate in the running buffer.
-
Regenerate the sensor surface with a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove any remaining bound analyte.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The comparative analysis of Nectin-4 with other nectin family members highlights its unique expression pattern and its significant role in cancer progression. The overexpression of Nectin-4 in various tumors, coupled with its involvement in key oncogenic signaling pathways and its newly discovered role as an immune checkpoint ligand, makes it a highly attractive target for cancer diagnosis and therapy. The experimental data and protocols provided in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of the nectin family and developing novel therapeutic strategies against nectin-4-expressing malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nectin family of cell-adhesion molecules: structural and molecular aspects of function and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nectin-3, a new member of immunoglobulin-like cell adhesion molecules that shows homophilic and heterophilic cell-cell adhesion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue expression of NECTIN1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. NECTIN1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. researchgate.net [researchgate.net]
- 9. Tissue expression of NECTIN4 - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. researchgate.net [researchgate.net]
- 11. carislifesciences.com [carislifesciences.com]
- 12. pnas.org [pnas.org]
- 13. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 14. Nectin-4: New Antibody-Drug Conjugate (ADC) Target | Biopharma PEG [biochempeg.com]
- 15. annualreviews.org [annualreviews.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Anti-Nectin-4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) emerging as a powerful class of therapeutics. Among the promising targets is Nectin-4, a cell adhesion molecule overexpressed in various solid tumors, including urothelial carcinoma, breast cancer, and non-small cell lung cancer, while showing limited expression in normal tissues. This differential expression profile makes it an attractive target for ADCs, which are designed to deliver potent cytotoxic payloads directly to cancer cells, thereby minimizing systemic toxicity.
This guide provides an objective comparison of the efficacy of different anti-Nectin-4 ADCs, supported by available preclinical and clinical data. We delve into the performance of the approved ADC, enfortumab vedotin, and compare it with several investigational ADCs that are currently in various stages of development.
Mechanism of Action of Anti-Nectin-4 ADCs
Anti-Nectin-4 ADCs employ a targeted approach to eradicate cancer cells. The general mechanism involves a monoclonal antibody that specifically binds to Nectin-4 on the surface of tumor cells. Upon binding, the ADC-Nectin-4 complex is internalized by the cell. Inside the cell, the cytotoxic payload is released from the antibody, leading to cell cycle arrest and ultimately, apoptotic cell death.
Figure 1: Generalized mechanism of action for anti-Nectin-4 ADCs.
Comparative Efficacy: Clinical Data
The following table summarizes the clinical efficacy of anti-Nectin-4 ADCs for which data from human trials is publicly available.
| ADC Name (Developer) | Trial Identifier | Phase | Cancer Type | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Key Adverse Events (Grade ≥3) |
| Enfortumab Vedotin (Astellas/Seagen) | EV-302/KEYNOTE-A39 (NCT04223856) | III | Locally Advanced or Metastatic Urothelial Carcinoma | Previously untreated | 1.25 mg/kg on Days 1 and 8 of a 21-day cycle + Pembrolizumab | 67.7%[1] | Skin reactions, peripheral neuropathy, hyperglycemia[2] |
| Zelenectide Pevedotin (BT8009) (Bicycle Therapeutics) | Duravelo-1 (NCT04561362) | I/II | Metastatic Urothelial Carcinoma | Enfortumab vedotin-naïve | 5 mg/m² weekly | 45%[3][4] | Nausea, fatigue, neutropenia[5] |
Comparative Efficacy: Preclinical Data
Several next-generation anti-Nectin-4 ADCs are in preclinical development, showing promising anti-tumor activity in various cancer models.
| ADC Name (Developer) | Antibody | Payload | Key Preclinical Findings |
| 9MW2821 (Mabwell) | Humanized IgG1 | MMAE | Showed equivalent or superior anti-tumor activity compared to enfortumab vedotin in xenograft models of triple-negative breast cancer, lung cancer, and urothelial carcinoma.[2][6][7] Demonstrated a favorable safety profile in monkeys.[8] |
| ADRX-0706 (Adcentrx Therapeutics) | Fully human IgG1 | Tubulin Inhibitor (AP052) | Demonstrated superior in vivo efficacy over enfortumab vedotin in multiple mouse xenograft models and a 73% ORR in a patient-derived cervical cancer model.[9][10] Showed a lower risk of peripheral neuropathy in in vitro models.[9][10] |
| LY4052031 (Eli Lilly) | Fc-silent IgG1 | Topoisomerase I Inhibitor (camp98) | Demonstrated robust in vivo efficacy in tumor models with a range of Nectin-4 expression levels, including those resistant to MMAE-based ADCs.[11][12] Showed greater bystander killing activity compared to enfortumab vedotin.[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of efficacy data. Below are summaries of the experimental protocols for the key studies cited.
Clinical Trial Protocols
EV-302/KEYNOTE-A39 (NCT04223856) for Enfortumab Vedotin [1][15][16][17][18]
-
Study Design: A Phase 3, open-label, randomized, controlled trial.
-
Patient Population: Patients with previously untreated locally advanced or metastatic urothelial carcinoma. Randomization was stratified by cisplatin eligibility, PD-L1 expression, and presence of liver metastases.
-
Intervention:
-
Arm A: Enfortumab vedotin (1.25 mg/kg intravenously on Days 1 and 8 of a 21-day cycle) plus pembrolizumab (200 mg intravenously on Day 1 of each cycle).
-
Arm B: Standard chemotherapy (gemcitabine plus either cisplatin or carboplatin).
-
-
Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).
Duravelo-1 (NCT04561362) for Zelenectide Pevedotin (BT8009) [3][4][5][19]
-
Study Design: A Phase 1/2, open-label, multicenter, dose-escalation and expansion study.
-
Patient Population: Patients with advanced solid tumors associated with Nectin-4 expression, including a cohort of enfortumab vedotin-naïve patients with metastatic urothelial carcinoma.
-
Intervention: Zelenectide pevedotin administered intravenously at various dosing schedules, with the recommended Phase 2 dose for the urothelial carcinoma cohort being 5 mg/m² weekly.
-
Primary Endpoints: Safety and tolerability, and objective response rate (ORR).
Preclinical Study Protocols
9MW2821 Preclinical Evaluation [2][6][7][8]
-
In Vitro Studies: Assessed Nectin-4 binding affinity, internalization, cytotoxicity, and bystander killing effect in various cancer cell lines.
-
In Vivo Studies:
-
Xenograft Models: Utilized cell line-derived xenograft (CDX) models of triple-negative breast cancer (MDA-MB-468), lung cancer (NCI-H322), and urothelial carcinoma (HT1376), as well as patient-derived xenograft (PDX) models.
-
Dosing: Mice were treated with intravenous injections of 9MW2821 at doses of 1, 3, and 10 mg/kg and compared to vehicle control and enfortumab vedotin.
-
Efficacy Endpoint: Tumor growth inhibition.
-
ADRX-0706 Preclinical Evaluation [9][10]
-
In Vitro Studies: Evaluated binding affinity, cytotoxicity, and bystander effect. A co-culture model was used to assess neurotoxic potential.
-
In Vivo Studies:
-
Xenograft Models: Employed multiple mouse xenograft models and a patient-derived cervical cancer model with varying Nectin-4 expression levels.
-
Efficacy Endpoint: Objective response rate and tumor regression.
-
Toxicology: Repeat-dose toxicology studies were conducted in non-human primates.
-
LY4052031 Preclinical Evaluation [11][12][13][14]
-
In Vitro Studies: Assessed binding to Nectin-4 expressing cell lines, internalization, cytotoxicity, and bystander activity in co-culture models.
-
In Vivo Studies:
-
Xenograft Models: Utilized xenograft models with a range of Nectin-4 expression levels, including models resistant to MMAE-based ADCs.
-
Efficacy Endpoint: Tumor growth inhibition.
-
Experimental Workflow and Comparative Logic
The evaluation and comparison of these ADCs follow a structured workflow, from initial preclinical characterization to clinical validation.
Figure 2: A generalized workflow for the evaluation of ADC efficacy.
The comparative analysis presented in this guide follows a logical progression, starting from the established clinical data of the approved ADC and moving towards the emerging preclinical data of investigational agents.
Figure 3: Logical relationship of the comparative analysis.
Conclusion
Enfortumab vedotin has established Nectin-4 as a clinically validated target for ADCs in urothelial carcinoma. The next wave of anti-Nectin-4 ADCs, such as zelenectide pevedotin, 9MW2821, ADRX-0706, and LY4052031, are being developed with novel linkers, payloads, and antibody engineering strategies to potentially improve upon the efficacy and safety profile of the first-generation agent. The preclinical data for these emerging ADCs suggest promising anti-tumor activity and, in some cases, a potentially wider therapeutic window. As these investigational agents progress through clinical trials, a more comprehensive understanding of their comparative efficacy and safety will emerge, further refining the therapeutic options for patients with Nectin-4-expressing cancers. Continued research into predictive biomarkers and combination strategies will be crucial to maximizing the clinical benefit of this important class of targeted therapies.
References
- 1. esmo.org [esmo.org]
- 2. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment … [ouci.dntb.gov.ua]
- 3. BT8009 Phase I/II Duravelo-1 Trial | ESMO 2024 [delveinsight.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E-based Antibody-Drug Conjugate for Treatment of Nectin-4-expressing Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. avantgen.com [avantgen.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Enfortumab vedotin plus pembrolizumab versus chemotherapy in patients with previously untreated locally advanced or metastatic urothelial cancer (EV-302): patient-reported outcomes from an open-label, randomised, controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. urotoday.com [urotoday.com]
Comparative Guide to Anti-Nectin-4 Antibody Cross-Reactivity
For researchers and drug development professionals, the specificity of an antibody is paramount to ensure accurate and reliable results. This guide provides a comparative analysis of the cross-reactivity of commercially available and researched anti-Nectin-4 antibodies, focusing on their binding to other members of the Nectin family (Nectin-1, Nectin-2, and Nectin-3).
Summary of Cross-Reactivity Data
The following table summarizes the cross-reactivity profiles of selected anti-Nectin-4 antibodies based on available data. The information is compiled from manufacturer datasheets and peer-reviewed publications.
| Antibody/Clone | Type | Supplier/Source | Cross-Reactivity with Nectin-1 | Cross-Reactivity with Nectin-2 | Cross-Reactivity with Nectin-3 | Assay Method |
| MAB2659 (Clone: 337516) | Monoclonal (Mouse) | R&D Systems | No Cross-Reactivity[1][2][3] | No Cross-Reactivity[1][2][3] | No Cross-Reactivity[1][2][3] | Direct ELISA, Western Blot |
| 9MW2821 | Monoclonal (Humanized) | Mayswell Pharma | No Binding[4][5] | No Binding[4][5] | No Binding[4][5] | ELISA |
| 15A7.5 | Monoclonal | Research Article | No Cross-Reactivity[6] | No Cross-Reactivity[6] | No Cross-Reactivity[6] | ELISA |
| #17402 | Polyclonal (Rabbit) | Cell Signaling Technology | Not Predicted to Cross-React | Not Predicted to Cross-React | Not Predicted to Cross-React* | Sequence Alignment |
*Based on sequence alignment, experimental data not provided.
Experimental Methodologies
Detailed experimental protocols are crucial for interpreting cross-reactivity data. Below are representative protocols for ELISA and Western Blotting, adapted from methodologies used to assess the specificity of the cited antibodies.
Direct ELISA Protocol for Cross-Reactivity Assessment
This protocol is based on the methodology described for the evaluation of antibodies like 9MW2821[4][5].
-
Antigen Coating:
-
Recombinant human Nectin-1, Nectin-2, Nectin-3, and Nectin-4 extracellular domains are diluted to a concentration of 1 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
-
100 µL of each recombinant protein solution is added to individual wells of a 96-well ELISA plate.
-
The plate is incubated overnight at 4°C to allow for protein adsorption.
-
-
Blocking:
-
The coating solution is aspirated, and the wells are washed three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
The remaining protein-binding sites in the wells are blocked by adding 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well.
-
The plate is incubated for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
The blocking buffer is removed, and the wells are washed as described above.
-
The anti-Nectin-4 antibody being tested is serially diluted in blocking buffer.
-
100 µL of each antibody dilution is added to the wells coated with Nectin-1, Nectin-2, Nectin-3, and Nectin-4.
-
The plate is incubated for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
The primary antibody solution is aspirated, and the wells are washed three times.
-
An HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-HRP) is diluted in blocking buffer.
-
100 µL of the diluted secondary antibody is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
-
Detection:
-
The secondary antibody solution is removed, and the wells are washed five times with wash buffer.
-
100 µL of a chromogenic substrate (e.g., TMB) is added to each well.
-
The plate is incubated in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
The reaction is stopped by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
The optical density (O.D.) of each well is measured at 450 nm using a microplate reader.
-
The O.D. values for the wells coated with Nectin-1, Nectin-2, and Nectin-3 are compared to the O.D. values for the wells coated with Nectin-4 to determine the degree of cross-reactivity.
-
Western Blot Protocol for Specificity Testing
This is a general protocol for assessing antibody specificity against homologous proteins.
-
Sample Preparation:
-
Recombinant human Nectin-1, Nectin-2, Nectin-3, and Nectin-4 proteins are obtained.
-
Equal amounts of each recombinant protein (e.g., 100 ng) are mixed with Laemmli sample buffer and heated at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
The protein samples are loaded into separate lanes of a polyacrylamide gel.
-
The gel is run at a constant voltage until the dye front reaches the bottom of the gel, separating the proteins by molecular weight.
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
The membrane is incubated with the anti-Nectin-4 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
-
Secondary Antibody Incubation:
-
The membrane is washed three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
The membrane is then incubated with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
The membrane is washed again three times with wash buffer.
-
An enhanced chemiluminescence (ECL) substrate is applied to the membrane according to the manufacturer's instructions.
-
The signal is detected by exposing the membrane to X-ray film or using a digital imaging system.
-
-
Analysis:
-
The presence and intensity of bands in the lanes corresponding to Nectin-1, Nectin-2, and Nectin-3 are compared to the band in the Nectin-4 lane to assess cross-reactivity.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for assessing antibody cross-reactivity.
Nectin Signaling and Antibody Specificity
References
- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Human Nectin-4 Antibody, R D Systems 100ug; Unlabeled:Antibodies, Monoclonal | Fisher Scientific [fishersci.com]
- 4. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ETx-22, a Novel Nectin-4–Directed Antibody–Drug Conjugate, Demonstrates Safety and Potent Antitumor Activity in Low-Nectin-4–Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Soluble Nectin-4: Validating its Prognostic Significance in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The quest for reliable and sensitive biomarkers is a cornerstone of advancing cancer diagnostics, prognostics, and therapeutic strategies. In recent years, soluble Nectin-4 has emerged as a promising candidate, with a growing body of evidence suggesting its potential as a prognostic indicator in various malignancies. This guide provides an objective comparison of the prognostic performance of soluble Nectin-4 against established and emerging biomarkers in several key cancers, supported by experimental data and detailed methodologies.
Executive Summary
Elevated levels of soluble Nectin-4, the shed ectodomain of the transmembrane protein Nectin-4, have been detected in the serum of patients with various cancers.[1] High expression of Nectin-4 has been significantly associated with poorer overall survival in several cancer types, including esophageal, gastric, pancreatic, and breast cancer.[2][3] This guide delves into a comparative analysis of soluble Nectin-4 against current standard-of-care biomarkers, offering a data-driven perspective on its potential to refine prognostic assessments and guide clinical decision-making.
Comparative Prognostic Performance of Soluble Nectin-4
This section provides a head-to-head comparison of soluble Nectin-4 with other key prognostic biomarkers in specific cancers. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview of prognostic utility.
Ovarian Cancer: Soluble Nectin-4 vs. Cancer Antigen 125 (CA-125)
CA-125 is the most widely used biomarker for ovarian cancer. However, its utility is limited by a lack of specificity and sensitivity, particularly in early-stage disease.[4][5] Emerging evidence suggests that soluble Nectin-4 may complement or, in some cases, outperform CA-125 as a prognostic marker.
A key finding is the potential of soluble Nectin-4 to identify early-stage ovarian cancer, a critical unmet need in the clinical management of this disease.[6] Notably, elevated soluble Nectin-4 levels have been detected in patients with early-stage ovarian cancer who present with normal CA-125 levels.[6][7] The combination of soluble Nectin-4 and CA-125 appears to enhance diagnostic accuracy. One study demonstrated that the area under the receiver operating characteristic curve (AUC) for detecting serous ovarian cancer increased from 0.657 for CA-125 alone and 0.086 for Nectin-4 alone to 0.762 when the two markers were combined.[8]
Table 1: Prognostic Performance of Soluble Nectin-4 vs. CA-125 in Ovarian Cancer
| Biomarker | Prognostic Significance | Key Findings |
| Soluble Nectin-4 | High levels are associated with a worse prognosis.[9] May be particularly valuable in early-stage disease and in patients with low CA-125.[6][7] | A study reported an independent negative impact of high Nectin-4 abundance on overall survival (HR 3.62).[9] The combination with CA-125 significantly improves diagnostic accuracy (AUC = 0.762).[8] |
| CA-125 | The established standard for monitoring ovarian cancer. Elevated levels are associated with a poor prognosis.[10] | Limited sensitivity in early-stage disease.[4][5] One study showed that CA-125 had no significant impact on overall survival in a multivariate analysis that included Nectin-4.[9] |
Colorectal Cancer: Soluble Nectin-4 vs. Carcinoembryonic Antigen (CEA)
Carcinoembryonic antigen (CEA) is a widely used tumor marker for colorectal cancer (CRC), although its prognostic value can be limited.[11][12] High expression of Nectin-4 in CRC tissue has been shown to be a negative prognostic factor.
A study on 92 CRC patients found that elevated Nectin-4 expression was significantly correlated with worse 5-year and overall survival rates, with a hazard ratio (HR) of 4.0.[13] This study also noted a positive correlation between Nectin-4 expression and elevated CEA levels, as well as more advanced disease stages.[13] While a direct comparison of the prognostic power of soluble Nectin-4 and serum CEA from the same patient cohort is not yet extensively documented, these findings suggest that Nectin-4 provides significant prognostic information.
Table 2: Prognostic Performance of Soluble Nectin-4 vs. CEA in Colorectal Cancer
| Biomarker | Prognostic Significance | Key Findings |
| Soluble Nectin-4 | High tissue expression is a strong negative prognostic factor (HR = 4.0).[13] Positively correlates with advanced disease stage and elevated CEA levels.[13] | Overexpression of Nectin-4 is linked to increased resistance to 5-fluorouracil (5-FU) chemotherapy.[3] |
| CEA | An established prognostic marker for CRC.[11] Elevated preoperative serum CEA levels are generally associated with a poorer prognosis, though its independent prognostic value is debated.[12] | The prognostic value of CEA in tumour tissue may be superior to that of serum CEA.[12][14] |
Non-Small Cell Lung Cancer (NSCLC): Soluble Nectin-4 vs. Cytokeratin 19 Fragment (CYFRA 21-1)
CYFRA 21-1 is a well-established tumor marker for non-small cell lung cancer (NSCLC), particularly for squamous cell carcinoma.[2][15] Preliminary evidence suggests that soluble Nectin-4 may offer advantages in both diagnosis and prognosis.
One study reported that in 164 NSCLC patients, the positivity rate of serum Nectin-4 was 53.7%, and it demonstrated superior diagnostic sensitivity and specificity compared to both CEA and CYFRA 21-1.[16] While direct comparative studies on the prognostic value are still emerging, the higher diagnostic accuracy of soluble Nectin-4 suggests its potential as a powerful prognostic tool in NSCLC.
Table 3: Prognostic Performance of Soluble Nectin-4 vs. CYFRA 21-1 in NSCLC
| Biomarker | Prognostic Significance | Key Findings |
| Soluble Nectin-4 | High serum levels are associated with poor prognosis.[16] May have superior diagnostic sensitivity and specificity compared to CYFRA 21-1 and CEA.[16] | A study showed a 53.7% positivity rate in NSCLC patients with very few false positives in healthy controls.[16] |
| CYFRA 21-1 | An established prognostic marker for NSCLC, especially squamous cell carcinoma.[2][15] Elevated levels are associated with a poor prognosis and advanced disease stage.[17][18][19] | A meta-analysis of 2063 patients confirmed that a high pretreatment serum CYFRA 21-1 level is an unfavorable prognostic determinant (HR = 1.88).[19] Its levels are also predictive of response to chemotherapy.[20] |
Prostate Cancer: Soluble Nectin-4 vs. Prostate-Specific Antigen (PSA)
The role of Nectin-4 in prostate cancer is currently an area of active investigation with some conflicting findings. One study reported that Nectin-4 expression was not detected in prostate cancer tissues but was present in benign prostatic glands and atypical small acinar proliferation (ASAP) samples.[21][22] Conversely, another study in canines found high membranous and moderate cytoplasmic Nectin-4 staining in metastatic prostate cancer.[23] There is currently a lack of studies directly comparing the prognostic significance of soluble Nectin-4 with PSA in prostate cancer patients. Further research is required to clarify the role of soluble Nectin-4 as a prognostic biomarker in this malignancy.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological mechanisms is crucial for validating a biomarker. This section provides diagrams of the key signaling pathways involving Nectin-4 and its comparator biomarkers, as well as a generalized workflow for biomarker validation.
Signaling Pathway Diagrams
Caption: Nectin-4 signaling pathways promoting cancer progression.
Caption: Signaling pathways of CEA and CA-125 in cancer.
Experimental Workflow
Caption: General workflow for prognostic biomarker validation.
Experimental Protocols
Measurement of Soluble Nectin-4 in Serum/Plasma by ELISA
The quantification of soluble Nectin-4 in patient serum or plasma is typically performed using a sandwich enzyme-linked immunosorbent assay (ELISA). Several commercial kits are available for this purpose. The following is a generalized protocol based on commercially available kits.
Principle: A monoclonal antibody specific for human Nectin-4 is pre-coated onto a microplate. Standards and patient samples are pipetted into the wells, allowing any Nectin-4 present to bind to the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for human Nectin-4 is added. Following another wash, a substrate solution is added, and the color develops in proportion to the amount of Nectin-4 bound. The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
Materials:
-
Microplate pre-coated with anti-human Nectin-4 antibody
-
Human Nectin-4 standard
-
Assay diluent
-
Enzyme-linked anti-human Nectin-4 conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. It is recommended that all standards and samples be assayed in duplicate.
-
Sample Incubation: Add a specified volume of assay diluent to each well. Then, add the standards and patient samples to the appropriate wells. Cover the plate and incubate for a specified time and temperature (e.g., 2 hours at room temperature).
-
Washing: Aspirate each well and wash multiple times (e.g., 4 times) with wash buffer.
-
Conjugate Incubation: Add the enzyme-linked conjugate to each well. Cover the plate and incubate for a specified time and temperature (e.g., 2 hours at room temperature).
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Reaction: Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes.
-
Calculation: Calculate the concentration of soluble Nectin-4 in the samples by plotting a standard curve of the known concentrations of the Nectin-4 standard versus their corresponding absorbance values.
Conclusion
Soluble Nectin-4 is a promising prognostic biomarker in several cancers, demonstrating potential advantages over or complementary value to existing markers like CA-125 and CYFRA 21-1. Its ability to identify early-stage disease and its strong association with poor survival outcomes underscore its potential clinical utility. However, further large-scale, prospective validation studies are crucial to definitively establish its prognostic significance in diverse patient populations and to standardize its use in clinical practice. The detailed methodologies and comparative data presented in this guide aim to facilitate such research endeavors and accelerate the translation of soluble Nectin-4 from a promising research target to a valuable tool in personalized cancer care.
References
- 1. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prognostic value of nectin-4 in human cancers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA125 in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Nectin 4 Overexpression in Ovarian Cancer Tissues and Serum: Potential Role as a Serum Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NECTIN4 (PVRL4) as Putative Therapeutic Target for a Specific Subtype of High Grade Serous Ovarian Cancer—An Integrative Multi-Omics Approach [mdpi.com]
- 10. The effect of CA125 on metastasis of ovarian cancer: old marker new function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carcinoembryonic antigen interacts with TGF-β receptor and inhibits TGF-β signaling in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of carcinoembryonic antigen prognostic value in serum and tumour tissue of patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of carcinoembryonic antigen prognostic value in serum and tumour tissue of patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diagnostic and prognostic value of Cyfra 21-1 compared with other tumour markers in patients with non-small cell lung cancer: a prospective study of 116 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 17. oncotarget.com [oncotarget.com]
- 18. Serum CYFRA 21-1 but not Vimentin is Associated with Poor Prognosis in Advanced Lung Cancer Patients [openrespiratorymedicinejournal.com]
- 19. CYFRA 21-1 is a prognostic determinant in non-small-cell lung cancer: results of a meta-analysis in 2063 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CYFRA 21-1 as a prognostic and predictive marker in advanced non-small cell lung cancer in a prospective trial: CALGB 150304 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expression of nectin-4 in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.journalagent.com [pdf.journalagent.com]
- 23. Expression of nectin-4 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Nectin-4 Signaling: A Comparative Analysis of 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nectin-4, a cell adhesion molecule, has emerged as a critical player in cancer progression, influencing cell proliferation, migration, and aggregation.[1][2][3][4] The study of its signaling pathways is paramount for the development of targeted cancer therapies. Traditionally, two-dimensional (2D) cell cultures have been the workhorse for such investigations. However, the inherent limitations of these flat, artificial environments are becoming increasingly apparent, as they often fail to recapitulate the complex three-dimensional (3D) architecture and microenvironment of in vivo tumors.[5][6][7] This guide provides a comprehensive comparison of Nectin-4 signaling in 2D versus 3D cell culture models, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate model for their studies.
Three-dimensional (3D) cell culture models, such as spheroids, are gaining prominence as they more accurately mimic the physiological conditions of living tissues.[8][9][10] In 3D cultures, cells can interact with each other and the extracellular matrix in a more natural manner, leading to cell morphology, gene expression, and signaling responses that are more representative of the in vivo state.[9][10][11][12]
Nectin-4 Signaling Pathway
Nectin-4 is known to activate several downstream signaling pathways, with the PI3K/AKT pathway being a prominent cascade involved in promoting cell survival, proliferation, and migration.[3][13][14][15] Upon engagement, Nectin-4 can initiate a signaling cascade that leads to the phosphorylation and activation of AKT, which in turn modulates the activity of a host of downstream effectors, including NF-κB.[3][4]
Caption: Nectin-4 activates the PI3K/AKT/NF-κB signaling cascade.
Comparison of Nectin-4 Signaling: 2D vs. 3D Culture
The spatial organization and cell-cell interactions inherent to 3D culture models can significantly alter Nectin-4 signaling compared to 2D monolayers. While direct quantitative proteomic comparisons focusing specifically on the Nectin-4 pathway are still emerging, existing evidence on Nectin-4's function and general 2D vs. 3D comparisons allow for informed inferences.
| Parameter | 2D Culture Model | 3D Culture Model (Spheroids) | Rationale and Supporting Data |
| Nectin-4 Expression | Variable, often homogenous across the cell population. | Potentially heterogeneous, with higher expression at cell-cell junctions within the spheroid. | In 3D, cells form complex intercellular adhesions, which are the primary location of Nectin-4. Studies have shown that Nectin-4 expression is crucial for spheroid formation.[16] |
| PI3K/AKT Pathway Activation | Can be artificially high due to stress from the flat, rigid substrate. | More physiologically relevant activation levels, influenced by cell-cell and cell-matrix interactions. | General studies comparing 2D and 3D cultures have shown differences in AKT-mTOR signaling, with 3D models often exhibiting lower basal activity but distinct responses to stimuli. Nectin-4 is a known activator of this pathway.[3][14] |
| Downstream Gene Expression | May not accurately reflect in vivo gene expression patterns. | Gene expression profiles are more similar to those of in vivo tumors. | Transcriptomic analyses have demonstrated significant differences in gene expression between 2D and 3D cultured cancer cells, with 3D models better recapitulating the in vivo transcriptional landscape.[9] |
| Phenotypic Outcomes (Proliferation & Migration) | Often shows higher rates of proliferation and migration on an open 2D surface. | Proliferation is typically slower and migration is more complex, involving invasion into a matrix. | Nectin-4 is known to promote both proliferation and migration.[1][4] The physical constraints and signaling microenvironment of a 3D spheroid modulate these processes to more closely mimic tumor growth and invasion. |
| Drug Response | Cells are generally more sensitive to cytotoxic agents. | Often exhibit increased resistance to chemotherapeutic drugs. | The compact structure of spheroids can limit drug penetration, and the altered signaling environment in 3D can confer resistance. Nectin-4's role in cell adhesion contributes to the formation of these resistant structures.[16] |
Experimental Protocols
To facilitate the comparative analysis of Nectin-4 signaling, detailed protocols for key experiments are provided below.
Experimental Workflow
Caption: Workflow for comparing Nectin-4 signaling in 2D and 3D models.
3D Spheroid Culture (Liquid Overlay Technique)
-
Plate Coating: Coat the wells of a 96-well plate with a non-adherent coating (e.g., 1.5% agarose in sterile PBS) and allow it to solidify.
-
Cell Seeding: Trypsinize and count cells from a 2D culture. Resuspend the cells in culture medium to a desired concentration (e.g., 2,000-5,000 cells/100 µL).
-
Spheroid Formation: Carefully add 100 µL of the cell suspension to each coated well. Centrifuge the plate at low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroids will typically form within 24-72 hours. Monitor spheroid formation and change the medium carefully every 2-3 days.
Western Blotting for Nectin-4 and p-AKT
-
Sample Preparation:
-
2D Culture: Wash cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer containing protease and phosphatase inhibitors.
-
3D Spheroids: Harvest spheroids by gentle centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer. Mechanical disruption (e.g., sonication or passage through a fine-gauge needle) may be necessary for complete lysis.[2]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nectin-4, phospho-AKT (Ser473), and total AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Immunofluorescence for Nectin-4 Localization
-
Fixation:
-
2D Culture: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
3D Spheroids: Carefully collect spheroids, wash with PBS, and fix with 4% PFA for 1-2 hours at room temperature or overnight at 4°C.[5]
-
-
Permeabilization: Wash the fixed cells/spheroids with PBS and permeabilize with 0.5% Triton X-100 in PBS for 15 minutes (2D) or up to 1 hour (3D).[5]
-
Blocking: Block with 1% BSA and 10% goat serum in PBST for 1 hour at room temperature.[5]
-
Antibody Staining:
-
Incubate with a primary antibody against Nectin-4 overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark. A nuclear counterstain (e.g., DAPI) can be included.
-
-
Imaging: Mount the samples and visualize using a confocal microscope. For 3D spheroids, optical sectioning (z-stacks) will be necessary to visualize the protein localization throughout the structure.
Conclusion
The choice between 2D and 3D cell culture models has a profound impact on the study of Nectin-4 signaling. While 2D cultures offer simplicity and high-throughput capabilities, 3D models provide a more physiologically relevant context that better reflects the complexity of in vivo tumors.[5][6][7] The enhanced cell-cell interactions and the formation of a unique microenvironment within 3D spheroids can lead to significant differences in Nectin-4 expression, downstream signaling activation, and ultimately, cellular behavior and drug response. For researchers aiming to translate their findings to the clinic, the adoption of 3D culture models is a critical step towards more predictive and reliable preclinical data. This guide provides the foundational knowledge and experimental frameworks to effectively compare and contrast Nectin-4 signaling in these distinct culture systems.
References
- 1. bio-rad.com [bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. Nectin-4 promotes osteosarcoma progression and metastasis through activating PI3K/AKT/NF-κB signaling by down-regulation of miR-520c-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. content.protocols.io [content.protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nectin-4 promotes gastric cancer progression via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative analysis between 2D and 3D colorectal cancer culture models for insights into cellular morphological and transcriptomic variations - PMC [pmc.ncbi.nlm.nih.gov]
Nectin-4: A Comparative Guide to its Validation as a Biomarker for Patient Stratification
For Researchers, Scientists, and Drug Development Professionals
Nectin-4, a transmembrane adhesion protein, has emerged as a compelling biomarker for patient stratification in various cancers. Its limited expression in normal adult tissues and overexpression in numerous malignancies, including urothelial, breast, and lung cancers, positions it as an attractive target for therapeutic intervention and a valuable prognostic and predictive tool.[1][2] This guide provides a comprehensive comparison of methodologies for Nectin-4 assessment, supported by experimental data, to aid researchers in its effective utilization for patient selection and treatment guidance.
Comparative Analysis of Nectin-4 Detection Methods
The accurate detection and quantification of Nectin-4 expression are paramount for its clinical application. The two most prominent methods for assessing Nectin-4 status in tumor tissue are immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH).
Immunohistochemistry (IHC) is a widely used technique to evaluate protein expression at the cellular level. It provides semi-quantitative information on Nectin-4 protein levels and localization (membranous vs. cytoplasmic). The Histochemical Score (H-score), a common scoring system, integrates both the intensity of staining and the percentage of positive cells.
Fluorescence in situ hybridization (FISH) is a molecular cytogenetic technique that detects gene amplification by visualizing specific DNA sequences. NECTIN4 gene amplification is a key mechanism leading to its overexpression.
Here, we compare the performance and clinical utility of these two methods:
| Feature | Immunohistochemistry (IHC) | Fluorescence in situ hybridization (FISH) |
| Analyte | Nectin-4 protein | NECTIN4 gene copy number |
| Methodology | Antibody-based staining of tissue sections | Labeled DNA probes hybridizing to tissue sections |
| Scoring | H-score (Intensity x Percentage of positive cells) | Ratio of NECTIN4 gene to a control probe |
| Advantages | Widely available, provides protein localization information, correlates with response to anti-Nectin-4 therapies.[3][4] | Objective and quantitative, detects the underlying genetic alteration, strong predictor of response to enfortumab vedotin.[4][5][6] |
| Limitations | Subjectivity in scoring, variability in antibodies and protocols can affect results.[7] | Does not directly measure protein expression which is the therapeutic target, less widely available than IHC. |
Supporting Experimental Data:
A study on metastatic urothelial cancer (mUC) demonstrated a significant correlation between NECTIN4 amplification detected by FISH and membranous Nectin-4 protein expression assessed by IHC (median H-score of 295 in amplified vs. lower in non-amplified tumors).[4] Importantly, 96% of patients with NECTIN4 amplification showed an objective response to the anti-Nectin-4 antibody-drug conjugate (ADC) enfortumab vedotin, compared to 32% in the non-amplified group.[4][5] This highlights the strong predictive value of NECTIN4 amplification.
Nectin-4 Expression and Prognostic Significance Across Cancer Types
Numerous studies have investigated the association between Nectin-4 expression and clinical outcomes in various cancers. The findings, however, can vary depending on the cancer type and the patient cohort.
| Cancer Type | Nectin-4 Expression Status | Prognostic Significance (Overall Survival - OS) | Hazard Ratio (HR) [95% CI] | Reference |
| Triple-Negative Breast Cancer (TNBC) | High Expression (IHC) | Associated with significantly better OS | 0.271 [0.077–0.952] | [8] |
| Breast Cancer (All Subtypes) | Medium/High Expression (mRNA) | Associated with worse OS | 1.96 [1.32–2.99] | [9][10] |
| Non-Small Cell Lung Cancer (NSCLC) | High Expression (IHC) | Associated with poor prognosis | (P < 0.0001) | [11] |
| Hepatocellular Carcinoma | High Expression (IHC) | Independent prognostic factor for worse recurrence-free and overall survival | (Data not specified) | [1] |
These conflicting results in breast cancer underscore the importance of considering the specific cancer subtype and the methodology used for Nectin-4 assessment when evaluating its prognostic value.[8][9][10][12]
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable assessment of Nectin-4 as a biomarker.
Nectin-4 Immunohistochemistry (IHC) Protocol
This protocol is a synthesis of commonly reported methods for Nectin-4 IHC staining.
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against Nectin-4 (e.g., rabbit polyclonal or monoclonal antibody) at a predetermined optimal dilution and time.
-
Detection System: A polymer-based detection system (e.g., HRP-polymer) is applied, followed by incubation.
-
Chromogen: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through graded ethanol and xylene and mounted with a permanent mounting medium.
-
Scoring: Staining is evaluated using the H-score, calculated as: H-score = Σ (Intensity score [0-3] x Percentage of cells stained at that intensity [0-100%]) . A score of 0-300 is generated.
Nectin-4 Fluorescence in situ Hybridization (FISH) Protocol
This protocol outlines the key steps for performing FISH to detect NECTIN4 gene amplification.
-
Specimen Preparation: FFPE tissue sections (4-5 μm) are mounted on positively charged slides.
-
Deparaffinization and Pretreatment: Slides are deparaffinized, rehydrated, and pretreated with a series of solutions to permeabilize the cells and digest proteins.
-
Probe Hybridization: A dual-color probe set is used, consisting of a probe for the NECTIN4 gene (e.g., labeled with a green fluorophore) and a control probe for the centromeric region of chromosome 1 (e.g., labeled with a red fluorophore). The probes are applied to the slides, which are then coverslipped and sealed.
-
Denaturation and Hybridization: The DNA on the slide and the probes are denatured at a high temperature, followed by an overnight hybridization at a specific temperature to allow the probes to bind to their target sequences.
-
Post-Hybridization Washes: Slides are washed in stringent solutions to remove non-specifically bound probes.
-
Counterstaining: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the cell nuclei.
-
Analysis: The slides are analyzed using a fluorescence microscope equipped with appropriate filters. The number of green (NECTIN4) and red (control) signals are counted in multiple tumor cell nuclei.
-
Scoring: The ratio of the NECTIN4 gene to the control probe is calculated. A ratio of ≥2.0 is typically considered amplification.[4]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding of Nectin-4's role as a biomarker.
Figure 1: Simplified Nectin-4 signaling pathway leading to cancer progression.
Figure 2: Experimental workflow for Nectin-4 biomarker assessment.
Conclusion
Nectin-4 is a validated and clinically relevant biomarker for patient stratification, particularly in the context of anti-Nectin-4 targeted therapies like enfortumab vedotin. Both IHC and FISH are valuable methods for its assessment, with NECTIN4 gene amplification by FISH emerging as a strong predictor of therapeutic response. The prognostic significance of Nectin-4 expression can be context-dependent, necessitating careful interpretation within specific cancer types. The standardized protocols and workflows presented in this guide aim to facilitate the consistent and reliable evaluation of Nectin-4 in both research and clinical settings, ultimately contributing to more personalized and effective cancer treatment strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Membranous NECTIN-4 Expression Frequently Decreases during Metastatic Spread of Urothelial Carcinoma and Is Associated with Enfortumab Vedotin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. esmo.org [esmo.org]
- 6. NECTIN4 Amplification Is Frequent in Solid Tumors and Predicts Enfortumab Vedotin Response in Metastatic Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scratching the surface: NECTIN-4 as a Surrogate for Enfortumab Vedotin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nectin-4 Expression Is an Independent Prognostic Biomarker and Associated With Better Survival in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of nectin-4 oncoprotein as a diagnostic and therapeutic target for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nectin-4 Expression Is an Independent Prognostic Biomarker and Associated With Better Survival in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of Nectin-4 inhibitors in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Nectin-4 has emerged as a compelling therapeutic target in oncology, with its overexpression in various solid tumors correlating with poor prognosis. This has spurred the development of a new class of therapeutics, primarily antibody-drug conjugates (ADCs), designed to selectively deliver potent cytotoxic agents to Nectin-4-expressing cancer cells. This guide provides an objective comparison of the preclinical performance of several key Nectin-4 inhibitors, supported by experimental data, to aid in research and development decisions.
Overview of Nectin-4 Inhibitors
The landscape of Nectin-4 inhibitors is dominated by ADCs, each with a unique combination of a monoclonal antibody, a linker, and a cytotoxic payload. The first-in-class approved ADC, Enfortumab Vedotin (EV), has set a benchmark in the treatment of urothelial carcinoma.[1][2] However, ongoing research has led to the development of next-generation inhibitors with potentially improved efficacy and safety profiles. This guide focuses on a comparative analysis of Enfortumab Vedotin and other promising preclinical candidates: BT8009, 9MW2821, IPH45, ADRX-0706, and ETx-22.
Comparative Efficacy in Preclinical Models
The anti-tumor activity of Nectin-4 inhibitors has been extensively evaluated in both in vitro and in vivo preclinical models.
In Vitro Cytotoxicity
The potency of Nectin-4 targeting ADCs is initially assessed by their ability to induce cell death in Nectin-4-expressing cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Enfortumab Vedotin | T-47D | Breast Cancer | 1.674 |
| 647V | Bladder Cancer | ~3 µg/mL | |
| 9MW2821 | MDA-MB-468 | Triple-Negative Breast Cancer | Moderate Cytotoxicity |
| NCI-H322 | Lung Cancer | Moderate Cytotoxicity | |
| HT1376 | Urothelial Carcinoma | Moderate Cytotoxicity | |
| ADRX-0706 | PC-3/Nectin-4 | Prostate Cancer (Nectin-4 expressing) | 1.5 |
| T-47D | Breast Cancer | 1.2 | |
| NCI-H292 | Lung Cancer | 1.4 | |
| ETx-22 | HCT116-2G10 | Colon Cancer (Nectin-4 transfected) | 0.1 |
Note: Data is compiled from multiple preclinical studies and direct comparison should be made with caution due to variations in experimental conditions.
In Vivo Anti-Tumor Activity
The efficacy of Nectin-4 inhibitors is further validated in vivo using xenograft models, where human tumors are implanted in immunodeficient mice. Tumor growth inhibition (TGI) is a primary endpoint in these studies.
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| Enfortumab Vedotin | AG-B1 | Bladder Cancer | 4 mg/kg (single dose) | Tumor Regression |
| AG-Br7 | Breast Cancer | Not specified | Tumor Regression | |
| BT8009 | MDA-MB-468 CDX | Triple-Negative Breast Cancer | 3 mg/kg (twice weekly) or 5 mg/kg (once weekly) | Near Complete Regression |
| 9MW2821 | MDA-MB-468 CDX | Triple-Negative Breast Cancer | 3 mg/kg | 64 |
| 10 mg/kg | 111 (regression) | |||
| NCI-H322 CDX | Lung Cancer | 3 mg/kg | 83 | |
| 10 mg/kg | 134 (regression) | |||
| HT1376 CDX | Urothelial Carcinoma | 3 mg/kg | 77 | |
| 10 mg/kg | 95 | |||
| BR-9479 PDX | Breast Cancer | 3 mg/kg | 97 | |
| ADRX-0706 | Patient-Derived Cervical Cancer Xenografts | Cervical Cancer | Not specified | 73% Overall Response Rate |
| ETx-22 | SUM190 CDX | Breast Cancer | 8 mg/kg | Durable Complete Response |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft. TGI >100% indicates tumor regression.
Structural Comparison of Nectin-4 ADCs
The efficacy and safety of an ADC are critically dependent on its three components: the antibody, the linker, and the cytotoxic payload.
Caption: Structural components of key Nectin-4 ADCs.
Nectin-4 Signaling Pathway
Nectin-4 is involved in cell adhesion and its overexpression in cancer contributes to tumor progression through the activation of signaling pathways like PI3K/AKT.[3][4][5] Understanding this pathway is crucial for identifying potential resistance mechanisms and combination therapy strategies.
Caption: Simplified Nectin-4 signaling pathway in cancer.
Experimental Protocols
Detailed and reproducible experimental design is fundamental to the preclinical evaluation of novel therapeutics.
In Vitro Cytotoxicity Assay (General Protocol)
This protocol outlines a standard method for assessing the cytotoxic effects of Nectin-4 inhibitors on cancer cell lines.[6][7][8][9][10]
-
Cell Culture: Nectin-4 expressing and non-expressing (as a control) cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the Nectin-4 ADC is prepared and added to the cells. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by non-linear regression analysis.
Caption: General workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Model (General Protocol)
This protocol describes a common approach for evaluating the anti-tumor efficacy of Nectin-4 inhibitors in an in vivo setting.[11][12]
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: Human cancer cells (cell line-derived) or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The Nectin-4 inhibitor is administered via an appropriate route (e.g., intravenously) at specified doses and schedules. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly. Animal health is monitored for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Conclusion
The preclinical data available to date highlight a promising and expanding pipeline of Nectin-4 inhibitors. While Enfortumab Vedotin has paved the way, next-generation ADCs such as BT8009, 9MW2821, IPH45, ADRX-0706, and ETx-22 are demonstrating competitive or even superior anti-tumor activity in preclinical models, with some showing potential for improved safety profiles.[1][12][13][14][15][16][17][18][19] The choice of payload, linker technology, and antibody characteristics all contribute to the unique preclinical profile of each inhibitor. Continued research and head-to-head clinical trials will be crucial to fully elucidate the comparative efficacy and safety of these agents and to determine their optimal place in the treatment landscape for Nectin-4-expressing cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 5. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Innate Pharma's Preclinical Success with IPH45: A Nectin-4 Targeted ADC Unveiled at AACR 2024 [synapse.patsnap.com]
- 14. adcreview.com [adcreview.com]
- 15. innate-pharma.com [innate-pharma.com]
- 16. adcentrx.com [adcentrx.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ETx-22, a Novel Nectin-4–Directed Antibody–Drug Conjugate, Demonstrates Safety and Potent Antitumor Activity in Low-Nectin-4–Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Nectin-4 ETx-22 overcomes on-target skin toxicities | BioWorld [bioworld.com]
A Head-to-Head Comparison of Nectin-4 Detection Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Nectin-4, a promising biomarker and therapeutic target in various cancers, is paramount. This guide provides a comprehensive head-to-head comparison of the three most common methods for Nectin-4 detection: Immunohistochemistry (IHC), Western Blot (WB), and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Performance Overview
The following table summarizes the key quantitative and qualitative performance characteristics of IHC, Western Blot, and ELISA for the detection of Nectin-4. Data has been compiled from various research articles and commercial kit datasheets.
| Feature | Immunohistochemistry (IHC) | Western Blot (WB) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | In situ detection of antigen in tissue sections using specific antibodies. | Separation of proteins by size, followed by antibody-based detection. | Plate-based immunoassay for quantification of antigens in liquid samples. |
| Sample Type | Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.[1][2] | Cell lysates, tissue homogenates.[3][4][5][6] | Serum, plasma, cell culture supernatants, cell lysates, urine.[7][8] |
| Data Output | Semi-quantitative (staining intensity and percentage of positive cells, often combined into an H-score).[9][10] | Semi-quantitative (band intensity relative to a loading control).[11] | Quantitative (concentration, e.g., pg/mL or ng/mL). |
| Sensitivity | Variable, dependent on antibody and protocol. Can detect localized protein expression. | Can detect small quantities of protein (ng range).[11] | High sensitivity, with detection limits in the pg/mL range (e.g., 16.6 pg/mL). |
| Specificity | Can be affected by antibody cross-reactivity and tissue processing. Validation with other methods is recommended.[12] | High specificity due to size-based separation prior to antibody detection.[13] | High specificity, particularly with sandwich ELISA formats. |
| Throughput | Moderate, can be automated for higher throughput.[9] | Low, not suitable for high-throughput screening. | High, suitable for analyzing many samples simultaneously.[11] |
| Localization | Provides spatial information about protein expression within the tissue architecture (membranous vs. cytoplasmic).[14][15] | No spatial information. | No spatial information. |
Nectin-4 Signaling Pathway
Nectin-4 is a cell adhesion molecule that, in cancer, plays a significant role in tumor progression and metastasis, primarily through the activation of the PI3K/AKT signaling pathway.[16][17][18] The diagram below illustrates the key steps in this pathway.
Caption: Nectin-4 mediated activation of the PI3K/AKT signaling pathway in cancer cells.
Experimental Workflows
The following diagrams illustrate the general workflows for the detection of Nectin-4 using IHC, Western Blot, and ELISA.
Immunohistochemistry (IHC) Workflow
Caption: General workflow for Nectin-4 detection by Immunohistochemistry.
Western Blot (WB) Workflow
Caption: General workflow for Nectin-4 detection by Western Blot.
Enzyme-Linked Immunosorbent Assay (ELISA) Workflow
Caption: General workflow for Nectin-4 detection by Sandwich ELISA.
Detailed Experimental Protocols
Immunohistochemistry (IHC) Protocol for Nectin-4 in FFPE Tissues
This protocol is a general guideline and may require optimization based on the specific antibody and tissue type used.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Hydrate slides through a graded series of ethanol solutions: 100% (2x 3 min), 95% (1 min), 70% (1 min), and 50% (1 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[12]
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against Nectin-4 (diluted in antibody diluent) overnight at 4°C in a humidified chamber.[12]
-
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer (3x 5 min).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with wash buffer (3x 5 min).
-
Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides with wash buffer (3x 5 min).
-
Develop the color using a chromogen substrate solution (e.g., DAB) until the desired staining intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate slides through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
-
Analysis:
Western Blot (WB) Protocol for Nectin-4 in Cell Lysates
This protocol provides a general framework for Nectin-4 detection in cell lysates.
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).[5]
-
-
SDS-PAGE:
-
Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[6]
-
Load samples and a molecular weight marker onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[3]
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against Nectin-4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane with wash buffer (e.g., TBST) (3x 5-10 min).
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with wash buffer (3x 5-10 min).
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis:
-
Analyze the band intensity, typically normalized to a loading control (e.g., β-actin or GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Soluble Nectin-4
This protocol is based on a typical sandwich ELISA format.
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for Nectin-4 overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards of known Nectin-4 concentration and samples (e.g., serum, plasma) to the wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for Nectin-4 to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add a streptavidin-HRP conjugate to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) to each well and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Nectin-4 in the samples by interpolating their absorbance values from the standard curve.
-
References
- 1. Nectin-4 is a new histological and serological tumor associated marker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 4. origene.com [origene.com]
- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. static.igem.org [static.igem.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Nectin-4 as Blood-Based Biomarker Enables Detection of Early Ovarian Cancer Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | Head-to-Head Comparison of the Expression Differences of NECTIN-4, TROP-2, and HER2 in Urothelial Carcinoma and Its Histologic Variants [frontiersin.org]
- 11. When IHC is the application choice | Cell Signaling Technology [cellsignal.com]
- 12. Membranous NECTIN-4 Expression Frequently Decreases during Metastatic Spread of Urothelial Carcinoma and Is Associated with Enfortumab Vedotin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blotting vs. ELISA | Abcam [abcam.com]
- 14. Assessing the expression of Nectin-4 in solid tumors by immunohistochemistry - what do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Nectin-4 ELISA Kit, colorimetric, 90-min ELISA (ab264607) | Abcam [abcam.com]
Validating the Molecular Dance: A Comparative Guide to Nectin-4's Interactions
For researchers, scientists, and drug development professionals, understanding the intricate interactions of Nectin-4 with its binding partners is crucial for deciphering its role in physiological and pathological processes, particularly in oncology. This guide provides a comparative overview of experimental methods to validate these interactions, supported by quantitative data and detailed protocols, to aid in the design and interpretation of studies targeting this key molecule.
Nectin-4, a transmembrane adhesion protein, engages in a variety of homophilic and heterophilic interactions that are pivotal in cell adhesion, signaling, and immune modulation. Validating these interactions with robust and quantitative methods is a cornerstone of Nectin-4-focused research. This guide delves into the experimental validation of Nectin-4's interactions with its key binding partners: Nectin-1, the Prolactin Receptor, the immune checkpoint receptor TIGIT, Integrin-β4, and the intracellular proteins Afadin and SOCS1.
Quantitative Comparison of Nectin-4 Interactions
The binding affinities of Nectin-4 for its partners can vary, influencing the biological outcomes of these interactions. The following table summarizes available quantitative data for these interactions, providing a comparative snapshot of their relative strengths.
| Binding Partner | Experimental Method | Reported Dissociation Constant (Kd) | Reference |
| Nectin-1 | Surface Plasmon Resonance (SPR) | ~100 nM | [1] |
| TIGIT | Microscale Thermophoresis (MST) | Similar affinity to PVR-TIGIT binding | [2] |
| TIGIT | Surface Plasmon Resonance (SPR) | Weaker than TIGIT:Nectin-2 interaction | [3] |
| Prolactin Receptor | Co-Immunoprecipitation | Interaction confirmed, quantitative data not available | [4][5] |
| Integrin-β4 | Co-Immunoprecipitation / Proximity Ligation Assay | Interaction confirmed, quantitative data not available | [6] |
| Afadin | Yeast Two-Hybrid / Co-Immunoprecipitation | Interaction confirmed, quantitative data not available | [7][8] |
| SOCS1 | Co-Immunoprecipitation | Interaction confirmed, quantitative data not available | [4][5] |
Experimental Methodologies for Validating Nectin-4 Interactions
A variety of techniques can be employed to validate the interaction between Nectin-4 and its binding partners. The choice of method depends on the specific research question, including whether the interaction is direct or part of a larger complex, and whether it occurs inside or outside the cell.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a widely used technique to study protein-protein interactions in their native cellular context. It is particularly useful for identifying members of a protein complex.
Experimental Protocol for Nectin-4 and SOCS1 Interaction: [4][5][9]
-
Cell Lysis:
-
Culture cells expressing both Nectin-4 and SOCS1 (e.g., HEK293T cells transiently transfected with tagged constructs).
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with an antibody specific for Nectin-4 or SOCS1 (typically 1-2 µg of antibody per 500 µg of total protein) overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Add fresh protein A/G-agarose beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washes and Elution:
-
Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.
-
Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both Nectin-4 and SOCS1 to detect the co-precipitated proteins.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time, quantitative analysis of biomolecular interactions. It is ideal for determining binding kinetics (association and dissociation rates) and affinity (Kd).[1][10]
Experimental Protocol for Nectin-4 and Nectin-1 Interaction:
-
Chip Preparation:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize recombinant Nectin-1 protein onto the chip surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a series of concentrations of recombinant Nectin-4 (the analyte) over the sensor chip surface in a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Monitor the change in the refractive index in real-time to generate sensorgrams.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Microscale Thermophoresis (MST)
MST is a powerful technique for quantifying biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which changes upon binding of a ligand.[2][11][12][13]
Experimental Protocol for Nectin-4 and TIGIT Interaction:
-
Sample Preparation:
-
Label one of the binding partners (e.g., recombinant TIGIT-Fc) with a fluorescent dye according to the manufacturer's instructions.
-
Prepare a serial dilution of the unlabeled binding partner (recombinant Nectin-4).
-
-
Measurement:
-
Mix the fluorescently labeled protein at a constant concentration with the different concentrations of the unlabeled protein.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled protein in an MST instrument.
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to a suitable model to determine the dissociation constant (Kd).
-
Proximity Ligation Assay (PLA)
PLA is an in situ technique that allows for the visualization and quantification of protein-protein interactions within fixed cells or tissues. It provides spatial information about where the interactions occur.[14][15][16][17][18]
Experimental Protocol for Nectin-4 and Integrin-β4 Interaction:
-
Cell Preparation:
-
Culture and fix cells expressing both Nectin-4 and Integrin-β4 on coverslips.
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.2% Triton X-100 in PBS).
-
-
Antibody Incubation:
-
Block non-specific binding sites with a blocking solution.
-
Incubate the cells with primary antibodies raised in different species against Nectin-4 and Integrin-β4.
-
-
PLA Probe Incubation and Ligation:
-
Incubate with PLA probes (secondary antibodies conjugated to oligonucleotides) that recognize the primary antibodies.
-
If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.
-
-
Amplification and Detection:
-
Amplify the circular DNA template via rolling circle amplification using a fluorescently labeled probe.
-
Visualize the resulting amplification products as distinct fluorescent spots using a fluorescence microscope. The number of spots per cell can be quantified to measure the extent of the interaction.
-
Yeast Two-Hybrid (Y2H) Screen
The Y2H system is a powerful genetic method for identifying novel protein-protein interactions. It is particularly useful for screening a library of potential binding partners.
Experimental Protocol for Nectin-4 and Afadin Interaction: [7]
-
Vector Construction:
-
Clone the cytoplasmic domain of Nectin-4 into a "bait" vector (e.g., containing the DNA-binding domain of a transcription factor like GAL4).
-
Clone a cDNA library (e.g., from a relevant tissue) into a "prey" vector (e.g., containing the activation domain of the same transcription factor).
-
-
Yeast Transformation and Screening:
-
Co-transform a suitable yeast strain with the bait and prey plasmids.
-
Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine) to select for colonies where the bait and prey proteins interact. An interaction between the bait and prey reconstitutes the transcription factor, leading to the expression of reporter genes that allow the yeast to grow on the selective medium.
-
-
Validation:
-
Isolate the prey plasmids from the positive colonies and sequence the cDNA inserts to identify the interacting proteins (in this case, Afadin).
-
Confirm the interaction using other methods such as Co-IP.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures can greatly enhance understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key Nectin-4-related pathways and a general workflow for validating protein-protein interactions.
References
- 1. Structure of the heterophilic interaction between the nectin-like 4 and nectin-like 1 molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nectin4 is a novel TIGIT ligand which combines checkpoint inhibition and tumor specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and structural basis of TIGIT: Nectin-4 interaction, a recently discovered pathway crucial for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nectin-4 co-stimulates the prolactin receptor by interacting with SOCS1 and inhibiting its activity on the JAK2-STAT5a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nectin-4 co-stimulates the prolactin receptor by interacting with SOCS1 and inhibiting its activity on the JAK2-STAT5a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The soluble nectin-4 ecto-domain promotes breast cancer induced angiogenesis via endothelial Integrin-β4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nectin4/PRR4, a new afadin-associated member of the nectin family that trans-interacts with nectin1/PRR1 through V domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nectin-4/Afadin Protein Complex and Intercellular Membrane Pores Contribute to Rapid Spread of Measles Virus in Primary Human Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Analyzing the integrin adhesome by in situ proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proximity Ligation Assay (PLA) [protocols.io]
- 17. Analyzing the Integrin Adhesome by In Situ Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Novel Nectin-4 Signaling Axis: A Comparative Analysis
For Immediate Release
A deep dive into a newly identified Nectin-4 signaling pathway reveals an alternative mechanism for its pro-tumorigenic effects, offering new avenues for therapeutic intervention. This guide provides a comparative analysis of this novel pathway alongside the established Nectin-4/PI3K/AKT axis and the current therapeutic benchmark, Enfortumab Vedotin.
Nectin-4, a cell adhesion molecule, is a well-established player in cancer progression, with its expression linked to increased tumor growth, metastasis, and poor prognosis in various cancers.[1] Its role has primarily been attributed to the activation of the PI3K/AKT signaling cascade. However, recent evidence has uncovered a novel signaling pathway initiated by Nectin-4 through its interaction with the prolactin receptor, leading to the activation of the JAK/STAT pathway. This discovery opens up new possibilities for understanding and targeting Nectin-4-driven malignancies.
This guide offers a comprehensive comparison of these two distinct Nectin-4 signaling pathways, alongside the leading Nectin-4-targeted therapy, Enfortumab Vedotin. We present key experimental data, detailed methodologies, and visual representations to aid researchers, scientists, and drug development professionals in navigating this evolving landscape.
Comparative Analysis of Nectin-4 Signaling Pathways and Therapeutics
To facilitate a clear understanding of the functional consequences of Nectin-4 signaling and its therapeutic targeting, the following table summarizes key quantitative data from preclinical studies.
| Parameter | Nectin-4 -> PI3K/AKT Pathway | Nectin-4 -> Prolactin Receptor/JAK/STAT Pathway | Enfortumab Vedotin (Anti-Nectin-4 ADC) |
| Primary Downstream Effectors | p-AKT, p-mTOR, NF-κB | p-STAT5a | MMAE-induced microtubule disruption |
| Key Cellular Functions Promoted | Proliferation, Migration, Invasion, Angiogenesis, EMT[2][3] | Proliferation, Cell Survival | Apoptosis[4] |
| Impact on Cell Proliferation | Significant increase in cell proliferation upon Nectin-4 overexpression.[3] | Enhanced prolactin-induced STAT5 phosphorylation, a key regulator of proliferation.[5] | Dose-dependent inhibition of cell growth in Nectin-4 expressing cells.[6] |
| Impact on Cell Migration | Nectin-4 knockdown significantly reduces cell migration.[7] | STAT5 activation is implicated in cell migration in other cancer types. | Not the primary mechanism of action. |
| Therapeutic Intervention | PI3K/AKT inhibitors (e.g., Alpelisib)[8][9] | JAK/STAT inhibitors (e.g., Ruxolitinib) | Antibody-drug conjugate delivering a cytotoxic payload.[4][10] |
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades discussed in this guide.
Caption: The established Nectin-4 signaling pathway primarily acts through PI3K/AKT.
Caption: The novel Nectin-4 pathway involves interaction with the Prolactin Receptor.
Caption: Enfortumab Vedotin delivers a cytotoxic payload to Nectin-4 expressing cells.
Detailed Experimental Protocols
Validation of these signaling pathways requires rigorous experimental approaches. Below are detailed methodologies for key experiments.
Western Blot for Phospho-Protein Analysis
This protocol is essential for quantifying the activation of key signaling molecules like AKT and STAT5.
1. Cell Lysis and Protein Extraction:
-
Culture Nectin-4 expressing cells (e.g., T-47D breast cancer cells) to 80-90% confluency.
-
Treat cells with appropriate stimuli (e.g., prolactin for JAK/STAT pathway) or inhibitors for desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-STAT5a (Tyr694), and total STAT5a overnight at 4°C.[11]
-
Wash the membrane extensively with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect chemiluminescence using an imaging system.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of phospho-protein bands to the corresponding total protein bands.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Co-IP is crucial for demonstrating the physical interaction between Nectin-4 and its binding partners like the prolactin receptor.
1. Cell Lysate Preparation:
-
Grow cells expressing tagged versions of the proteins of interest (e.g., FLAG-Nectin-4 and HA-Prolactin Receptor).
-
Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clear the lysate by incubating with non-specific IgG and protein A/G beads to reduce background.
2. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to one of the proteins (the "bait," e.g., anti-FLAG antibody) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
3. Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using an antibody against the suspected interacting protein (the "prey," e.g., anti-HA antibody).[12]
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the activity of transcription factors like STAT5a, providing a functional readout of pathway activation.
1. Cell Transfection:
-
Co-transfect cells with a STAT5a-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
In parallel, transfect cells with a control vector.
2. Cell Treatment and Lysis:
-
After transfection, treat the cells with appropriate stimuli (e.g., prolactin) to activate the Nectin-4/JAK/STAT pathway.
-
Lyse the cells using a passive lysis buffer.
3. Luminescence Measurement:
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[13]
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to untreated or control-transfected cells.
Conclusion and Future Directions
The discovery of the Nectin-4/Prolactin Receptor/JAK/STAT signaling axis adds a new layer of complexity to our understanding of Nectin-4's role in cancer. While the PI3K/AKT pathway remains a critical mediator of Nectin-4's oncogenic functions, the novel JAK/STAT pathway presents an alternative route for promoting cell proliferation and survival.
This comparative guide highlights the need for further research to dissect the relative contributions of these pathways in different cancer contexts. Quantitative studies directly comparing the signaling flux and functional outcomes of both pathways are warranted. Such investigations will be crucial for the development of more effective and personalized therapeutic strategies targeting Nectin-4. The continued success of Enfortumab Vedotin underscores the clinical relevance of Nectin-4 as a therapeutic target, and a deeper understanding of its downstream signaling will undoubtedly fuel the development of next-generation therapies.
References
- 1. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nectin-4 is a breast cancer stem cell marker that induces WNT/β-catenin signaling via Pi3k/Akt axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel PI3K/AKT signaling axis mediates Nectin-4-induced gallbladder cancer cell proliferation, metastasis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Enfortumab vedotin in metastatic urothelial carcinoma: the solution EVentually? [frontiersin.org]
- 5. Nectin-4 co-stimulates the prolactin receptor by interacting with SOCS1 and inhibiting its activity on the JAK2-STAT5a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring membranous NECTIN‐4 expression patterns and enfortumab vedotin response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The expression of Nectin-4 on the surface of ovarian cancer cells alters their ability to adhere, migrate, aggregate, and proliferate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting nectin-4 by antibody-drug conjugates for the treatment of urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Constitutive Activation of STAT5 Contributes to Tumor Growth, Epithelial-Mesenchymal Transition, and Resistance to EGFR Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Nectin-4 High vs. Low Tumors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular landscapes of tumors based on the expression of key biomarkers is paramount for advancing targeted therapies. This guide provides a comparative transcriptomic analysis of tumors with high versus low expression of Nectin-4, a transmembrane protein increasingly recognized for its role in cancer progression and as a therapeutic target.
Nectin-4 has emerged as a significant player in various malignancies, with its overexpression often correlating with poor prognosis. The approval of enfortumab vedotin, an antibody-drug conjugate (ADC) targeting Nectin-4, has further intensified research into the biological consequences of its differential expression. This guide synthesizes findings from transcriptomic studies, primarily focusing on urothelial and bladder cancers, to delineate the distinct gene expression profiles and associated signaling pathways in Nectin-4 high versus low tumors.
Data Presentation: Gene Set Enrichment Analysis (GSEA)
Transcriptomic analyses of tumors stratified by Nectin-4 expression have revealed distinct enrichments of hallmark gene sets, providing insights into the underlying biology of these tumor subtypes. The following table summarizes the key pathways identified through Gene Set Enrichment Analysis (GSEA) in studies utilizing The Cancer Genome Atlas (TCGA) bladder cancer (BLCA) and urothelial carcinoma (UC) datasets.[1][2][3]
| Hallmark Gene Set | Enrichment in Nectin-4 High Tumors | Enrichment in Nectin-4 Low Tumors | Associated Biological Processes |
| Epithelial Mesenchymal Transition (EMT) | ✓ | Increased cell motility, invasion, and resistance to therapy.[1][2] | |
| Hallmark Estrogen Response Early | ✓ | Activation of estrogen-mediated signaling pathways.[1][3] | |
| Hallmark Oxidative Phosphorylation | ✓ | Altered cellular metabolism, potentially indicating increased energy demand.[2] | |
| Lipid Metabolism | ✓ | Changes in the synthesis and breakdown of lipids, impacting cellular structure and signaling.[2] | |
| Chemical Carcinogenesis | ✓ | Pathways associated with the molecular response to carcinogenic substances.[2] |
Signaling Pathways
Nectin-4 expression levels are associated with distinct signaling pathway activation. High Nectin-4 expression is frequently linked to the activation of the PI3K/AKT signaling pathway, which plays a crucial role in cell proliferation, survival, and growth.[4] Nectin-4 can also cis-interact with ErbB2 (HER2), enhancing its activation and downstream signaling.[1]
Below are diagrams illustrating the key signaling pathways associated with Nectin-4.
Experimental Protocols
The transcriptomic data summarized in this guide are primarily derived from analyses of publicly available datasets, such as The Cancer Genome Atlas (TCGA). The general workflow for these analyses is as follows:
A more detailed, step-by-step protocol for a typical transcriptomic analysis using TCGA data is provided below:
1. Data Acquisition:
-
RNA sequencing data (in FASTQ format) and corresponding clinical data for the bladder cancer (BLCA) cohort are downloaded from the Genomic Data Commons (GDC) portal.
2. Quality Control:
-
The quality of the raw sequencing reads is assessed using tools like FastQC to check for parameters such as base quality scores, sequence content, and adapter contamination.
3. Read Alignment:
-
The high-quality reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
4. Gene Expression Quantification:
-
The number of reads mapping to each gene is counted to generate a gene expression matrix. Tools such as RSEM or featureCounts are commonly used for this purpose.
5. Data Normalization:
-
The raw read counts are normalized to account for differences in sequencing depth and gene length. Methods like Trimmed Mean of M-values (TMM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM) are applied.
6. Patient Stratification:
-
Patients are stratified into "Nectin-4 high" and "Nectin-4 low" groups based on the median or quartile expression of the NECTIN4 gene.
7. Differential Expression Analysis:
-
Statistical methods, implemented in packages like edgeR or DESeq2 in R, are used to identify genes that are significantly differentially expressed between the Nectin-4 high and low groups. This analysis yields a list of genes with associated log2 fold changes, p-values, and false discovery rates (FDR).
8. Gene Set Enrichment Analysis (GSEA):
-
GSEA is performed on the ranked list of all genes to identify hallmark gene sets from the Molecular Signatures Database (MSigDB) that are significantly enriched in either the Nectin-4 high or low phenotype. This provides insights into the biological pathways that are coordinately up- or down-regulated.
Conclusion
The comparative transcriptomic analysis of Nectin-4 high versus low tumors reveals distinct molecular subtypes with different underlying biological drivers. Nectin-4 high tumors are characterized by the activation of metabolic and hormone signaling pathways, while Nectin-4 low tumors are associated with an epithelial-mesenchymal transition phenotype, which is often linked to increased tumor aggressiveness and therapy resistance. These findings have important implications for patient stratification, the development of novel therapeutic strategies, and the prediction of response to Nectin-4 targeted therapies. Further research, including the generation of comprehensive differentially expressed gene lists from diverse cancer types, will continue to refine our understanding of the multifaceted role of Nectin-4 in oncology.
References
Safety Operating Guide
Navigating NEC4 Contracts: A Guide to Procedural Safety and Operational Logistics
It is critically important to note that "NEC4" is not a chemical substance but a suite of contracts developed for the engineering and construction industry. Therefore, this guidance provides essential procedural, safety, and logistical information for professionals engaged in projects governed by the New Engineering Contract, fourth edition (NEC4).
This document will provide clarity on the operational workflows, health and safety requirements, and dispute resolution mechanisms inherent in NEC4 contracts to ensure smooth project execution.
Key Roles and Responsibilities in NEC4 Projects
Effective management of an NEC4 contract hinges on a clear understanding of the roles and responsibilities of the key parties involved. The following table summarizes these roles for a typical NEC4 Engineering and Construction Contract (ECC).
| Role | Key Responsibilities |
| Client | - Appoints the Project Manager and Supervisor. - Provides the Scope and other necessary information. - Makes payments to the Contractor. - Takes over the works upon Completion. |
| Contractor | - Provides the works in accordance with the Scope. - Develops and updates the programme. - Submits applications for payment. - Notifies the Project Manager of any compensation events. - Complies with all health and safety requirements.[1][2] |
| Project Manager | - Manages the contract on behalf of the Client. - Issues instructions and certificates. - Assesses payments and compensation events. - Accepts or rejects the Contractor's programme. - Acts as a certifier and is required to act impartially. |
| Supervisor | - Monitors the quality of the works. - Witnesses tests and inspections. - Notifies the Contractor of any Defects. |
Health and Safety in NEC4 Contracts
Health and safety are paramount in any construction project. Within NEC4 contracts, the health and safety requirements are typically detailed in the Scope provided by the Client. The Contractor is obligated to adhere to these requirements.[1][2]
Personal Protective Equipment (PPE):
While the NEC4 contract itself does not specify particular types of PPE, it mandates compliance with all applicable health and safety legislation.[3][4] The provision of suitable PPE is a legal requirement for employers, and the specific equipment will depend on the nature of the work being undertaken. The cost of standard PPE is generally considered part of the Contractor's overheads.[3][4] However, if a change in law or a specific instruction from the Project Manager necessitates additional or specialized PPE, this may be claimable as a compensation event.[5]
General Health and Safety Procedures:
-
Risk Assessment: The Contractor is responsible for conducting thorough risk assessments for all site activities.
-
Method Statements: For high-risk activities, detailed method statements outlining how the work will be carried out safely should be prepared.[6]
-
Site Inductions: All personnel must receive a site-specific safety induction.
-
Compliance with Regulations: The Contractor must ensure all work complies with relevant health and safety regulations, such as the Construction (Design and Management) Regulations 2015 in the UK.[7]
-
Reporting: Any accidents or incidents must be reported to the Project Manager and relevant authorities as required by law.
Operational Workflow: Managing Compensation Events
A key feature of NEC4 contracts is the proactive management of change through the compensation event process. This ensures that the time and cost implications of unforeseen events are addressed promptly.
Step-by-Step Guide to a Compensation Event:
-
Notification: The Contractor or the Project Manager notifies the other party of a potential compensation event as soon as they become aware of it.
-
Quotation: The Project Manager instructs the Contractor to submit a quotation for the event's impact on time and cost.
-
Submission: The Contractor submits a detailed quotation within the contractual timeframe.
-
Assessment: The Project Manager assesses the quotation. They can accept it, request a revised quotation, or make their own assessment if the Contractor's is not realistic.
-
Implementation: Once a quotation is accepted, the change to the prices and completion date is implemented.
Dispute Resolution Procedure
NEC4 contracts are designed to minimize disputes through clear communication and proactive management. However, should a dispute arise, a structured resolution process is in place.[8][9][10]
Step-by-Step Guide to Dispute Resolution (Option W2):
-
Senior Representatives Meeting: Before formal proceedings, senior representatives from each party may meet to try and resolve the dispute amicably.[9]
-
Notice of Adjudication: If the dispute remains unresolved, either party can issue a notice of adjudication to the other.[8]
-
Referral to Adjudicator: The referring party then has a set period to refer the dispute to an adjudicator.[8]
-
Adjudicator's Decision: The adjudicator reviews the evidence and provides a decision within a specified timeframe.[8] This decision is binding on both parties unless it is referred to a tribunal.[10]
-
Notice of Dissatisfaction: If a party is unhappy with the adjudicator's decision, they must issue a notice of dissatisfaction within a set period to preserve their right to refer the matter to a tribunal.[10]
-
Tribunal: The final step, if required, is to refer the dispute to the tribunal, which could be arbitration or litigation as specified in the contract data.[8]
Below is a diagram illustrating the typical dispute resolution workflow under NEC4 Option W2.
Caption: NEC4 Dispute Resolution Workflow (Option W2)
Disclaimer: This information is for general guidance only and should not be considered a substitute for professional legal advice. Always refer to the specific clauses within your NEC4 contract and consult with a qualified professional for any contractual or legal matters.
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. Do what NEC4 ECC says or face the ‘enforcement clauses’ | News | NEC Contracts [neccontract.com]
- 3. reachback.builtintelligence.com [reachback.builtintelligence.com]
- 4. reachback.builtintelligence.com [reachback.builtintelligence.com]
- 5. reachback.builtintelligence.com [reachback.builtintelligence.com]
- 6. Benefits and risks of requiring method statements in NEC contracts | News | NEC Contracts [neccontract.com]
- 7. Dentons - Frequently asked questions on the impact of COVID-19 on NEC4 contracts [dentons.com]
- 8. metroun.co.uk [metroun.co.uk]
- 9. mills-reeve.com [mills-reeve.com]
- 10. uk.practicallaw.thomsonreuters.com [uk.practicallaw.thomsonreuters.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
